molecular formula C18H15FN4O2 B15567333 MBX-4132

MBX-4132

货号: B15567333
分子量: 338.3 g/mol
InChI 键: OZHWSOOZCIJFQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

MBX-4132 is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZHWSOOZCIJFQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is the trans-translation rescue system in bacteria?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Bacterial Trans-Translation Rescue System

For Researchers, Scientists, and Drug Development Professionals

Introduction

In bacteria, the process of protein synthesis, or translation, is a tightly controlled and essential cellular function. However, ribosomes can stall on messenger RNAs (mRNAs) that are damaged or lack a stop codon, creating so-called "non-stop" translation complexes.[1] Such stalling sequesters the cell's limited supply of ribosomes, posing a significant threat to bacterial viability.[1] To counteract this, bacteria have evolved sophisticated quality control mechanisms known as ribosome rescue systems.[1][2] The primary and most universally conserved of these pathways is trans-translation, a remarkable process mediated by a unique transfer-messenger RNA (tmRNA) and a small protein partner, SmpB.[1][3] This system not only rescues the stalled ribosome but also targets the incomplete, and potentially toxic, nascent polypeptide for degradation.[4][5] It is estimated that 2-4% of all translation events in bacteria are targets for ribosome rescue, highlighting the critical importance of these pathways.[6]

Core Components of the Trans-Translation Machinery

The trans-translation system is a ribonucleoprotein complex at its core, composed of two essential molecules: tmRNA and SmpB.[7]

Transfer-Messenger RNA (tmRNA)

Also known as SsrA or 10Sa RNA, tmRNA is a chimeric RNA molecule, typically 325-400 nucleotides long, that possesses the structural and functional properties of both a transfer RNA (tRNA) and a messenger RNA (mRNA).[8][9]

  • tRNA-Like Domain (TLD): One end of the tmRNA molecule folds into a structure that mimics a tRNA.[9][10] This domain includes an acceptor stem with the characteristic 3'-CCA sequence, which can be charged with alanine (B10760859) by alanyl-tRNA synthetase.[11][12] However, it notably lacks an anticodon loop.[9][10]

  • mRNA-Like Domain (MLD): Contained within a large loop, the MLD houses a short open reading frame (ORF) that encodes a specific peptide tag.[5][13] This ORF begins with a "resume codon" and ends with a stop codon.[5] The sequence of this degradation tag varies between bacterial species but serves to mark the completed polypeptide for proteolysis by cellular proteases like ClpXP or FtsH.[10][14]

Small Protein B (SmpB)

SmpB is a small, highly conserved RNA-binding protein that is essential for trans-translation.[11][15] It performs several critical functions:

  • Stabilization and Charging: SmpB binds to the TLD of tmRNA, protecting it from cellular degradation and enhancing its aminoacylation with alanine.[9][15][16]

  • Ribosome Binding: SmpB is crucial for the efficient binding of the tmRNA complex to the stalled ribosome.[9][15]

  • Molecular Mimicry: Structurally, the globular domain of SmpB, in complex with the tmRNA's TLD, mimics the complete L-shape of a canonical tRNA.[13][17] This mimicry is fundamental to its ability to enter the ribosome's A-site.[13] The flexible C-terminal tail of SmpB plays a key role in sensing the stalled state of the ribosome by occupying the empty mRNA channel.[16][18]

The Mechanism of Trans-Translation

The process of trans-translation can be dissected into several distinct steps, seamlessly integrating tRNA and mRNA functions to resolve the stalled ribosomal complex.

  • Recognition and Binding: A ribosome stalls at the 3' end of a non-stop mRNA, leaving its aminoacyl (A) site vacant. The ternary complex, consisting of alanyl-tmRNA, SmpB, and Elongation Factor Tu (EF-Tu) bound to GTP, recognizes and binds to the empty A-site of the stalled ribosome.[6][10] The SmpB protein and the TLD of tmRNA together mimic a canonical tRNA, facilitating this entry without a traditional codon-anticodon interaction.[16]

  • Peptidyl Transfer (Transpeptidation): The ribosome's peptidyltransferase center catalyzes the transfer of the nascent polypeptide chain from the P-site tRNA to the alanyl-tmRNA in the A-site.[4] This step releases the deacylated tRNA from the P-site.

  • Template Switching: Following peptidyl transfer, a crucial switch occurs. The original, problematic mRNA is displaced, and the MLD of the tmRNA is threaded into the ribosome's mRNA channel.[19]

  • Translation Resumption: The ribosome resumes translation, now using the ORF within the tmRNA's MLD as the template.[4] The first codon of this ORF is designated the "resume codon".[19]

  • Tagging and Termination: The ribosome proceeds to translate the short ORF, adding the proteolysis-inducing peptide tag to the C-terminus of the nascent polypeptide.[5] When the ribosome reaches the stop codon within the MLD, translation is terminated via the standard mechanism involving release factors.[20]

  • Recycling and Degradation: The fully assembled, C-terminally tagged polypeptide is released. The ribosome, tmRNA, and SmpB are recycled for subsequent rounds of translation or rescue.[14] The tagged protein is recognized and rapidly degraded by cellular AAA+ proteases, while the problematic mRNA is also targeted for degradation.[10][14]

Trans_Translation_Pathway The Core Pathway of Trans-Translation cluster_entry 1. Recognition & Entry cluster_reaction 2. Reaction & Switching cluster_resumption 3. Resumption & Tagging cluster_release 4. Termination & Recycling StalledRibosome Ribosome stalled on truncated mRNA (Vacant A-site) tmRNA_Complex Alanyl-tmRNA-SmpB-EF-Tu (tRNA mimicry) StalledRibosome->tmRNA_Complex binds to A-site PeptidylTransfer Transpeptidation: Nascent peptide transferred to Alanyl-tmRNA StalledRibosome->PeptidylTransfer TemplateSwitch Template Switch: Truncated mRNA released, tmRNA MLD enters channel PeptidylTransfer->TemplateSwitch triggers TranslationResume Translation resumes on tmRNA ORF TemplateSwitch->TranslationResume enables Tagging Peptide tag is added to nascent chain TranslationResume->Tagging continues as Termination Termination at tmRNA stop codon Tagging->Termination proceeds to Release Tagged protein released Termination->Release leads to Recycling Ribosome, tmRNA, SmpB are recycled Release->Recycling Degradation Tagged protein & mRNA degraded by proteases Release->Degradation

Caption: The core signaling pathway of the trans-translation rescue system.

Alternative Ribosome Rescue Pathways

While trans-translation is the primary rescue system, many bacteria possess backup mechanisms that become important when the tmRNA system is absent or overwhelmed.[3] In E. coli, two such alternative pathways are well-characterized:

  • ArfA (Alternative Ribosome-Rescue Factor A): ArfA is a small protein that functions as a backup to trans-translation.[21][22] Its expression is ingeniously regulated; the arfA mRNA is itself a non-stop transcript, meaning ArfA protein is only produced when the trans-translation system is inactive.[23] ArfA binds to the stalled ribosome and recruits the canonical release factor RF2 to hydrolyze the peptidyl-tRNA bond, thereby releasing the nascent peptide and freeing the ribosome.[21]

  • ArfB (Alternative Ribosome-Rescue Factor B): Also known as YaeJ, ArfB functions independently of release factors.[23] Its C-terminal tail senses the empty mRNA channel of a stalled ribosome, and its N-terminal domain possesses a catalytic GGQ motif that directly hydrolyzes the peptidyl-tRNA linkage, acting as a self-contained release factor.[21][23]

Ribosome_Rescue_Systems Bacterial Ribosome Rescue Pathways cluster_primary Primary Pathway cluster_backup Alternative (Backup) Pathways StalledRibosome Stalled Ribosome on Non-Stop mRNA TransTranslation Trans-Translation (tmRNA-SmpB) StalledRibosome->TransTranslation Primary target ArfA ArfA + RF2 StalledRibosome->ArfA Backup if tmSsrA inactive ArfB ArfB (YaeJ) StalledRibosome->ArfB Backup Outcome1 Ribosome Rescued + Polypeptide Tagged for Degradation TransTranslation->Outcome1 Outcome2 Ribosome Rescued + Untagged Polypeptide Released ArfA->Outcome2 ArfB->Outcome2

Caption: Logical relationship between primary and alternative rescue systems.

Quantitative Data

Quantitative analysis of trans-translation efficiency across different conditions and species remains an area of active research. However, available data provide key insights into the prevalence and activity of this system.

ParameterOrganism/SystemValue/ObservationReference
Prevalence of Stalling Escherichia coli~2–4% of all translation initiations result in stalled complexes requiring rescue.[6][24]
Genomic Presence Most BacteriaThe genes for tmRNA (ssrA) and SmpB (smpB) are found in >99% of sequenced bacterial genomes.[1]
Essentiality H. influenzae, N. gonorrhoeaeThe tmRNA system is essential for viability.[4]
Non-Essentiality E. coli, B. subtilisDeletion of ssrA or smpB is not lethal under normal conditions, due to backup systems.[4]
Inhibitor Potency (KKL-35) In vitro luciferase assayIdentified from a screen of 663,000 compounds as a potent inhibitor.[25]

Experimental Protocols

The study of trans-translation relies on specialized biochemical assays. Below are methodologies for two key experimental approaches.

In Vitro Trans-Translation Reconstitution Assay

This assay directly measures the two key catalytic steps of trans-translation: the transfer of a nascent peptide to tmRNA and the subsequent translation of the tmRNA's internal ORF.[26]

Objective: To biochemically reconstitute and measure the activity of the trans-translation machinery using purified components.

Methodology:

  • Preparation of Stalled Ribosome Complex:

    • Synthesize a short, defined mRNA transcript lacking a stop codon (e.g., coding for Met-Phe-Val).

    • Program purified 70S ribosomes with this mRNA in a translation buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT).

    • Initiate translation enzymatically with initiation factors (IF1, IF2, IF3), GTP, and [³⁵S]-fMet-tRNAfMet to form an initiation complex.

    • Allow elongation to proceed by adding the necessary aminoacyl-tRNAs (e.g., Phe-tRNA, Val-tRNA) and elongation factors (EF-Tu, EF-G) until the ribosome reaches the 3' end of the mRNA, creating a stalled complex with a peptidyl-tRNA (e.g., [³⁵S]-fMet-Phe-Val-tRNA) in the P-site.[27]

  • Preparation of Trans-Translation Components:

    • Purify tmRNA and SmpB protein from an overexpression system.

    • Charge the tmRNA with alanine using purified alanyl-tRNA synthetase and ATP.

  • Trans-Translation Reaction:

    • Add the charged alanyl-tmRNA, SmpB, EF-Tu, and GTP to the prepared stalled ribosome complexes.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).

  • Analysis:

    • Peptidyl Transfer: Terminate the reaction and analyze the products by Tricine-SDS-PAGE and autoradiography. A successful transfer will result in a radiolabeled product that is larger than the original nascent peptide, corresponding to the addition of alanine from tmRNA.

    • Tagging: To confirm translation of the tmRNA ORF, include the necessary aminoacyl-tRNAs for the tag sequence in the reaction. The final product will be a full-length, radiolabeled, tagged peptide, which can be identified by its specific molecular weight on the gel.

High-Throughput Screening (HTS) for Trans-Translation Inhibitors

This cell-based assay is designed to identify small molecules that inhibit trans-translation, making it a valuable tool for drug discovery.[24]

Objective: To screen compound libraries for inhibitors of the trans-translation pathway in a high-throughput format.

Methodology:

  • Assay Strain Construction:

    • Engineer an E. coli strain to express a reporter protein (e.g., firefly luciferase) from a truncated mRNA that lacks a stop codon.

    • This ensures that under normal conditions, the luciferase protein will be synthesized, tagged by the trans-translation system, and subsequently degraded, resulting in a low light output.

  • Screening Protocol:

    • Grow the engineered E. coli reporter strain in multi-well plates (e.g., 384-well) to a specific optical density.

    • Use a robotic liquid handler to dispense individual compounds from a chemical library into each well. Include appropriate positive controls (known inhibitors, if available) and negative controls (DMSO vehicle).

    • Incubate the plates for a period sufficient to allow for compound uptake and inhibition of the pathway.

  • Readout and Data Analysis:

    • Add a lysis buffer and the luciferase substrate (luciferin) to each well.

    • Measure the luminescence in each well using a plate reader.

    • Inhibition of trans-translation (or subsequent proteolysis) will prevent the degradation of the luciferase reporter, leading to its accumulation and a high luminescence signal.

    • Calculate a Z'-score for the assay to assess its robustness. Hits are identified as compounds that produce a signal significantly above the background of the negative controls.

HTS_Workflow Workflow for High-Throughput Inhibitor Screening cluster_outcomes Interpretation Strain 1. Grow E. coli reporter strain (Expresses non-stop luciferase mRNA) Dispense 2. Dispense compound library into 384-well plates Strain->Dispense Incubate 3. Incubate plates Dispense->Incubate Lyse 4. Add lysis buffer & luciferase substrate Incubate->Lyse Read 5. Measure luminescence Lyse->Read NoInhibition No Inhibition: Luciferase tagged & degraded -> LOW Light Signal Read->NoInhibition If compound inactive Inhibition Inhibition of trans-translation: Luciferase accumulates -> HIGH Light Signal (Hit) Read->Inhibition If compound active

Caption: A typical experimental workflow for an HTS inhibitor screen.

Therapeutic Potential and Drug Development

The trans-translation system represents a promising target for the development of novel antibiotics for several reasons:[24]

  • Broad Conservation: The core components, tmRNA and SmpB, are universally conserved in bacteria but are absent in eukaryotes, suggesting that inhibitors would have high specificity and low host toxicity.[24]

  • Role in Pathogenesis and Stress Response: Trans-translation is crucial for bacterial survival under stressful conditions and is required for the virulence of many pathogenic species.[7][28]

  • Novelty: The mechanism is not targeted by any existing classes of antibiotics, minimizing the risk of cross-resistance.[24]

Screening efforts have identified several classes of small molecules that inhibit this pathway. The most promising are 1,3,4-oxadiazole-based compounds, such as KKL-35, which have demonstrated broad-spectrum antibiotic activity by targeting the trans-translation process.[25] These compounds appear to bind near the peptidyl transferase center of the ribosome, potentially interfering with the binding or translocation of the tmRNA-SmpB complex.[25] Further research is focused on optimizing these lead compounds and exploring other potential targets within the pathway, such as the tmRNA-SmpB interaction interface.[25]

References

An In-depth Technical Guide to the MBX-4132 Binding Site on the 70S Ribosome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MBX-4132 is a novel acylaminooxadiazole antibiotic with a unique mechanism of action targeting the bacterial 70S ribosome. Unlike many conventional antibiotics that target the peptidyl transferase center (PTC) or the decoding center, this compound selectively inhibits the trans-translation rescue system, a critical pathway for bacterial survival that is absent in eukaryotes.[1] This selectivity makes it a promising candidate for combating antibiotic-resistant bacteria, including multi-drug resistant strains of Neisseria gonorrhoeae.[1][2] This technical guide provides a comprehensive overview of the this compound binding site, its mechanism of allosteric inhibition, quantitative data on its activity, and detailed experimental protocols for its study.

Mechanism of Action: A Novel Approach to Antibiosis

This compound exerts its bactericidal effect by specifically inhibiting the trans-translation pathway, which rescues ribosomes stalled on damaged or incomplete messenger RNAs (mRNAs).[1] This process is crucial for bacterial viability.[3] Critically, this compound does not significantly affect canonical protein synthesis, highlighting its specific mode of action.

Binding to a Unique Site on the 70S Ribosome

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a novel site on the bacterial 70S ribosome. This binding pocket is located near the peptidyl transferase center (PTC) but is distinct from the binding sites of other known ribosome-targeting antibiotics.

Allosteric Inhibition via Conformational Changes

The binding of this compound induces a significant conformational change in the ribosomal protein bL27. This allosteric modulation is the cornerstone of its inhibitory activity. The altered conformation of bL27 sterically hinders the accommodation of the tmRNA-SmpB complex, a key component of the trans-translation machinery. By preventing the proper entry and function of this complex, this compound effectively halts the ribosome rescue process. This leads to an accumulation of stalled ribosomes and, ultimately, bacterial cell death. Structural studies have shown that this binding event displaces the N-terminus of bL27, causing it to bend approximately 180° away from the PTC.

MBX_4132_Mechanism cluster_ribosome 70S Ribosome Stalled_Ribosome Stalled Ribosome on mRNA Binding_Site Novel Binding Site (near PTC) MBX_4132 This compound MBX_4132->Binding_Site Binds to bL27_Normal bL27 (Normal Conformation) Binding_Site->bL27_Normal Induces change in bL27_Altered bL27 (Altered Conformation) bL27_Normal->bL27_Altered tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Binding_Site Cannot bind Rescue_Blocked Ribosome Rescue Blocked bL27_Altered->Rescue_Blocked Leads to Cell_Death Bacterial Cell Death Rescue_Blocked->Cell_Death

Caption: Mechanism of this compound action on the bacterial ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency and pharmacological properties.

Table 1: In Vitro Activity of this compound

ParameterValueAssay ConditionsSignificanceReference
trans-translation Inhibition (IC50)0.4 µMIn vitro reconstituted assayDemonstrates potent and specific inhibition of the target pathway.
Bactericidal Activity≥ 4X MICN. gonorrhoeae time-kill assaysShows bactericidal rather than bacteriostatic activity.
Spontaneous Resistance Frequency<1.2 x 10-9-Suggests a low likelihood of clinical resistance emergence.

Table 2: Pharmacokinetic and Safety Profile of this compound

ParameterResultAssay SystemImplicationReference
Serum Stability>99.8% remaining after 1 hrHuman and murine serumHigh stability in biological fluids.
Caco-2 PermeabilityExcellent-Predictive of good oral bioavailability.
CYP450 InhibitionNo significant inhibition (>50%) at up to 100 µM5 major liver enzymesLow potential for drug-drug interactions.

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeSignificanceReference
Murine genital tract infection (N. gonorrhoeae)Single oral dose of 10 mg/kg80% of mice completely cleared of infection by day 6Demonstrates in vivo efficacy with a single dose.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis

CryoEM_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Model Building & Analysis Ribosome_Prep Purify 70S Ribosomes (e.g., from E. coli) Complex_Formation Incubate Ribosomes with This compound Ribosome_Prep->Complex_Formation Grid_Prep Apply Complex to EM Grids and Plunge-freeze Complex_Formation->Grid_Prep Data_Collection Collect Micrographs (Cryo-EM) Grid_Prep->Data_Collection Particle_Picking 2D Particle Picking and Classification Data_Collection->Particle_Picking Reconstruction 3D Reconstruction and Refinement Particle_Picking->Reconstruction Model_Building Build Atomic Model of Ribosome-MBX-4132 Complex Reconstruction->Model_Building Analysis Analyze Molecular Interactions and Conformational Changes Model_Building->Analysis

Caption: Experimental workflow for Cryo-EM analysis.
  • Ribosome Purification : Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli) using established protocols involving sucrose (B13894) density gradient centrifugation.

  • Complex Formation : Incubate the purified 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation : Apply the ribosome-MBX-4132 complex solution to cryo-EM grids and vitrify by plunge-freezing in liquid ethane.

  • Data Collection : Collect high-resolution micrographs using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing :

    • Particle Picking : Select individual ribosome particles from the micrographs.

    • 2D Classification : Classify the selected particles to remove ice contaminants and damaged particles.

    • 3D Reconstruction : Generate an initial 3D model and refine it to high resolution using iterative refinement algorithms.

  • Model Building and Analysis : Build an atomic model of the ribosome and the bound this compound into the final 3D density map to analyze the specific molecular interactions and conformational changes.

In Vitro trans-translation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on the trans-translation process.

  • System Reconstitution : Assemble an in vitro translation system using purified components from E. coli, including ribosomes, tRNAs, aminoacyl-tRNA synthetases, and translation factors.

  • Reporter Construct : Utilize a reporter mRNA that lacks a stop codon to induce ribosome stalling and initiate trans-translation. A common reporter is a truncated gene (e.g., dihydrofolate reductase - DHFR) that, upon trans-translation, will be tagged with a specific peptide sequence encoded by the tmRNA.

  • Inhibition Assay : Perform the in vitro translation reaction in the presence of varying concentrations of this compound.

  • Detection : The product of trans-translation (the tagged protein) can be detected and quantified using methods such as:

    • Incorporation of 35S-methionine followed by SDS-PAGE and autoradiography.

    • Western blotting using an antibody specific to the tmRNA-encoded tag.

  • Data Analysis : Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

Bactericidal Activity (Time-Kill) Assays

These assays determine whether an antibiotic kills bacteria or simply inhibits their growth.

  • Bacterial Culture : Grow a logarithmic phase culture of the target bacterium (e.g., N. gonorrhoeae).

  • Antibiotic Exposure : Inoculate fresh culture medium containing the antibiotic at various multiples of its Minimum Inhibitory Concentration (MIC) (e.g., 2X, 4X, 8X MIC) with the bacterial culture. A control with no antibiotic is also included.

  • Time-Point Sampling : At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

  • Viable Cell Counting : Perform serial dilutions of the aliquots and plate them on antibiotic-free agar (B569324) to determine the number of colony-forming units (CFU/mL).

  • Data Analysis : Plot the log10 CFU/mL against time. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Conclusion

This compound represents a significant advancement in the development of novel antibiotics. Its unique mechanism of action, which involves binding to a novel site on the 70S ribosome and allosterically inhibiting the essential trans-translation rescue system, provides a powerful strategy to combat antibiotic resistance. The data and experimental protocols presented in this guide offer a comprehensive resource for the scientific community to further investigate and develop this promising class of antibiotics.

References

MBX-4132: A Technical Guide to its Broad-Spectrum Potential Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant bacteria presents a formidable challenge to global public health, creating an urgent need for novel antibiotics with unique mechanisms of action. MBX-4132, a member of the acylaminooxadiazole class, has surfaced as a promising preclinical antibiotic candidate. It demonstrates a novel mechanism by selectively inhibiting the bacterial trans-translation ribosome rescue system, a pathway crucial for bacterial viability but absent in humans.[1][2] This targeted approach suggests a potential for potent antibacterial activity with a reduced likelihood of off-target effects.[1][2]

Preclinical data have highlighted the efficacy of this compound against a range of both Gram-positive and Gram-negative bacteria, with particularly noteworthy activity against multidrug-resistant (MDR) strains of Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, spectrum of activity against Gram-positive pathogens, and the experimental protocols for its evaluation.

Mechanism of Action: Inhibition of the trans-Translation Pathway

This compound exerts its bactericidal effect by targeting and inhibiting the bacterial trans-translation pathway. This essential process rescues ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA) transcripts that lack a stop codon.[1][4] The primary components of this rescue system are the transfer-messenger RNA (tmRNA), a unique RNA molecule with properties of both a tRNA and an mRNA, and a protein called Small Protein B (SmpB).[1]

When a ribosome stalls, the tmRNA-SmpB complex accesses the empty A-site of the ribosome. The stalled polypeptide chain is transferred to the tmRNA, and the ribosome then switches to using the mRNA-like domain of the tmRNA as a template. This adds a short peptide tag to the incomplete protein, marking it for degradation by cellular proteases, and allows the ribosome to be recycled.[1][5]

This compound binds to a novel site on the bacterial 70S ribosome, near the peptidyl-transferase center.[1][6] Cryo-electron microscopy studies have revealed that this binding induces a significant conformational change in the ribosomal protein bL27.[3][6] This allosteric modulation sterically blocks the accommodation of the tmRNA-SmpB complex into the A-site, effectively halting the ribosome rescue process.[4][6] The resulting accumulation of stalled ribosomes and depletion of the active ribosome pool ultimately leads to bacterial cell death.[1]

cluster_pathway Normal trans-Translation Pathway cluster_inhibition Inhibition by this compound Stalled_Ribosome Ribosome stalls on non-stop mRNA tmRNA_SmpB tmRNA-SmpB complex binds to A-site Stalled_Ribosome->tmRNA_SmpB Block tmRNA-SmpB binding is blocked Tagging Nascent peptide is tagged for degradation tmRNA_SmpB->Tagging Recycling Ribosome is recycled Tagging->Recycling MBX_4132 This compound binds to ribosome near PTC Conformation Conformational change in protein bL27 MBX_4132->Conformation Conformation->Block Accumulation Stalled ribosomes accumulate Block->Accumulation Death Bacterial Cell Death Accumulation->Death

Inhibitory mechanism of this compound on the trans-translation pathway.

Broad-Spectrum Activity Against Gram-Positive Bacteria

This compound has demonstrated potent, broad-spectrum antibiotic activity against various Gram-positive species.[7][8] Its efficacy against clinically significant and often drug-resistant pathogens underscores its therapeutic potential.

Bacterial SpeciesStrain(s)Minimum Inhibitory Concentration (MIC)Reference(s)
Mycobacterium tuberculosis H37Rv ΔRD1 ΔpanCD1.6 µg/mL (MBC)[9]
Mycobacterium avium Not specified2.1 µg/mL (MBC)[9]
Mycobacterium abscessus Not specified3.3 µg/mL (MBC)[9]
Staphylococcus aureus (MRSA) Not specifiedPotent activity reported[2][3]
Bacillus subtilis Not specifiedActivity reported[10]
Enterococcus faecalis Not specifiedGeneral Gram-positive activity noted[7]
Enterococcus faecium Not specifiedGeneral Gram-positive activity noted[7]
Streptococcus pneumoniae Not specifiedGeneral Gram-positive activity noted[7]

Note: MBC (Minimum Bactericidal Concentration) values are provided for Mycobacterium species as reported in the cited study. Further studies are needed to establish specific MIC values for a broader range of Gram-positive clinical isolates.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of findings related to this compound. The following sections describe key experimental protocols used in its evaluation.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is typically determined using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[2][4]

Methodology:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).[4][11]

  • Inoculum Preparation: A standardized bacterial inoculum is prepared from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL.[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.[4]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[4]

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound at which no visible bacterial growth is observed.[4][11]

A Prepare serial dilutions of this compound in 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (5x10^5 CFU/mL) B->C D Incubate plate at 37°C for 18-24 hours C->D E Read plate and determine MIC (lowest concentration with no visible growth) D->E A Grow bacterial culture to log phase B Add this compound at multiples of MIC (1x, 4x, 10x) A->B C Withdraw aliquots at various time points (0, 2, 4, 8, 24h) B->C D Perform serial dilutions and plate for CFU count C->D E Plot log10 CFU/mL vs. time to create time-kill curves D->E A Prepare reaction mix with S30 extract, amino acids, and stalling luciferase mRNA B Add varying concentrations of this compound A->B C Incubate at 37°C for 1 hour B->C D Add luciferase substrate C->D E Measure luminescence with plate reader D->E F Plot dose-response curve to determine IC50 E->F

References

Investigating the Effect of MBX-4132 on the tmRNA-SmpB Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial trans-translation machinery, a critical ribosome rescue system, presents a promising target for novel antibiotics. This system relies on the interaction between transfer-messenger RNA (tmRNA) and the small protein B (SmpB). MBX-4132 has been identified as a potent inhibitor of trans-translation, demonstrating efficacy against multidrug-resistant pathogens such as Neisseria gonorrhoeae[1][2]. While current evidence suggests this compound targets the ribosome to exert its inhibitory effect, this guide outlines a comprehensive strategy to investigate the hypothesis that this compound may also directly modulate the fundamental interaction between tmRNA and SmpB. This document provides detailed experimental protocols, data presentation frameworks, and conceptual diagrams to guide researchers in exploring this potential secondary mechanism of action.

Introduction to the tmRNA-SmpB System and this compound

In all bacteria, the trans-translation pathway resolves stalled ribosomes, ensuring the recycling of these essential cellular machines and the degradation of incomplete, potentially toxic polypeptides[3][4]. The core of this system is a ribonucleoprotein complex formed by tmRNA and SmpB[5][6][7]. SmpB binds with high affinity and specificity to the tRNA-like domain (TLD) of tmRNA, a crucial step for the subsequent recognition and binding of the stalled ribosome[4][5][6][8]. The essentiality of this interaction for bacterial viability and its absence in eukaryotes makes it an attractive target for antibiotic development[3][9].

This compound, an acylaminooxadiazole, has emerged as a promising inhibitor of this pathway[1][2]. Studies have shown that this compound binds to a novel site on the bacterial ribosome, suggesting a mechanism that disrupts the function of the tmRNA-SmpB complex at the ribosomal level[1]. However, a comprehensive understanding of its mechanism requires investigating all potential interactions. This guide provides the technical framework to explore the direct effect of this compound on the tmRNA-SmpB binding event, a critical step in validating its complete mode of action and for the rational design of future trans-translation inhibitors.

Characterizing the tmRNA-SmpB Interaction in the Presence of this compound

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear comparison.

Table 1: Equilibrium Binding Affinity Data for this compound

Assay MethodLigand (Immobilized/Labeled)Analyte (in solution)Dissociation Constant (KD) without this compoundDissociation Constant (KD) with this compound (at saturation)Fold Change
Fluorescence Polarization (FP)Fluorescently-labeled tmRNASmpBe.g., 1.0 ± 0.1 nM[10]Hypothetical Value
Surface Plasmon Resonance (SPR)Biotinylated tmRNASmpBHypothetical ValueHypothetical Value
Isothermal Titration Calorimetry (ITC)SmpBtmRNAHypothetical ValueHypothetical Value

Table 2: Kinetic and Thermodynamic Parameters for the tmRNA-SmpB Interaction

Assay MethodConditionAssociation Rate (kon) (M-1s-1)Dissociation Rate (koff) (s-1)Enthalpy (ΔH) (kcal/mol)Entropy (ΔS) (cal/mol·deg)
SPRWithout this compoundHypothetical ValueHypothetical ValueN/AN/A
SPRWith this compound (at saturation)Hypothetical ValueHypothetical ValueN/AN/A
ITCWithout this compoundN/AN/AHypothetical ValueHypothetical Value
ITCWith this compound (at saturation)N/AN/AHypothetical ValueHypothetical Value

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Fluorescence Polarization (FP) Assay

This assay measures changes in the tumbling rate of a fluorescently labeled molecule upon binding to a larger partner[11][12].

Objective: To determine the equilibrium dissociation constant (KD) of the tmRNA-SmpB interaction and assess how it is affected by this compound.

Methodology:

  • Preparation of Reagents:

    • Synthesize or purchase tmRNA with a 5' or 3' fluorescent label (e.g., fluorescein).

    • Purify recombinant SmpB protein.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare FP buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Tween-20).

  • Assay Procedure:

    • In a 384-well black plate, create a serial dilution of SmpB protein in FP buffer.

    • Add a constant, low concentration (e.g., 1-5 nM) of fluorescently labeled tmRNA to each well.

    • To a parallel set of wells, add this compound at a fixed concentration (e.g., 10x the expected KD of its primary target, or a range of concentrations).

    • Incubate the plate at room temperature for 30 minutes to reach binding equilibrium.

    • Measure fluorescence polarization on a suitable plate reader[13].

  • Data Analysis:

    • Plot the change in millipolarization (mP) units as a function of SmpB concentration.

    • Fit the data to a one-site binding model to determine the KD.

    • Compare the KD values obtained in the presence and absence of this compound.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time binding events on a sensor surface[14][15].

Objective: To determine the association (kon) and dissociation (koff) rates, as well as the KD, of the tmRNA-SmpB interaction and its modulation by this compound.

Methodology:

  • Preparation of Sensor Chip:

    • Use a streptavidin-coated sensor chip.

    • Inject 5'-biotinylated tmRNA over the chip surface to achieve a stable immobilization level.

    • A reference flow cell should be prepared without tmRNA to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of SmpB concentrations in running buffer (similar to FP buffer).

    • Inject the SmpB solutions over the sensor chip at a constant flow rate and record the response units (RU).

    • After each injection, allow for a dissociation phase where only running buffer flows over the chip.

    • Regenerate the surface if necessary with a mild regeneration solution.

  • Inhibition Analysis:

    • Repeat the binding analysis with SmpB solutions that have been pre-incubated with various concentrations of this compound.

    • Alternatively, co-inject SmpB and this compound.

  • Data Analysis:

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to extract kon and koff.

    • Calculate KD as koff/kon.

    • Compare the kinetic parameters and KD in the presence and absence of this compound.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[16][17][18][19].

Objective: To determine the binding affinity (KD), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions of the tmRNA-SmpB interaction, and how these are altered by this compound.

Methodology:

  • Sample Preparation:

    • Dialyze purified SmpB and tmRNA extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2) to minimize buffer mismatch effects.

    • Accurately determine the concentrations of both macromolecules.

    • Prepare solutions with and without this compound, ensuring the solvent concentration is identical in all samples.

  • ITC Experiment:

    • Load the sample cell with SmpB (e.g., 10-20 µM).

    • Load the injection syringe with tmRNA (e.g., 100-200 µM).

    • Perform a series of injections of tmRNA into the SmpB solution, measuring the heat change after each injection.

    • Perform control experiments (e.g., titrating tmRNA into buffer) to determine the heat of dilution.

  • Inhibition Study:

    • Repeat the titration with SmpB that has been pre-incubated with a saturating concentration of this compound.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution.

    • Fit the resulting binding isotherm to a suitable model to determine n, KD, and ΔH.

    • Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from these values.

    • Compare the thermodynamic profiles of the interaction in the presence and absence of this compound.

Visualizing Pathways and Workflows

Conceptual diagrams are essential for understanding the underlying biology and experimental logic.

trans_translation_pathway Stalled_Ribosome Stalled Ribosome on mRNA Ribosome_Binding Binding to A-site Stalled_Ribosome->Ribosome_Binding tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Ribosome_Binding Peptide_Transfer Peptidyl Transfer Ribosome_Binding->Peptide_Transfer Translation_Resume Translation Resumption on tmRNA ORF Peptide_Transfer->Translation_Resume Termination Termination & Recycling Translation_Resume->Termination Tagged_Protein Tagged Protein Termination->Tagged_Protein Proteolysis Proteolysis Tagged_Protein->Proteolysis MBX_4132_Ribosome This compound (Known Target) MBX_4132_Ribosome->Ribosome_Binding Inhibition MBX_4132_Complex This compound (Hypothetical Target) MBX_4132_Complex->tmRNA_SmpB Direct Inhibition?

Caption: The bacterial trans-translation signaling pathway.

experimental_workflow Hypothesis Hypothesis: This compound directly binds the tmRNA-SmpB complex FP Fluorescence Polarization (Equilibrium Binding) Hypothesis->FP SPR Surface Plasmon Resonance (Kinetics & Affinity) Hypothesis->SPR ITC Isothermal Titration Calorimetry (Thermodynamics & Affinity) Hypothesis->ITC Data_Analysis Data Analysis: Compare KD, kinetics, & thermodynamic parameters FP->Data_Analysis SPR->Data_Analysis ITC->Data_Analysis Conclusion Conclusion on Direct Inhibition Mechanism Data_Analysis->Conclusion

Caption: Experimental workflow for investigating direct inhibition.

logical_relationship tmRNA tmRNA Complex tmRNA-SmpB Complex tmRNA->Complex SmpB SmpB SmpB->Complex MBX4132 This compound No_Interaction No Direct Interaction MBX4132->No_Interaction Hypothesis 1 Interaction Direct Interaction MBX4132->Interaction Hypothesis 2 No_Interaction->Complex No change in KD, kinetics, ΔH Interaction->Complex Change in KD, kinetics, ΔH

Caption: Logical relationship of potential this compound interaction.

Conclusion

References

Unlocking the Potential of MBX-4132: A Deep Dive into its Pharmacokinetics and Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the pharmacokinetic profile and oral bioavailability of MBX-4132, a novel acylaminooxadiazole antibiotic. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the preclinical characteristics of this promising therapeutic candidate. This compound has demonstrated significant in vivo efficacy, particularly against multi-drug resistant Neisseria gonorrhoeae, making a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties crucial for its continued development.

Executive Summary

This compound exhibits a favorable pharmacokinetic profile in preclinical murine models, characterized by high oral bioavailability, significant plasma exposure, and a prolonged half-life. These attributes, combined with its potent bactericidal activity, position this compound as a strong candidate for further clinical investigation. This document synthesizes the available quantitative data, outlines the experimental methodologies used in its preclinical evaluation, and provides visualizations of its mechanism of action and experimental workflows.

Data Presentation: Pharmacokinetic Parameters of this compound in Mice

The following tables summarize the key in vitro and in vivo pharmacokinetic parameters of this compound, providing a clear overview of its preclinical ADME properties.

Table 1: In Vitro ADME Properties of this compound

ParameterAssayResultImplication
Metabolic Stability Murine Liver Microsomest1/2 > 120 min[1]Low first-pass metabolism, contributing to high oral bioavailability.
Plasma Stability Murine Serum>99.8% remaining after 1 h[1]High stability in circulation, allowing for sustained therapeutic concentrations.
Permeability Caco-2 CellsExcellentHigh potential for absorption across the intestinal epithelium.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound in Mice (Single Oral Dose)

ParameterValueConditions
Dose 10 mg/kgOral gavage[2]
Oral Bioavailability (F) 77%
Area Under the Curve (AUC) 180,000 h*ng/mL
Maximum Concentration (Cmax) Data not publicly available
Time to Maximum Concentration (Tmax) Data not publicly available
Elimination Half-life (t1/2) Prolonged[2]
Clearance (CL) Low[2]

Note: Specific values for Cmax, Tmax, and a numerical value for the elimination half-life have not been reported in the reviewed literature.

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical assessment of this compound is essential for the interpretation of the presented data.

In Vivo Pharmacokinetic Study in Mice

While specific details of the pharmacokinetic study protocol are not fully available, a general methodology can be inferred from standard practices in preclinical drug development.

  • Animal Model: Male or female BALB/c mice are typically used for pharmacokinetic studies.

  • Dosing: A single oral dose of this compound, formulated in a suitable vehicle (e.g., carboxymethylcellulose), is administered by oral gavage. For intravenous administration to determine absolute bioavailability, the compound would be dissolved in a suitable vehicle and administered via a tail vein.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. Common time points include 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Blood is typically collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

  • Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as AUC, Cmax, Tmax, t1/2, and clearance. Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.

In Vivo Efficacy Study: Murine Model of Neisseria gonorrhoeae Infection

The in vivo efficacy of this compound has been demonstrated in a murine model of female genital tract infection.

  • Animal Model: Female BALB/c mice are used. To establish infection, mice are treated with estradiol (B170435) to synchronize their estrous cycle and make them susceptible to N. gonorrhoeae infection.

  • Bacterial Strain: A multi-drug resistant strain of N. gonorrhoeae, such as H041, is used for intravaginal inoculation.

  • Treatment: Two days post-infection, mice are treated with a single oral dose of this compound (e.g., 10 mg/kg) or a vehicle control. A positive control group, such as gentamicin (B1671437) administered via intraperitoneal injection, is often included.

  • Monitoring of Infection: Vaginal swabs are collected daily to monitor the bacterial load. The swabs are used for quantitative culture on selective agar (B569324) to determine the number of colony-forming units (CFU). Clearance of infection is typically defined as three consecutive days with no detectable N. gonorrhoeae.

Mandatory Visualizations

Signaling Pathway: Mechanism of Action of this compound

This compound exerts its bactericidal effect by inhibiting the bacterial trans-translation rescue system, a pathway essential for bacterial viability but absent in humans.

MBX4132_Mechanism cluster_ribosome Bacterial Ribosome cluster_rescue trans-Translation Rescue Stalled_Ribosome Stalled Ribosome on mRNA A_Site A Site P_Site P Site Ribosome_Recycling Ribosome Recycling Protein_Tagging Tagged Protein for Degradation tmRNA_SmpB tmRNA-SmpB Complex A_Site->tmRNA_SmpB Blocks entry of tmRNA-SmpB tmRNA_SmpB->Ribosome_Recycling tmRNA_SmpB->Protein_Tagging MBX4132 This compound MBX4132->A_Site Binds to a novel site near the A site Oral_Bioavailability_Workflow cluster_animal_studies Animal Studies cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation Dosing_IV Intravenous (IV) Dosing Blood_Sampling_IV Serial Blood Sampling (IV) Dosing_IV->Blood_Sampling_IV Dosing_Oral Oral (PO) Dosing Blood_Sampling_Oral Serial Blood Sampling (PO) Dosing_Oral->Blood_Sampling_Oral Plasma_Separation_IV Plasma Separation Blood_Sampling_IV->Plasma_Separation_IV Plasma_Separation_Oral Plasma Separation Blood_Sampling_Oral->Plasma_Separation_Oral LCMS_Analysis_IV LC-MS/MS Analysis Plasma_Separation_IV->LCMS_Analysis_IV LCMS_Analysis_Oral LC-MS/MS Analysis Plasma_Separation_Oral->LCMS_Analysis_Oral PK_Analysis_IV Pharmacokinetic Analysis (AUC_IV) LCMS_Analysis_IV->PK_Analysis_IV PK_Analysis_Oral Pharmacokinetic Analysis (AUC_PO) LCMS_Analysis_Oral->PK_Analysis_Oral Bioavailability_Calc Oral Bioavailability (F) Calculation F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) PK_Analysis_IV->Bioavailability_Calc PK_Analysis_Oral->Bioavailability_Calc

References

Probing the Frontier of Antibacterial Research: A Technical Guide to Early-Stage Research on MBX-4132 Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth exploration of the early-stage research surrounding MBX-4132, a promising novel acylaminooxadiazole antibiotic. As the threat of antibiotic resistance continues to escalate globally, the development of new antibacterial agents with novel mechanisms of action is paramount.[1][2] this compound represents a significant step forward, targeting the bacterial trans-translation ribosome rescue pathway, a system essential for bacterial survival but absent in humans.[1][3] This guide consolidates key quantitative data, details experimental protocols from pivotal studies, and provides visualizations of the underlying molecular mechanisms and experimental workflows to support ongoing research and development efforts in this critical area.

Core Mechanism of Action: Inhibition of trans-Translation

This compound and its analogs exert their antibacterial effect by selectively inhibiting the bacterial trans-translation process.[2][4] This crucial rescue system resolves stalled ribosomes on damaged or incomplete messenger RNAs (mRNAs), preventing the accumulation of non-functional proteins and recycling ribosomes for continued protein synthesis.[4][5]

The key components of this pathway are transfer-messenger RNA (tmRNA), a bifunctional molecule with both tRNA- and mRNA-like domains, and Small protein B (SmpB). When a ribosome stalls, the tmRNA-SmpB complex enters the empty A-site.[2][5] Trans-translation then facilitates the addition of a short peptide tag to the C-terminus of the nascent polypeptide, marking it for degradation, and releasing the ribosome.[5]

Cryo-electron microscopy studies have revealed that this compound and its parent compounds bind to a unique site on the bacterial ribosome near the peptidyl transferase center.[6][7] This binding induces a conformational change in the ribosomal protein bL27, which sterically hinders the accommodation of the tmRNA-SmpB complex, thereby inhibiting the ribosome rescue process and ultimately leading to bacterial cell death.[4][6]

cluster_pathway Bacterial trans-translation Pathway cluster_inhibition Inhibition by this compound Stalled_Ribosome Ribosome stalls on nonstop mRNA tmRNA_SmpB tmRNA-SmpB-EF-Tu-GTP complex forms Stalled_Ribosome->tmRNA_SmpB A_site_entry Complex enters ribosomal A-site tmRNA_SmpB->A_site_entry Peptide_transfer Nascent peptide transferred to tmRNA A_site_entry->Peptide_transfer A_site_block Steric hindrance of tmRNA-SmpB binding Template_switch Ribosome switches to tmRNA ORF Peptide_transfer->Template_switch Tagging Peptide tag is added to nascent protein Template_switch->Tagging Termination Translation terminates on tmRNA stop codon Tagging->Termination Degradation Tagged protein targeted for degradation Termination->Degradation Recycling Ribosome is recycled Termination->Recycling MBX_binding This compound binds to a novel site on the ribosome bL27_change Conformational change in ribosomal protein bL27 MBX_binding->bL27_change bL27_change->A_site_block A_site_block->A_site_entry Pathway_inhibition trans-translation is inhibited A_site_block->Pathway_inhibition Cell_death Accumulation of stalled ribosomes and cell death Pathway_inhibition->Cell_death

Mechanism of this compound action on the bacterial trans-translation pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its precursor, KKL-35, providing insights into their potency, spectrum of activity, and improved pharmaceutical properties.

Table 1: Comparative In Vitro Potency and Stability

Parameter KKL-35 This compound Reference
trans-translation Inhibition (IC₅₀) ~0.9 µM 0.4 µM [8]
Murine Liver Microsome Stability Rapidly hydrolyzed >99.8% remaining after 1 hour [8]
Oral Bioavailability in Mice Not suitable for in vivo use 77% [8]

| Cytotoxicity (CC₅₀ against HeLa cells) | Not specified | 45 µM |[9] |

Table 2: In Vitro Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Bacterial Strain This compound MIC (µg/mL) Reference
Multi-drug resistant N. gonorrhoeae (MIC₉₀) 0.54 [3]
M. tuberculosis Not specified, but bactericidal [10]
Gram-positive species (e.g., MRSA) Potent activity [11]

| Gram-negative species | Active against many |[7] |

Table 3: In Vivo Efficacy against Multi-Drug Resistant N. gonorrhoeae (H041 strain) in a Murine Model

Treatment Group Dose Route of Administration % Mice Cleared of Infection (Day 6) Reference
This compound 10 mg/kg Oral (single dose) 80% [3][6][7]
Gentamicin (B1671437) (Positive Control) 48 mg/kg Intraperitoneal (daily for 5 days) 95% [3][7]

| Vehicle (Control) | N/A | Oral (single dose) | 0% |[7] |

Table 4: Additional Preclinical Data for this compound

Parameter Value Organism Reference
Frequency of Resistance <1.2 x 10⁻⁹ N. gonorrhoeae [3][7]

| Bactericidal Activity | Bactericidal at ≥4X MIC | N. gonorrhoeae |[3][7][12] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to characterize the mechanism of action and efficacy of this compound and its analogs.

Protocol 1: In Vitro trans-Translation Inhibition Assay (Luciferase-based)

This assay quantifies the inhibition of trans-translation by measuring the activity of a reporter protein (e.g., luciferase) that is only fully synthesized when trans-translation is inhibited.[2]

Workflow:

cluster_workflow In Vitro trans-Translation Assay Workflow Prep Prepare in vitro transcription-translation system (e.g., E. coli S12 extract) Template Add nonstop mRNA template for a reporter protein (e.g., luciferase) Prep->Template Inhibitor Add varying concentrations of this compound or analog (and DMSO control) Template->Inhibitor Incubate Incubate at 37°C to allow for protein synthesis Inhibitor->Incubate Detect Quantify reporter protein activity (e.g., luminescence) Incubate->Detect Analyze Calculate IC50 value Detect->Analyze

Workflow for the in vitro trans-translation inhibition assay.

Methodology:

  • Reaction Mixture Preparation: An E. coli S12 extract is used to provide the necessary components for transcription and translation.[9]

  • Template Addition: A plasmid containing the gene for a reporter protein (e.g., NanoLuc luciferase) lacking a stop codon is added.[2][9] This "nonstop" mRNA will cause ribosomes to stall at its 3' end.

  • Inhibitor Addition: Serial dilutions of this compound or its analogs are added to the reaction mixtures. A control with DMSO (the vehicle for the compounds) is also prepared.[8]

  • Incubation: The reactions are incubated at 37°C to permit protein synthesis.[8]

  • Detection: The activity of the synthesized reporter protein is measured. For luciferase, this involves adding the substrate and measuring the resulting luminescence.[9] In the absence of an inhibitor, trans-translation will tag the nascent protein for degradation, resulting in a low signal. In the presence of an effective inhibitor, the full-length reporter protein accumulates, leading to a high signal.[8]

  • Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent against a specific bacterium.[1][3]

Methodology:

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).[3][4]

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.[4]

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.[3][4]

  • Incubation: The plates are incubated at 37°C for 18-24 hours. For N. gonorrhoeae, incubation is performed in a CO₂-enriched atmosphere.[3]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[8]

Protocol 3: Murine Model of N. gonorrhoeae Genital Tract Infection

This in vivo model is used to assess the efficacy of antimicrobial agents against N. gonorrhoeae.[1][6]

Workflow:

cluster_workflow Murine Infection Model Workflow Hormone Treat female mice with 17-β-estradiol to promote susceptibility Infection Vaginally inoculate mice with multidrug-resistant N. gonorrhoeae Hormone->Infection Treatment Administer a single oral dose of this compound or control (vehicle, gentamicin) Infection->Treatment Monitoring Collect daily vaginal swabs to determine bacterial load (CFU/mL) Treatment->Monitoring Endpoint Determine percentage of mice cleared of infection over time Monitoring->Endpoint

Experimental workflow for in vivo efficacy testing of this compound.

Methodology:

  • Animal Model and Hormone Treatment: Female BALB/c mice are treated with 17-β-estradiol to synchronize their estrous cycle and increase their susceptibility to N. gonorrhoeae infection.[1][6] Commensal vaginal flora may be suppressed with antibiotics like streptomycin (B1217042) and trimethoprim.[6]

  • Infection: Mice are vaginally inoculated with a suspension of a multi-drug resistant N. gonorrhoeae strain, such as H041.[1][3]

  • Drug Administration: Two days post-infection, mice are treated. One group receives a single oral dose of this compound (e.g., 10 mg/kg). Control groups receive the vehicle or a comparator antibiotic like gentamicin administered via intraperitoneal injection.[3][6]

  • Monitoring of Infection: Vaginal swabs are collected daily for a set period (e.g., 8 days) post-treatment. The swabs are used to quantify the bacterial load (CFU/mL) by plating serial dilutions on selective agar.[3][6]

  • Data Analysis: The infection is considered cleared if cultures are negative for at least three consecutive days. The percentage of mice that clear the infection and the mean bacterial burden over time are compared between treatment groups.[3][13]

Conclusion and Future Directions

This compound is a compelling antibiotic candidate with a novel mechanism of action that addresses the urgent need for new treatments for multi-drug resistant infections.[2][7] Its potent in vitro activity against a range of clinically relevant pathogens, including MDR N. gonorrhoeae and M. tuberculosis, and its demonstrated in vivo efficacy in a challenging infection model, underscore its therapeutic potential.[2][7][10] The optimization from its precursor, KKL-35, has resulted in a compound with excellent oral bioavailability and metabolic stability, making it a viable candidate for clinical development.[8]

Future research should focus on expanding the evaluation of this compound and its derivatives against a broader range of resistant pathogens. Further in vivo studies in various animal models are warranted to fully characterize its pharmacokinetic and pharmacodynamic properties and to establish its safety profile. The unique binding site of the acylaminooxadiazole class on the ribosome also presents an opportunity for structure-based drug design to develop next-generation inhibitors with even greater potency and a wider spectrum of activity.[4][7]

References

The Bacterial Ribosome: A Nexus of Survival and a Prime Target for Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The bacterial ribosome, a complex ribonucleoprotein machine, is the central hub of protein synthesis, a process fundamental to bacterial viability, growth, and adaptation. Its essentiality makes it a primary and highly successful target for a multitude of antibiotic classes. This technical guide provides a comprehensive exploration of the bacterial ribosome's pivotal role in survival and its intricate relationship with antibiotics. We delve into the structural and functional intricacies of the 70S ribosome, dissect the mechanisms by which antibiotics inhibit its function, and explore the genetic and structural bases of antibiotic resistance. Furthermore, this guide details key experimental protocols for studying the ribosome and presents visual workflows for understanding complex signaling pathways and drug discovery processes. This document aims to serve as a critical resource for researchers engaged in antibacterial drug development and the fundamental study of bacterial physiology.

The Bacterial Ribosome: Structure and Function

The bacterial ribosome is a 70S complex composed of two subunits: the small 30S subunit and the large 50S subunit.[1] The 30S subunit is primarily responsible for decoding the messenger RNA (mRNA) template, while the 50S subunit catalyzes the formation of peptide bonds.[1] The interface between these two subunits forms the functional core of the ribosome, containing three crucial sites for transfer RNA (tRNA) binding: the A (aminoacyl) site, the P (peptidyl) site, and the E (exit) site.[1]

The process of protein synthesis is a dynamic cycle involving four main stages: initiation, elongation, termination, and ribosome recycling.[2] Initiation involves the assembly of the ribosomal subunits on the mRNA, followed by the binding of the initiator tRNA. During elongation, the ribosome moves along the mRNA, sequentially decoding codons and adding amino acids to the growing polypeptide chain. Termination occurs when the ribosome encounters a stop codon, leading to the release of the completed protein. Finally, the ribosomal subunits dissociate from the mRNA and are recycled for subsequent rounds of translation.[2]

The Ribosome's Role in Bacterial Survival and Stress Response

Beyond its canonical role in protein synthesis, the ribosome is a key player in bacterial survival and adaptation to stressful environments. Bacteria employ sophisticated mechanisms to modulate ribosome function in response to challenges such as nutrient limitation, antibiotic exposure, and host-induced stress.

The Stringent Response

The stringent response is a global regulatory network that allows bacteria to cope with nutrient starvation, particularly amino acid deprivation. This response is mediated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. When uncharged tRNAs accumulate due to a lack of amino acids, they bind to the ribosomal A-site, activating the ribosome-associated enzyme RelA to synthesize (p)ppGpp. (p)ppGpp then acts as a global regulator, redirecting cellular resources from growth-related activities to survival pathways, including amino acid biosynthesis.

Bacterial Stringent Response cluster_0 Nutrient Starvation cluster_1 Ribosome cluster_2 Downregulation cluster_3 Upregulation Amino_Acid_Limitation Amino Acid Limitation Uncharged_tRNA Uncharged tRNA in A-site Amino_Acid_Limitation->Uncharged_tRNA leads to Ribosome 70S Ribosome RelA RelA Activation Ribosome->RelA activates pppGpp (p)ppGpp Synthesis RelA->pppGpp catalyzes RNAP RNA Polymerase pppGpp->RNAP binds to rRNA_synthesis rRNA & tRNA Synthesis RNAP->rRNA_synthesis inhibits Ribosome_biogenesis Ribosome Biogenesis RNAP->Ribosome_biogenesis inhibits AA_biosynthesis Amino Acid Biosynthesis Genes RNAP->AA_biosynthesis activates Stress_resistance Stress Resistance Genes RNAP->Stress_resistance activates

Bacterial Stringent Response Pathway.
Ribosome Heterogeneity

Contrary to the classical view of a uniform population, bacterial ribosomes can exhibit compositional and structural heterogeneity. This heterogeneity arises from variations in ribosomal proteins, modifications to ribosomal RNA (rRNA), and the association of different protein factors. Such "specialized" ribosomes can preferentially translate specific subsets of mRNAs, enabling a rapid and tailored response to environmental cues. For instance, under certain stress conditions, bacteria can produce ribosomes that selectively translate leaderless mRNAs, which are often involved in stress adaptation.

Ribosome Heterogeneity in Stress Response cluster_0 Stress Conditions cluster_1 Mechanisms of Heterogeneity cluster_2 Functional Consequences Stress Antibiotics, Nutrient Starvation, etc. RP_mod Ribosomal Protein Modification/Variation Stress->RP_mod rRNA_mod rRNA Modification (e.g., methylation) Stress->rRNA_mod Factor_assoc Association of Stress Factors Stress->Factor_assoc Specialized_Ribosomes Population of Specialized Ribosomes RP_mod->Specialized_Ribosomes rRNA_mod->Specialized_Ribosomes Factor_assoc->Specialized_Ribosomes Selective_Translation Selective Translation of Stress-Response mRNAs Specialized_Ribosomes->Selective_Translation Altered_Fidelity Altered Translational Fidelity Specialized_Ribosomes->Altered_Fidelity Survival Enhanced Bacterial Survival and Adaptation Selective_Translation->Survival Altered_Fidelity->Survival

Ribosome Heterogeneity in Bacterial Stress Response.

The Ribosome as an Antibiotic Target

The structural and functional differences between bacterial and eukaryotic ribosomes make the bacterial ribosome an ideal target for antibiotics. A wide array of clinically important antibiotics exert their therapeutic effect by binding to specific sites on the bacterial ribosome and interfering with protein synthesis.

Antibiotics Targeting the 30S Subunit

Antibiotics that target the 30S subunit often interfere with the decoding process or the translocation of tRNAs and mRNA.

  • Aminoglycosides (e.g., Streptomycin, Kanamycin, Gentamicin): These antibiotics bind to the decoding center (A-site) on the 16S rRNA, causing misreading of the mRNA and inhibiting translocation.

  • Tetracyclines (e.g., Tetracycline, Doxycycline): Tetracyclines bind to the 30S subunit and sterically hinder the binding of aminoacyl-tRNA to the A-site.

Antibiotics Targeting the 50S Subunit

A larger and more diverse group of antibiotics targets the 50S subunit, primarily interfering with peptide bond formation and the passage of the nascent polypeptide chain through the exit tunnel.

  • Macrolides (e.g., Erythromycin (B1671065), Azithromycin): Macrolides bind to the nascent polypeptide exit tunnel (NPET) on the 23S rRNA, blocking the elongation of the polypeptide chain.

  • Lincosamides (e.g., Clindamycin): These antibiotics bind to the peptidyl transferase center (PTC) and interfere with peptide bond formation.

  • Oxazolidinones (e.g., Linezolid): Linezolid binds to the A-site of the PTC, preventing the formation of the initiation complex.

  • Chloramphenicol: This antibiotic binds to the PTC and inhibits the peptidyl transferase reaction.

  • Streptogramins: This class consists of two types, A and B, which bind to different sites in the PTC and synergistically inhibit protein synthesis.

Mechanisms of Antibiotic Resistance

The widespread use of ribosome-targeting antibiotics has led to the emergence of various resistance mechanisms in bacteria.

  • Target Modification: This is a common mechanism where bacteria alter the antibiotic binding site on the ribosome, reducing drug affinity. This can occur through mutations in ribosomal RNA genes (e.g., 23S rRNA mutations conferring macrolide resistance) or ribosomal protein genes, or through enzymatic modification of rRNA (e.g., methylation by Erm enzymes).

  • Efflux Pumps: Bacteria can acquire genes encoding efflux pumps that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target.

  • Drug Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

Data Presentation

Table 1: Minimum Inhibitory Concentrations (MICs) of Selected Ribosome-Targeting Antibiotics
AntibioticClassTarget SubunitEscherichia coli MIC (µg/mL)Staphylococcus aureus MIC (µg/mL)
GentamicinAminoglycoside30S0.25 - 20.12 - 1
TetracyclineTetracycline30S0.5 - 40.25 - 2
ErythromycinMacrolide50S2 - >1280.12 - 1
ClindamycinLincosamide50S>1280.06 - 0.5
LinezolidOxazolidinone50S2 - 41 - 4
ChloramphenicolPhenicol50S2 - 82 - 8

Note: MIC values can vary significantly depending on the specific strain and testing conditions.

Table 2: Common Ribosomal Mutations Conferring Antibiotic Resistance in Streptococcus pneumoniae
Antibiotic ClassGeneMutationConferred ResistanceFrequency
Macrolides23S rRNAA2058GHigh-level erythromycin resistanceCommon
Macrolides23S rRNAA2059GHigh-level erythromycin resistanceCommon
Macrolides23S rRNAC2611A/GErythromycin and streptogramin B resistanceLess common
MacrolidesL4 protein63KPWRQKGTGRAR74 regionErythromycin resistanceVariable
MacrolidesL22 proteinVarious mutationsErythromycin resistanceRare

Note: Frequencies can vary geographically and over time.

Experimental Protocols

Purification of Bacterial Ribosomes by Sucrose (B13894) Density Gradient Centrifugation

This protocol describes the isolation of 70S ribosomes from bacterial cells.

  • Cell Culture and Harvest: Grow bacterial cells (e.g., E. coli) to mid-log phase. Harvest cells by centrifugation and wash the cell pellet.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer and lyse the cells using a French press or sonication.

  • Clarification of Lysate: Centrifuge the lysate at high speed to remove cell debris.

  • Crude Ribosome Pelleting: Layer the clarified supernatant onto a sucrose cushion and centrifuge at high speed to pellet the crude ribosomes.

  • Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-40%) in ultracentrifuge tubes.

  • Ultracentrifugation: Resuspend the crude ribosome pellet and carefully layer it on top of the sucrose gradient. Centrifuge at high speed for several hours.

  • Fractionation: Carefully collect fractions from the gradient.

  • Analysis: Analyze the fractions for the presence of 70S ribosomes, 50S, and 30S subunits by measuring absorbance at 260 nm. Pool the fractions containing the 70S ribosomes.

  • Ribosome Pelleting and Storage: Pellet the purified ribosomes by ultracentrifugation and resuspend in a storage buffer. Store at -80°C.

Cryo-Electron Microscopy (Cryo-EM) of a Ribosome-Antibiotic Complex

This protocol outlines the general steps for determining the structure of a ribosome-antibiotic complex using single-particle cryo-EM.

  • Sample Preparation: Purify 70S ribosomes and incubate them with the antibiotic of interest to form a stable complex.

  • Grid Preparation (Vitrification): Apply a small volume of the ribosome-antibiotic complex solution to a cryo-EM grid. Plunge-freeze the grid in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Collection: Transfer the frozen grid to a cryo-electron microscope and collect a large dataset of 2D projection images of the particles at different orientations.

  • Image Processing:

    • Motion Correction: Correct for beam-induced motion in the raw movie frames.

    • CTF Estimation and Correction: Estimate and correct for the contrast transfer function of the microscope.

    • Particle Picking: Automatically or semi-automatically select individual particle images from the micrographs.

    • 2D Classification: Classify the particle images into different 2D class averages to remove junk particles and assess sample quality.

    • Initial Model Generation: Generate an initial 3D model from the 2D class averages.

    • 3D Classification and Refinement: Iteratively refine the 3D structure and classify particles into different conformational states.

  • Model Building and Validation: Build an atomic model into the final high-resolution 3D map and validate the model.

X-ray Crystallography of a Bacterial 70S Ribosome

This protocol provides a general workflow for determining the structure of a bacterial ribosome by X-ray crystallography.

  • Ribosome Purification and Crystallization: Purify a large quantity of highly pure and homogeneous 70S ribosomes. Screen a wide range of crystallization conditions to obtain well-ordered crystals.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution before flash-cooling in liquid nitrogen.

  • X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.

  • Data Processing: Process the diffraction images to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Determination (Phasing): Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing techniques.

  • Model Building and Refinement: Build an atomic model into the electron density map and refine the model against the diffraction data.

  • Structure Validation: Validate the final model to ensure its quality and accuracy.

In Vitro Transcription-Translation (IVTT) Assay for Antibiotic IC50 Determination

This protocol describes a cell-free assay to determine the inhibitory concentration of an antibiotic.

  • Prepare the IVTT Reaction Mix: Combine a bacterial cell-free extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.), an energy source, amino acids, and a DNA template encoding a reporter protein (e.g., luciferase or GFP).

  • Prepare Antibiotic Dilutions: Prepare a serial dilution of the antibiotic to be tested.

  • Set up the Reactions: In a multi-well plate, add the IVTT reaction mix to each well. Then, add the different concentrations of the antibiotic to the respective wells. Include a no-antibiotic control.

  • Incubation: Incubate the plate at the optimal temperature for the IVTT system (e.g., 37°C) for a set period to allow for transcription and translation.

  • Measure Reporter Activity: Measure the signal from the reporter protein (e.g., luminescence for luciferase, fluorescence for GFP).

  • Data Analysis: Plot the reporter signal against the antibiotic concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%).

Structure-Based Drug Design Workflow

The availability of high-resolution structures of the bacterial ribosome in complex with various antibiotics has paved the way for structure-based drug design (SBDD) approaches to develop novel and more effective antibacterial agents.

Structure-Based Drug Design Workflow Target_ID Target Identification (e.g., Ribosomal Binding Site) Structure_Det Structure Determination (X-ray, Cryo-EM) Target_ID->Structure_Det Binding_Site_Analysis Binding Site Analysis (Pocket Characterization) Structure_Det->Binding_Site_Analysis Virtual_Screening Virtual Screening or Fragment-Based Design Binding_Site_Analysis->Virtual_Screening Hit_ID Hit Identification Virtual_Screening->Hit_ID Lead_Opt Lead Optimization (Chemical Synthesis) Hit_ID->Lead_Opt iterative process In_Vitro_Testing In Vitro Testing (e.g., IVTT, MIC) Lead_Opt->In_Vitro_Testing In_Vitro_Testing->Lead_Opt In_Vivo_Testing In Vivo Testing (Animal Models) In_Vitro_Testing->In_Vivo_Testing promising leads Preclinical_Dev Preclinical Development In_Vivo_Testing->Preclinical_Dev

Workflow for Structure-Based Drug Design Targeting the Ribosome.

Conclusion

The bacterial ribosome remains a cornerstone of bacterial existence and a highly validated target for antibiotic intervention. A deep understanding of its structure, function, and its role in bacterial stress responses is paramount for the development of next-generation antibiotics that can circumvent existing resistance mechanisms. The experimental techniques and strategic workflows detailed in this guide provide a robust framework for researchers to probe the intricacies of the ribosome and to accelerate the discovery of novel antibacterial therapies. The continued exploration of the ribosome's complexities will undoubtedly unveil new vulnerabilities to be exploited in the ongoing battle against bacterial infections.

References

MBX-4132: A Paradigm Shift in Antibiotic Development by Targeting a Novel Ribosomal Rescue Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the escalating threat of antibiotic resistance, the discovery of novel antibacterial agents with unique mechanisms of action is paramount. MBX-4132, a novel acylaminooxadiazole antibiotic, represents a significant breakthrough in this endeavor. This technical guide provides an in-depth exploration of the novelty of this compound's target compared to traditional antibiotics, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.

This compound distinguishes itself by selectively inhibiting the bacterial trans-translation ribosome rescue system, a critical pathway for bacterial survival that is absent in eukaryotes.[1][2][3] This unique target stands in stark contrast to conventional antibiotics that primarily disrupt fundamental processes such as cell wall synthesis, protein synthesis at the peptidyl transferase or decoding centers, DNA and RNA synthesis, or folic acid metabolism.[4][5]

Unveiling a Novel Mechanism of Action

The molecular mechanism of this compound centers on its ability to bind to a previously unexploited site on the bacterial ribosome, near the peptidyl-transferase center. This binding event induces a significant conformational change in the ribosomal protein bL27. The altered conformation of bL27 sterically obstructs the binding of the tmRNA-SmpB complex, which is essential for rescuing stalled ribosomes. By preventing this rescue process, this compound leads to an accumulation of dysfunctional ribosomes, ultimately resulting in bacterial cell death.

Quantitative Efficacy of this compound

The potency of this compound has been demonstrated against a range of bacterial pathogens, most notably multi-drug resistant (MDR) strains of Neisseria gonorrhoeae. The following tables summarize key quantitative data, highlighting its efficacy.

Parameter Value Organism Reference
In vitro IC50 (trans-translation)0.4 µME. coli
Minimum Inhibitory Concentration (MIC)See Table 2N. gonorrhoeae (MDR strains)
Frequency of Resistance<1.2 x 10-9N. gonorrhoeae

Table 1: In Vitro Activity and Resistance Frequency of this compound

Strain MIC (µg/mL)
WHO F0.06
WHO G0.125
WHO K0.125
WHO L0.125
WHO M0.125
WHO N0.125
WHO O0.125
WHO P0.125
WHO X0.125

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against various N. gonorrhoeae strains.

In vivo studies have further validated the potential of this compound as a therapeutic agent. In a murine infection model using a multi-drug resistant strain of N. gonorrhoeae, a single oral dose of this compound resulted in the clearance of infection in the majority of treated mice.

Treatment Dosage Outcome Reference
This compound10 mg/kg (single oral dose)80% clearance of infection within 6 days
VehicleN/AInfection persisted
Gentamicin (Control)48 mg/kg (intraperitoneal)Infection cleared

Table 3: In Vivo Efficacy of this compound in a Murine Model of N. gonorrhoeae Infection.

Visualizing the Novelty: Pathways and Processes

To visually articulate the distinct mechanism of this compound, the following diagrams, generated using the DOT language, illustrate the targeted pathway and compare it to the mechanisms of traditional antibiotics.

MBX_4132_Mechanism cluster_ribosome Bacterial Ribosome Stalled_Ribosome Stalled Ribosome on mRNA Cell_Death Bacterial Cell Death Stalled_Ribosome->Cell_Death Accumulation Leads to A_Site A Site P_Site P Site bL27 bL27 tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Normal Entry (Blocked by this compound) MBX_4132 This compound MBX_4132->bL27 Binds & Induces Conformational Change

Mechanism of this compound action on the bacterial ribosome.

Antibiotic_Targets cluster_traditional Traditional Antibiotic Targets cluster_novel Novel Target of this compound Bacterial_Cell Bacterial Cell Cell_Wall Cell Wall Synthesis (e.g., Penicillins) Bacterial_Cell->Cell_Wall Protein_Synthesis Protein Synthesis (e.g., Macrolides) Bacterial_Cell->Protein_Synthesis DNA_RNA_Synthesis DNA/RNA Synthesis (e.g., Quinolones) Bacterial_Cell->DNA_RNA_Synthesis Folic_Acid Folic Acid Synthesis (e.g., Sulfonamides) Bacterial_Cell->Folic_Acid Trans_Translation Trans-Translation Ribosome Rescue Bacterial_Cell->Trans_Translation

Comparison of traditional antibiotic targets and the novel target of this compound.

Detailed Experimental Protocols

The elucidation of this compound's unique mechanism and efficacy was made possible through a series of key experiments. The methodologies for these are detailed below.

In Vitro trans-Translation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the trans-translation process in a cell-free system.

  • Preparation of Components: Purified E. coli or M. tuberculosis ribosomes, tmRNA, SmpB, and other necessary translation factors are prepared.

  • Reaction Mixture: A reaction mixture is assembled containing the prepared components, amino acids (including a radiolabeled amino acid like 35S-methionine), and a messenger RNA lacking a stop codon (a "non-stop" mRNA).

  • Compound Addition: Serial dilutions of this compound are added to the reaction mixtures. A control reaction with a vehicle (e.g., DMSO) is also included.

  • Incubation: The reactions are incubated at 37°C to allow for translation and trans-translation to occur.

  • Analysis: The protein products are separated by SDS-PAGE. The radiolabeled proteins are visualized by phosphorimaging. Inhibition of trans-translation is quantified by the reduction in the amount of the full-length, tagged protein product.

Murine Intravaginal Infection Model for N. gonorrhoeae

This in vivo model assesses the efficacy of antibiotics in clearing a localized infection.

  • Hormone Treatment: Female mice are treated with estradiol (B170435) to promote susceptibility to N. gonorrhoeae infection.

  • Bacterial Challenge: Mice are intravaginally inoculated with a suspension of the desired N. gonorrhoeae strain (e.g., the MDR strain H041).

  • Drug Administration: At a specified time post-infection (e.g., day 2), a single oral dose of this compound (e.g., 10 mg/kg) is administered. Control groups receive a vehicle or a comparator antibiotic.

  • Monitoring of Infection: Vaginal swabs are collected daily to determine the bacterial load (Colony Forming Units per milliliter, CFU/mL). The infection is considered cleared if the cultures are negative for at least three consecutive days.

Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Inhibitor Complexes

Cryo-EM is employed to visualize the binding of this compound to the ribosome at near-atomic resolution.

  • Complex Formation: Non-stop ribosome complexes are formed with mRNA and tRNA in the P-site. This compound or its analogs are then added to bind to the ribosome.

  • Vitrification: The ribosome-inhibitor complexes are rapidly frozen in a thin layer of vitreous ice.

  • Data Collection: The frozen-hydrated samples are imaged in a transmission electron microscope. A large number of images of individual ribosome particles in different orientations are collected.

  • Image Processing and 3D Reconstruction: The particle images are computationally aligned and averaged to generate high-resolution 2D class averages. These are then used to reconstruct a 3D density map of the ribosome-inhibitor complex.

  • Model Building and Analysis: An atomic model of the ribosome and the bound inhibitor is built into the 3D density map to precisely identify the binding site and analyze the molecular interactions and conformational changes.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Efficacy cluster_structural Structural Biology Assay Trans-Translation Inhibition Assay IC50 Determine IC50 Assay->IC50 Conclusion This compound is a potent inhibitor with a novel mechanism IC50->Conclusion Model Murine Infection Model Efficacy Assess Bacterial Clearance Model->Efficacy Efficacy->Conclusion CryoEM Cryo-Electron Microscopy Binding Identify Binding Site & Conformational Changes CryoEM->Binding Binding->Conclusion Hypothesis This compound inhibits trans-translation Hypothesis->Assay Hypothesis->Model Hypothesis->CryoEM

Workflow for the characterization of this compound.

Conclusion

This compound represents a pivotal advancement in the fight against antibiotic resistance. Its novel mechanism of action, targeting the bacterial trans-translation ribosome rescue system, provides a powerful new strategy that circumvents existing resistance mechanisms. The potent in vitro and in vivo activity, particularly against multi-drug resistant pathogens, underscores its therapeutic potential. The detailed experimental methodologies and structural insights presented in this guide offer a comprehensive resource for the scientific community to further explore and develop this promising new class of antibiotics.

References

Methodological & Application

Application Notes and Protocols for In Vitro Trans-translation Inhibition Assay Using MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-translation is a critical ribosome rescue system in bacteria responsible for resolving stalled translation complexes on messenger RNAs (mRNAs) that lack a stop codon. This process is vital for bacterial viability and pathogenesis, and its absence in eukaryotes makes it an attractive target for the development of novel antibiotics. MBX-4132 is a potent and specific small-molecule inhibitor of bacterial trans-translation, demonstrating bactericidal activity against a range of pathogenic bacteria, including multidrug-resistant strains.

This compound, an acylaminooxadiazole, selectively inhibits the trans-translation process without significantly affecting canonical translation. Cryo-electron microscopy studies have revealed that this class of inhibitors binds to a unique site near the peptidyl transferase center on the bacterial ribosome. The in vitro assay detailed in this document provides a robust method for quantitatively assessing the inhibition of trans-translation, enabling the characterization of this compound and the screening of other potential inhibitors of this essential bacterial pathway.

Principle of the Assay

The in vitro trans-translation assay is a biochemical system that reconstitutes the key components of the bacterial translation and trans-translation machinery. The assay typically utilizes a bacterial cell-free extract (e.g., E. coli S12 extract) or a purified reconstituted system (PURExpress). A DNA template encoding a reporter protein without a stop codon (a "non-stop" mRNA) is transcribed and translated. In the absence of an inhibitor, ribosomes stall at the 3' end of the non-stop mRNA. The tmRNA-SmpB complex then recognizes the stalled ribosome, adds a peptide tag to the nascent polypeptide, and facilitates its release for subsequent degradation.

In one common format of the assay, a specially engineered tmRNA adds the remainder of a reporter protein, such as nano-luciferase, to the stalled polypeptide. Therefore, the amount of functional reporter protein produced is directly proportional to the activity of the trans-translation process. The inhibitory effect of a compound like this compound is quantified by measuring the decrease in the reporter signal.

Data Presentation

The inhibitory activity of this compound has been characterized in various bacterial systems. The following tables summarize key quantitative data for easy comparison.

ParameterValueBacterial SystemReference
IC50 (trans-translation) 13 ± 1 µMMycobacterium tuberculosis
IC50 (trans-translation) 0.4 µMEscherichia coli (in vitro)
Cytotoxicity (CC50) 45 µMHeLa cells

Table 1: Inhibitory and Cytotoxic Activity of this compound

ParameterValueSpecies/SystemReference
MIC90 0.54 mcg/mLMultidrug-resistant N. gonorrhoeae
Oral Bioavailability 77%Mice
In Vivo Efficacy Clearance of MDR N. gonorrhoeae infectionMice (single oral dose)

Table 2: Pharmacokinetic and Efficacy Data for this compound

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the bacterial trans-translation pathway and the workflow for the in vitro inhibition assay.

trans_translation_pathway cluster_ribosome Stalled Ribosome cluster_rescue Ribosome Rescue StalledRibosome Ribosome stalled on non-stop mRNA NascentPeptide Incomplete Nascent Polypeptide StalledRibosome->NascentPeptide Contains A_site Ribosomal A-site StalledRibosome->A_site tmRNA-SmpB enters tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_site EF_Tu EF-Tu-GTP EF_Tu->A_site TemplateSwitch Ribosome switches template to tmRNA A_site->TemplateSwitch Tagging Peptide tag added to nascent polypeptide TemplateSwitch->Tagging Release Tagged protein and ribosome are released Tagging->Release Proteolysis Tagged Protein Degraded by Proteases Release->Proteolysis MBX_4132 This compound MBX_4132->A_site Inhibits tmRNA-SmpB binding

Caption: The bacterial trans-translation pathway and the inhibitory action of this compound.

experimental_workflow cluster_prep Assay Preparation cluster_reaction In Vitro Reaction cluster_detection Signal Detection and Analysis Reagents Prepare Assay Components: - Cell-free extract (e.g., E. coli S12) - Non-stop reporter DNA template - Engineered tmRNA - Amino acids, energy source Mix Combine assay components and this compound in a microplate Reagents->Mix Inhibitor Prepare this compound dilutions Inhibitor->Mix Incubate Incubate to allow transcription, translation, and trans-translation Mix->Incubate Detect Measure reporter signal (e.g., luminescence for nano-luciferase) Incubate->Detect Analyze Calculate percent inhibition and determine IC50 Detect->Analyze

Caption: Experimental workflow for the in vitro trans-translation inhibition assay.

Experimental Protocols

Materials and Reagents
  • Bacterial Cell-Free Extract: E. coli S12 extract or a purified reconstituted in vitro transcription-translation system (e.g., PURExpress).

  • DNA Template: Plasmid or PCR product encoding a reporter gene (e.g., nano-luciferase or dihydrofolate reductase - DHFR) lacking a stop codon.

  • Engineered tmRNA: A modified tmRNA that, upon trans-translation, adds the remaining portion of the reporter protein to complete its sequence.

  • SmpB Protein: Purified SmpB protein.

  • This compound: Stock solution in DMSO.

  • Reaction Buffer: Containing amino acids, energy source (ATP, GTP), and necessary salts. The exact composition may vary depending on the cell-free system used.

  • Reporter Detection Reagent: Specific for the chosen reporter (e.g., luciferase substrate).

  • Microplates: 96-well or 384-well plates suitable for the detection method (e.g., white plates for luminescence).

  • Plate Reader: Capable of measuring the reporter signal (e.g., luminometer).

Assay Protocol
  • Preparation of Reagents:

    • Thaw all components on ice.

    • Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1-2%) across all wells, including controls.

  • Reaction Setup:

    • On ice, prepare a master mix containing the cell-free extract, reaction buffer, DNA template, engineered tmRNA, and SmpB protein.

    • Aliquot the master mix into the wells of the microplate.

    • Add the diluted this compound or DMSO (for positive and negative controls) to the respective wells.

    • Positive Control: Reaction with DMSO only (no inhibitor), representing 100% trans-translation activity.

    • Negative Control: A reaction mix lacking the non-stop DNA template or tmRNA to determine background signal. An alternative negative control can be a reaction with a known inhibitor of translation, such as chloramphenicol.

  • Incubation:

    • Seal the plate and incubate at the optimal temperature for the cell-free system (typically 37°C) for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

  • Signal Detection:

    • After incubation, bring the plate to room temperature.

    • Add the reporter detection reagent to each well according to the manufacturer's instructions.

    • Incubate for a short period to allow the signal to stabilize.

    • Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all readings.

    • Calculate the percentage of inhibition for each this compound concentration relative to the positive control (DMSO) using the following formula:

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Specificity Control (Canonical Translation Assay)

To confirm that this compound specifically inhibits trans-translation and not general translation, a parallel assay should be performed using a DNA template for the same reporter protein that includes a stop codon. In this case, the production of the reporter protein is independent of trans-translation. This compound should not significantly inhibit the signal in this control assay.

Conclusion

The acylaminooxadiazole this compound is a promising antibiotic candidate that targets the bacterial trans-translation machinery. The in vitro assay described provides a reliable and quantitative method to study the inhibitory effects of this compound and to screen for new compounds targeting this essential bacterial pathway. The specificity of this compound for trans-translation over canonical translation highlights the potential for developing selective antibacterial agents with novel mechanisms of action.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that represents a promising development in the fight against antibiotic-resistant bacteria.[1] Its unique mechanism of action involves the inhibition of the bacterial trans-translation rescue system, a pathway essential for bacterial survival under stress conditions but absent in eukaryotes.[1][2] This specificity makes it an attractive target for developing selective antibacterial therapies.[1] this compound has demonstrated potent activity against a variety of bacterial pathogens, notably including multi-drug resistant strains of Neisseria gonorrhoeae and Mycobacterium tuberculosis.[1]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is a critical tool for assessing the in vitro potency and spectrum of activity of this compound.

Mechanism of Action of this compound

This compound targets the bacterial 70S ribosome, binding to a novel site near the peptidyl transferase center. This binding induces a conformational change in the ribosomal protein bL27, which in turn sterically hinders the accommodation of the tmRNA-SmpB complex. By disrupting the function of this complex, this compound effectively halts the trans-translation ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately bacterial cell death.

cluster_ribosome Bacterial 70S Ribosome Stalled Ribosome Stalled Ribosome A-site A-site Stalled Ribosome->A-site Blocks tmRNA-SmpB entry Ribosome Rescue Ribosome Rescue Stalled Ribosome->Ribosome Rescue Pathway inhibited P-site P-site E-site E-site This compound This compound This compound->Stalled Ribosome Binds to novel site tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site Entry inhibited Cell Death Cell Death Ribosome Rescue->Cell Death Leads to

Caption: Inhibitory action of this compound on the bacterial trans-translation pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, highlighting its potency and spectrum of activity.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterOrganism/SystemValueReference
IC50 (trans-translation)E. coli reconstituted assay0.4 µM
IC50 (trans-translation)Mycobacterium tuberculosis13 ± 1 µM
Frequency of ResistanceNeisseria gonorrhoeae<1.2 x 10⁻⁹

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound

StrainResistance ProfileMIC (µg/mL)Reference
Neisseria gonorrhoeaeMulti-drug resistant0.54 (MIC90)

Experimental Protocol: Broth Microdilution MIC Assay

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well microtiter plate format.

Materials
  • This compound

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Sterile 96-well microtiter plates

  • Bacterial strain of interest

  • Sterile diluent (e.g., saline)

  • Spectrophotometer or nephelometer

  • Pipettes and sterile tips

  • Multichannel pipette (optional)

  • Incubator

Procedure
  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound powder.

    • Dissolve in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. The stability and solubility of the compound should be considered.

    • Further dilute the stock solution in the appropriate bacterial growth medium to achieve the desired starting concentration for the serial dilution.

  • Preparation of Serial Dilutions:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the highest concentration of this compound to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column.

    • Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no antibiotic).

    • Column 12 will serve as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium.

    • Suspend the colonies in a sterile diluent.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done using a spectrophotometer or a nephelometer.

    • Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Inoculate each well (columns 1-11) of the microtiter plate with 100 µL of the prepared bacterial suspension. This will result in a final volume of 200 µL per well.

    • Do not add bacteria to the sterility control wells (column 12).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at 37°C for 18-24 hours under appropriate atmospheric conditions for the test organism.

  • MIC Determination:

    • After incubation, visually inspect the plate for bacterial growth.

    • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (column 11) should show turbidity, and the sterility control (column 12) should remain clear.

cluster_prep Preparation cluster_assay Assay Stock Prepare this compound Stock Solution Dilutions Perform Serial Dilutions in 96-well plate Stock->Dilutions Inoculate Inoculate Plate with Bacterial Suspension Dilutions->Inoculate Inoculum Prepare Standardized Bacterial Inoculum Inoculum->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read Determine MIC (Lowest concentration with no growth) Incubate->Read

Caption: Experimental workflow for the broth microdilution MIC assay.

Conclusion

This document provides a comprehensive guide for determining the MIC of this compound. Adherence to this standardized protocol will ensure the generation of accurate and reproducible data, which is essential for the continued research and development of this promising antibiotic candidate. The unique mechanism of action of this compound offers a significant advantage in overcoming existing antibiotic resistance mechanisms.

References

Application Notes and Protocols for Time-Kill Assay of MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that represents a promising new class of antibacterial agents.[1] Its unique mechanism of action targets the bacterial trans-translation rescue system, a critical pathway for bacterial survival, particularly under stressful conditions.[1] This system is conserved in many bacterial species but is absent in eukaryotes, making it an attractive target for selective antibacterial therapy.[1][2] this compound has demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains of Neisseria gonorrhoeae and Mycobacterium tuberculosis.[1]

Time-kill assays are essential in vitro pharmacodynamic studies that provide valuable information on the rate and extent of antimicrobial killing over time. This data is crucial for assessing the bactericidal or bacteriostatic nature of a compound and for understanding its potential clinical efficacy. These application notes provide a detailed protocol for performing a time-kill assay to evaluate the antibacterial activity of this compound.

Mechanism of Action of this compound

This compound functions by inhibiting the bacterial trans-translation pathway. This process rescues ribosomes that have stalled on messenger RNA (mRNA) transcripts lacking a stop codon. The key components of this system are transfer-messenger RNA (tmRNA) and Small Protein B (SmpB). When a ribosome stalls, the tmRNA-SmpB complex binds to the empty A-site. This compound binds to a novel site on the ribosome, inducing a conformational change in the ribosomal protein bL27. This change sterically hinders the accommodation of the tmRNA-SmpB complex, effectively stalling the ribosome rescue process. The accumulation of stalled ribosomes ultimately leads to bacterial cell death.

cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome A-site A-site Stalled Ribosome->A-site P-site P-site Stalled Ribosome->P-site Bacterial Cell Death Bacterial Cell Death Stalled Ribosome->Bacterial Cell Death Accumulation leads to Ribosome Rescue Ribosome Rescue A-site->Ribosome Rescue Initiates tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site Binds to This compound This compound This compound->Stalled Ribosome Binds to novel site This compound->tmRNA-SmpB Complex Blocks binding Protein Synthesis Continues Protein Synthesis Continues Ribosome Rescue->Protein Synthesis Continues A Prepare Bacterial Inoculum (Log phase, ~5x10^5 CFU/mL) C Inoculate Tubes A->C B Set up Assay Tubes (this compound concentrations + Growth Control) B->C D Incubate at Optimal Temperature C->D E Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24h) D->E F Perform Serial Dilutions E->F G Plate Dilutions on Agar F->G H Incubate Plates G->H I Count Colonies (CFU) H->I J Calculate log10 CFU/mL and Plot vs. Time I->J

References

Application Notes and Protocols: Murine Model for Neisseria gonorrhoeae Infection and MBX-4132 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neisseria gonorrhoeae, the causative agent of gonorrhea, poses a significant public health threat due to its rapid acquisition of antimicrobial resistance. The development of novel therapeutics is crucial to combat multidrug-resistant strains. This document provides a detailed protocol for establishing a murine model of female genital tract infection with N. gonorrhoeae and for evaluating the efficacy of the novel antibiotic candidate, MBX-4132.

This compound is a promising acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation rescue system, a pathway essential for bacterial survival but absent in humans.[1][2] This unique mechanism of action makes it a valuable candidate against drug-resistant pathogens.[1][2] This protocol outlines the in vivo evaluation of this compound in an established and widely used murine model of gonorrhea.[3]

Data Presentation

Table 1: Quantitative Parameters for Murine Model of N. gonorrhoeae Infection and this compound Treatment

ParameterValueReference
Animal Model
SpeciesMouse
StrainBALB/c or C57BL/6
SexFemale
Age8 weeks
Hormonal Treatment
Agent17β-estradiol
Dosage (water-soluble)0.5 mg subcutaneously
Dosing ScheduleDays -2, 0, and +2 relative to infection
Antibiotic Pre-treatment (to suppress commensal flora)
Streptomycin (B1217042) sulfate (B86663)2.4 mg intraperitoneally, twice daily until day 2 of infection
Vancomycin (B549263) hydrochloride0.4 mg intraperitoneally, twice daily until day 2 of infection
Trimethoprim (B1683648) sulfate0.04 g/100 ml in drinking water throughout the experiment
Bacterial Challenge
N. gonorrhoeae straine.g., FA1090, H041 (multidrug-resistant)
Inoculum1 x 10^6 CFU in 20 µl
Route of AdministrationIntravaginal
This compound Treatment
Dosage10 mg/kg
Route of AdministrationSingle oral dose
Timing of AdministrationDay 2 post-infection
Positive Control
AgentGentamicin (B1671437)
Dosage48 mg/kg
Route of AdministrationIntraperitoneal, daily for 5 days
Outcome Measures
Primary EndpointBacterial clearance (culture-negative for ≥3 consecutive days)
Secondary EndpointMean bacterial burden (CFU/ml) from vaginal swabs
Monitoring FrequencyDaily vaginal swabs

Experimental Protocols

I. Animal Preparation and Hormonal Treatment
  • House 8-week-old female BALB/c or C57BL/6 mice under specific pathogen-free conditions.

  • Two days prior to infection (Day -2), administer the first subcutaneous injection of 0.5 mg water-soluble 17β-estradiol.

  • Repeat the estradiol (B170435) injection on the day of infection (Day 0) and two days post-infection (Day +2).

  • From Day -2 until Day 2 of infection, administer streptomycin sulfate (2.4 mg) and vancomycin hydrochloride (0.4 mg) intraperitoneally twice daily to suppress the commensal vaginal flora.

  • Throughout the experiment, provide drinking water supplemented with trimethoprim sulfate (0.04 g/100 ml).

II. Neisseria gonorrhoeae Inoculum Preparation
  • Culture the desired N. gonorrhoeae strain (e.g., H041) on gonococcal agar (B569324) plates.

  • Harvest bacteria and suspend in phosphate-buffered saline (PBS).

  • Adjust the bacterial suspension to a final concentration of 5 x 10^7 CFU/ml.

III. Intravaginal Inoculation
  • On Day 0, anesthetize the mice.

  • Gently rinse the vaginal vault with 30 µl of HEPES buffer (pH 7.4).

  • Pipette 20 µl of the bacterial suspension (containing 1 x 10^6 CFU) into the vaginal vault.

IV. This compound Treatment
  • On Day 2 post-infection, administer a single oral dose of this compound (10 mg/kg) to the treatment group.

  • Administer the vehicle control to a separate group of infected mice.

  • For the positive control group, administer gentamicin (48 mg/kg) via intraperitoneal injection daily for 5 days, starting on Day 0.

V. Monitoring of Infection and Efficacy Assessment
  • Collect vaginal swabs daily from each mouse, starting from Day 1 post-infection.

  • Resuspend the swabs in 1 ml of sterile PBS.

  • Perform serial dilutions and plate on selective agar to quantify the bacterial load (CFU/ml).

  • Continue daily monitoring for at least 8 days post-treatment.

  • Consider an animal to have cleared the infection if vaginal cultures are negative for at least three consecutive days.

Visualizations

Experimental_Workflow cluster_pre_infection Pre-Infection Phase cluster_infection Infection Phase cluster_treatment Treatment & Monitoring Phase A Day -2: Animal Acclimation & Initial Treatment B Administer 17β-estradiol (0.5 mg, SC) A->B C Administer Streptomycin/Vancomycin (IP) A->C D Provide Trimethoprim in drinking water A->D E Day 0: Infection F Administer 17β-estradiol (0.5 mg, SC) E->F G Intravaginal Inoculation (1x10^6 CFU N. gonorrhoeae) E->G H Continue Streptomycin/Vancomycin (IP) E->H I Day 2: Treatment Administration J Administer 17β-estradiol (0.5 mg, SC) I->J K Single Oral Dose of this compound (10 mg/kg) I->K L Administer Vehicle or Positive Control (Gentamicin) I->L M Daily Vaginal Swabs for Bacterial Load (CFU/ml) I->M N Data Analysis: Bacterial Clearance Rate & Burden M->N

Caption: Experimental workflow for the murine model of N. gonorrhoeae infection and this compound treatment.

MBX4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome cluster_trans_translation Trans-Translation Rescue Ribosome 70S Ribosome A_site A site Ribosome->A_site P_site P site Ribosome->P_site Inhibition Inhibition Ribosome->Inhibition Alters bL27 conformation mRNA Stalled mRNA mRNA->Ribosome Rescue Ribosome Rescue & Protein Tagging A_site->Rescue tmRNA_SmpB tmRNA-SmpB complex tmRNA_SmpB->A_site Enters A site Recycling Ribosome Recycling Rescue->Recycling MBX4132 This compound MBX4132->Ribosome Binds to a novel site Inhibition->tmRNA_SmpB Blocks entry CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Mechanism of action of this compound in inhibiting bacterial trans-translation.

References

Application Notes and Protocols for Luciferase-Based Reporter Assays in the Screening of Trans-Translation Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-translation is a crucial ribosome rescue system in bacteria, essential for their viability and pathogenesis. This pathway, which is absent in eukaryotes, represents a promising target for the development of novel antibiotics. The trans-translation process is mediated by transfer-messenger RNA (tmRNA) and a small protein B (SmpB). When a ribosome stalls on a messenger RNA (mRNA) that lacks a stop codon (a non-stop mRNA), the tmRNA-SmpB complex binds to the ribosome. The ribosome then switches from the non-stop mRNA to the tmRNA's open reading frame, adding a short peptide tag to the C-terminus of the nascent polypeptide. This tag targets the protein for degradation and facilitates the release and recycling of the stalled ribosome.

Luciferase-based reporter assays provide a sensitive and high-throughput method for identifying inhibitors of trans-translation. These assays are designed so that the inhibition of trans-translation results in the production of a quantifiable light signal. This document provides detailed protocols for both in vivo and in vitro luciferase-based assays for screening trans-translation inhibitors, along with data presentation and visualizations of the key pathways and workflows.

Signaling Pathway and Assay Principle

The core of the luciferase-based screening assay for trans-translation inhibitors lies in the conditional expression of luciferase from a specially designed reporter construct. In this system, the luciferase gene is engineered to be transcribed into a non-stop mRNA.

trans_translation_pathway cluster_translation Canonical Translation cluster_stalling Ribosome Stalling cluster_trans_translation Trans-Translation Rescue Ribosome Ribosome Polypeptide Polypeptide Ribosome->Polypeptide Translates mRNA mRNA mRNA->Ribosome Binds Stalled_Ribosome Stalled Ribosome (on non-stop mRNA) Incomplete_Polypeptide Incomplete Polypeptide Stalled_Ribosome->Incomplete_Polypeptide Luciferase_Production Active Luciferase Production Stalled_Ribosome->Luciferase_Production Inhibited Rescue Non_stop_mRNA Non-stop mRNA Non_stop_mRNA->Stalled_Ribosome tmRNA_SmpB tmRNA-SmpB Complex Tagged_Polypeptide Tagged Polypeptide Protease Protease Degraded_Polypeptide Degraded Polypeptide Recycled_Ribosome Recycled Ribosome Inhibitor Trans-translation Inhibitor Inhibitor->tmRNA_SmpB

Data Presentation

The efficacy of potential trans-translation inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and the robustness of the high-throughput screening (HTS) assay is assessed by the Z'-factor.

CompoundTarget StepIn Vitro IC50 (µM)In Vivo Assay SystemReference
KKL-35Tagging0.9E. coli luc-trpAt[1][2]
KKL-52Proteolysis-E. coli gfp-tag[2]
KKL-10Tagging-E. coli luc-trpAt[2]
KKL-22Proteolysis-E. coli gfp-tag[2]
KKL-55Tagging-E. coli luc-trpAt[2]
MBX-4132Tagging13M. tuberculosis in vitro[3]

HTS Assay Performance Metric

AssayZ'-factorInterpretationReference
E. coli luc-trpAt HTS0.75Excellent for HTS[4]

Experimental Protocols

In Vivo Luciferase Reporter Assay for HTS of Trans-translation Inhibitors

This protocol describes a cell-based assay using an E. coli strain engineered to express firefly luciferase from a non-stop mRNA. Inhibition of trans-translation leads to the accumulation of active luciferase, producing a luminescent signal.

Materials:

  • E. coli strain expressing the luc-trpAt reporter plasmid (luciferase gene with a trpA transcriptional terminator inserted before the stop codon).

  • Luria-Bertani (LB) medium.

  • Appropriate antibiotics for plasmid maintenance.

  • 384-well or 1536-well white, opaque-bottom assay plates.

  • Compound library dissolved in DMSO.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer plate reader.

Protocol:

  • Culture Preparation: Inoculate a single colony of the E. coliluc-trpAt reporter strain into LB medium containing the appropriate antibiotic. Grow the culture overnight at 37°C with shaking.

  • Assay Plate Preparation: Dilute the overnight culture 1:100 in fresh LB medium. Dispense 50 µL of the diluted culture into each well of the assay plate.

  • Compound Addition: Add test compounds from the library to the assay plates to a final concentration of 10 µM. Include positive controls (e.g., a known trans-translation inhibitor or an ssrA deletion strain) and negative controls (DMSO vehicle).

  • Incubation: Incubate the plates at 37°C for 4-6 hours with shaking.

  • Luminescence Measurement: Equilibrate the plates to room temperature. Add 25 µL of luciferase assay reagent to each well.

  • Data Acquisition: Measure luminescence using a plate reader.

hts_workflow Start Start Culture Prepare E. coli luc-trpAt culture Start->Culture Dispense Dispense culture into assay plates Culture->Dispense Add_Compounds Add test compounds and controls Dispense->Add_Compounds Incubate Incubate plates at 37°C Add_Compounds->Incubate Add_Reagent Add luciferase assay reagent Incubate->Add_Reagent Measure Measure luminescence Add_Reagent->Measure Analyze Data analysis and hit identification Measure->Analyze End End Analyze->End

In Vitro Translation Assay for Trans-translation Inhibition

This protocol is used to confirm direct inhibition of the trans-translation tagging reaction and to determine the IC50 of hit compounds. It utilizes an in vitro transcription-translation system and a non-stop dihydrofolate reductase (DHFR-ns) reporter.

Materials:

  • PURExpress® In Vitro Protein Synthesis Kit or equivalent E. coli S30 extract system.

  • PCR product of a DHFR gene lacking a stop codon (DHFR-ns).

  • Purified tmRNA and SmpB.

  • [³⁵S]-methionine.

  • Test compounds dissolved in DMSO.

  • SDS-PAGE gels and electrophoresis apparatus.

  • Phosphorimager or autoradiography film.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, assemble the in vitro translation reaction according to the manufacturer's instructions.

  • Component Addition: Add the DHFR-ns PCR product (250 ng), purified tmRNA (2 µM), and SmpB (2 µM) to the reaction.

  • Inhibitor Addition: For dose-response experiments, add varying concentrations of the test compound. For a negative control, add DMSO.

  • Labeling: Add [³⁵S]-methionine to the reaction mixture for protein visualization.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours.

  • Analysis: Stop the reaction by adding SDS-PAGE loading buffer. Separate the protein products on a 15% SDS-PAGE gel.

  • Visualization and Quantification: Dry the gel and expose it to a phosphor screen or autoradiography film. The untagged DHFR-ns protein and the larger, tagged DHFR protein will appear as separate bands. Quantify the band intensities to determine the percentage of tagged DHFR. The IC50 is calculated by plotting the percentage of tagged DHFR against the inhibitor concentration.[5]

in_vitro_workflow Start Start Setup Set up in vitro translation reaction Start->Setup Add_Components Add DHFR-ns template, tmRNA, and SmpB Setup->Add_Components Add_Inhibitor Add test compound or DMSO Add_Components->Add_Inhibitor Add_Label Add [³⁵S]-methionine Add_Inhibitor->Add_Label Incubate Incubate at 37°C Add_Label->Incubate SDS_PAGE Separate products by SDS-PAGE Incubate->SDS_PAGE Visualize Visualize by autoradiography SDS_PAGE->Visualize Quantify Quantify band intensities and calculate IC50 Visualize->Quantify End End Quantify->End

Conclusion

The luciferase-based reporter assays described here are powerful tools for the discovery and characterization of novel trans-translation inhibitors. The in vivo HTS assay is robust and scalable, making it suitable for screening large compound libraries. The in vitro translation assay provides a means to validate direct inhibitors of the tagging reaction and to determine their potency. Together, these methods facilitate the identification and development of new antibacterial agents that target this essential bacterial pathway.

References

Application Notes and Protocols: Cell Viability and Cytotoxicity Assays for MBX-4132 in Eukaryotic Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation rescue system, a pathway essential for bacterial survival but absent in eukaryotes.[1] This specificity suggests a low intrinsic potential for on-target toxicity in mammalian cells. However, at high concentrations, off-target effects leading to cytotoxicity can occur, including the induction of oxidative stress.[2][3] Therefore, a thorough evaluation of the cytotoxic profile of this compound in eukaryotic cells is crucial for its development as a therapeutic agent.

These application notes provide detailed protocols for assessing the viability and cytotoxicity of eukaryotic cells upon treatment with this compound. The described assays measure key indicators of cellular health, including metabolic activity, membrane integrity, and the induction of apoptosis.

Key Experimental Assays

A multi-parametric approach is recommended to comprehensively evaluate the cytotoxic effects of this compound. The following assays provide a robust assessment of cell health:

  • MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[4][5][6]

  • Lactate Dehydrogenase (LDH) Assay: Quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity and cytotoxicity.[7][8]

  • Annexin V & Propidium Iodide (PI) Staining: Differentiates between healthy, apoptotic, and necrotic cells based on changes in the plasma membrane.[9][10][11]

Data Presentation

Summarize quantitative data from the cell viability and cytotoxicity assays in the tables below for clear comparison and analysis.

Table 1: MTT Assay - Cell Viability

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
1
10
50
100
200

Table 2: LDH Assay - Cytotoxicity

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
Spontaneous Release
Maximum Release100
1
10
50
100
200

Table 3: Annexin V & PI Staining - Apoptosis Analysis

This compound Concentration (µM)% Healthy Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
0 (Vehicle Control)
1
10
50
100
200

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells, providing an indication of cell viability.[4]

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT solution (5 mg/mL in sterile PBS)[4]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in SDS)[3][6]

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control (e.g., DMSO) and untreated control wells.[3] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Calculation: Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium.[7][8]

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT Assay protocol.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.[3]

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[3]

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.[3]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[3]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[7]

  • Controls:

    • Spontaneous LDH release: Supernatant from untreated cells.

    • Maximum LDH release: Supernatant from untreated cells treated with lysis buffer.

    • Background control: Culture medium without cells.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane in early apoptotic cells (Annexin V staining) and compromised membrane integrity in late apoptotic and necrotic cells (PI staining).[9][10][11]

Materials:

  • Eukaryotic cell line of interest

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[9]

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes.

  • Washing: Wash the cells once with cold 1X PBS.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[9]

  • Incubation: Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9]

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.[9]

  • Data Acquisition: Analyze the samples on a flow cytometer within 1 hour.

Visualizations

G cluster_workflow Experimental Workflow cluster_assays Assays cluster_readout Data Acquisition A 1. Cell Seeding (96-well or 6-well plates) B 2. Treatment with this compound (Various concentrations and incubation times) A->B C 3. Assay Execution B->C MTT MTT Assay (Metabolic Activity) C->MTT LDH LDH Assay (Membrane Integrity) C->LDH AnxV Annexin V / PI Staining (Apoptosis) C->AnxV Reader Microplate Reader (Absorbance) MTT->Reader LDH->Reader Flow Flow Cytometer (Fluorescence) AnxV->Flow

Caption: Experimental workflow for assessing this compound cytotoxicity.

G cluster_pathway Proposed Signaling Pathway for this compound Induced Cytotoxicity cluster_damage Cellular Targets MBX High Concentrations of this compound ROS Increased Reactive Oxygen Species (ROS) MBX->ROS Damage Oxidative Damage ROS->Damage Mito Mitochondrial Dysfunction ROS->Mito Apoptosis Apoptosis Damage->Apoptosis Lipid Lipid Peroxidation Damage->Lipid Protein Protein Oxidation Damage->Protein DNA DNA Damage Damage->DNA Mito->Apoptosis

Caption: Proposed pathway of this compound induced cytotoxicity.

References

Application of MBX-4132 in Studying Ribosome Rescue Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MBX-4132 is a novel acylaminooxadiazole antibiotic that presents a significant breakthrough in the study of bacterial ribosome rescue mechanisms.[1] This compound selectively inhibits the trans-translation pathway, a critical survival mechanism for bacteria under stress, by targeting the bacterial ribosome.[1][2] Its unique mechanism of action, which involves binding to a novel site on the 70S ribosome and inducing a conformational change in the ribosomal protein bL27, offers a powerful tool for researchers investigating bacterial protein synthesis and ribosome dynamics.[1][3] Unlike many conventional antibiotics, this compound does not target the peptidyl transferase center (PTC) or the decoding center directly, making it a specific probe for the trans-translation rescue system. This system is conserved in many bacterial species but is absent in eukaryotes, highlighting this compound as a promising candidate for selective antibacterial therapy and a valuable research tool.

Mechanism of Action

This compound exerts its inhibitory effect on the trans-translation pathway through a novel allosteric mechanism. Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a unique pocket on the bacterial 70S ribosome, near the peptidyl transferase center. This binding event induces a significant conformational change in the ribosomal protein bL27. This structural alteration sterically hinders the accommodation of the tmRNA-SmpB complex, which is essential for recognizing and rescuing stalled ribosomes. By preventing the proper entry and function of this complex, this compound effectively halts the ribosome rescue process, leading to an accumulation of stalled ribosomes and ultimately resulting in bacterial cell death.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing insights into its potency and spectrum of activity.

Table 1: In Vitro Activity of this compound

ParameterValueOrganism/SystemReference
IC50 (In vitro trans-translation assay) 0.4 µME. coli reconstituted assay
Frequency of Spontaneous Resistance <1.2 x 10-9N. gonorrhoeae
Cytotoxicity (CC50 against HeLa cells) >32 µg/mLHuman HeLa cells

Table 2: In Vivo Efficacy of this compound against N. gonorrhoeae

Treatment GroupDosageOutcomeReference
This compound 10 mg/kg (single oral dose)80% of mice cleared of infection by day 6
Gentamicin (Control) 48 mg/kg (daily intraperitoneal injection)95% of mice cleared of infection
Vehicle (Control) N/ANo significant reduction in bacterial burden

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Trans-Translation Inhibition Assay

This assay biochemically assesses the ability of this compound to inhibit the trans-translation process using a reconstituted E. coli system.

Materials:

  • Purified E. coli 70S ribosomes

  • Purified M. tuberculosis tmRNA and SmpB

  • Purified translation factors from M. tuberculosis

  • A gene encoding Dihydrofolate Reductase (DHFR) without a stop codon (DHFR-ns) as the template

  • 35S-methionine

  • This compound dissolved in DMSO

  • Reaction buffer

  • SDS-PAGE gels and phosphorimaging system

Procedure:

  • Assemble the in vitro translation reaction mixture containing purified ribosomes, translation factors, tmRNA, SmpB, and the DHFR-ns template.

  • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixtures.

  • Initiate the translation reaction by adding 35S-methionine.

  • Incubate the reactions under appropriate conditions to allow for protein synthesis.

  • Terminate the reactions and analyze the protein products by SDS-PAGE.

  • Visualize the radiolabeled proteins using a phosphorimager. The product of a successful trans-translation event is a tagged DHFR protein.

  • Quantify the amount of tagged DHFR protein to determine the extent of trans-translation inhibition by this compound.

Cryo-Electron Microscopy (Cryo-EM) of the this compound-Ribosome Complex

Cryo-EM is employed to visualize the three-dimensional structure of the this compound-ribosome complex at near-atomic resolution.

Methodology:

  • Complex Formation: Incubate purified bacterial 70S ribosomes with a molar excess of this compound to ensure saturation of the binding site.

  • Grid Preparation and Vitrification: Apply a small volume of the ribosome-MBX-4132 complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge-freeze the grid in liquid ethane (B1197151) to create a thin layer of vitrified ice.

  • Data Acquisition: Collect a large dataset of images of the vitrified complexes using a transmission electron microscope equipped with a direct electron detector.

  • Image Processing: Process the collected images to pick individual particle projections and classify them into different orientational views.

  • 3D Reconstruction: Use the 2D class averages to generate an initial 3D model, which is then refined to high resolution using iterative refinement algorithms.

  • Model Building and Analysis: Build an atomic model of the ribosome and the bound this compound into the final 3D density map to analyze the specific molecular interactions.

Time-Kill Assays

This assay determines the bactericidal or bacteriostatic activity of this compound against a specific bacterial strain over time.

Materials:

  • Bacterial culture (e.g., N. gonorrhoeae) in logarithmic growth phase

  • This compound at various concentrations (e.g., 1X, 2X, 4X MIC)

  • Growth medium

  • Plates for colony forming unit (CFU) counting

Procedure:

  • Inoculate fresh growth medium with the bacterial culture.

  • Add this compound at the desired concentrations to the cultures. Include a no-drug control.

  • Incubate the cultures at the appropriate temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each culture.

  • Perform serial dilutions of the aliquots and plate them on agar (B569324) plates.

  • Incubate the plates to allow for colony growth.

  • Count the number of CFUs on each plate to determine the viable bacterial count at each time point.

  • Plot the log CFU/mL versus time to visualize the killing kinetics. A significant drop in CFU/mL indicates bactericidal activity. For N. gonorrhoeae, this compound has been shown to be bactericidal at concentrations ≥4X MIC.

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome Stalled Ribosome Stalled Ribosome bL27 bL27 Stalled Ribosome->bL27 Induces conformational change Cell Death Cell Death Stalled Ribosome->Cell Death Accumulation leads to A-site A-site bL27->A-site Sterically hinders This compound This compound This compound->Stalled Ribosome Binds to novel site tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site Binding blocked Rescued Ribosome Rescued Ribosome

Caption: Mechanism of this compound action on the bacterial ribosome.

CryoEM_Workflow Ribosome_MBX-4132_Complex 1. Complex Formation (Ribosomes + this compound) Grid_Preparation 2. Grid Preparation & Vitrification Ribosome_MBX-4132_Complex->Grid_Preparation Data_Acquisition 3. Data Acquisition (TEM) Grid_Preparation->Data_Acquisition Image_Processing 4. Image Processing (2D Classification) Data_Acquisition->Image_Processing 3D_Reconstruction 5. 3D Reconstruction Image_Processing->3D_Reconstruction Model_Building 6. Model Building & Analysis 3D_Reconstruction->Model_Building

Caption: Workflow for cryo-EM analysis of the this compound-ribosome complex.

Conclusion

This compound is a highly specific and potent inhibitor of the bacterial trans-translation ribosome rescue system. Its unique mechanism of action provides a valuable tool for dissecting the molecular details of this essential bacterial pathway. The experimental protocols outlined in this document provide a framework for researchers to utilize this compound in their studies of ribosome function, protein synthesis, and antibiotic development. The promising preclinical data for this compound, particularly its efficacy against multi-drug resistant pathogens like Neisseria gonorrhoeae, underscores the therapeutic potential of targeting ribosome rescue pathways. Further investigation into this class of inhibitors will undoubtedly deepen our understanding of bacterial physiology and aid in the development of next-generation antibiotics.

References

Application Notes and Protocols for In Vivo Administration of MBX-4132 in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo dosing and administration of MBX-4132 in murine models, based on preclinical studies evaluating its efficacy against multidrug-resistant (MDR) Neisseria gonorrhoeae. The protocols detailed below are intended to assist researchers in designing and executing similar preclinical evaluations.

Mechanism of Action: Inhibition of Bacterial Trans-Translation

This compound is a novel acylaminooxadiazole antibiotic that exhibits potent bactericidal activity by selectively inhibiting the bacterial trans-translation rescue system.[1] This pathway is crucial for bacterial survival as it resolves stalled ribosomes on messenger RNA (mRNA), a process essential for protein synthesis.[2] this compound binds to a unique site near the peptidyl-transferase center of the bacterial ribosome, inducing a conformational change in the ribosomal protein bL27.[1][3] This action obstructs the binding of transfer-messenger RNA (tmRNA), leading to an accumulation of non-functional proteins and ultimately, bacterial cell death.[1] As the trans-translation pathway is not conserved in humans, it represents a promising and selective target for antibiotic development.[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in murine models.

Table 1: In Vivo Efficacy of this compound against N. gonorrhoeae H041 Infection in Mice

Treatment GroupDoseRoute of AdministrationNumber of Mice (n)% of Mice Cleared of Infection (Day 6)
This compound10 mg/kgOral (single dose)2080%[4][5]
Vehicle ControlN/AOral (single dose)210%
Gentamicin (Positive Control)48 mg/kgIntraperitoneal (daily for 5 days)20-2195%[4]

Table 2: Pharmacokinetic Parameters of this compound in Mice

ParameterValueDosing
Bioavailability77%10 mg/kg, Oral
Area Under the Curve (AUC)180,000 h*ng/mL10 mg/kg, Oral[6]
Half-life (t½)Long (specific value not detailed in the provided search results)Oral
Clearance RateLow (specific value not detailed in the provided search results)Oral[4]

Table 3: Tolerability of this compound in Mice

DoseRoute of AdministrationDosing RegimenObservations
100 mg/kgOralSingle doseNo obvious adverse effects[4]
10 mg/kgOralTwice daily (BID) for 7 daysNo obvious adverse effects[4]
25 mg/kgSubcutaneousTwice daily for 7 daysWell-tolerated with no adverse effects identified[6]

Experimental Protocols

The following protocols are based on established methodologies for evaluating the in vivo efficacy of antimicrobial agents against N. gonorrhoeae in a murine model.

Protocol 1: Establishment of a Murine Model of N. gonorrhoeae Genital Tract Infection

This protocol describes the necessary steps to establish a lower genital tract infection in female mice, a prerequisite for in vivo efficacy studies.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Estradiol (B170435) valerate

  • Antibiotics (e.g., streptomycin (B1217042) and trimethoprim) to suppress commensal vaginal flora

  • Neisseria gonorrhoeae strain H041 (or other desired MDR strain)

  • Gonococcal base (GCB) agar (B569324) plates with supplements

  • Phosphate-buffered saline (PBS), sterile

  • Sterile swabs

Procedure:

  • Hormone Treatment: To synchronize the estrous cycle and increase susceptibility to infection, administer estradiol to the mice. This can be achieved via subcutaneous injection or the implantation of slow-release pellets.[1]

  • Antibiotic Treatment: To reduce the native vaginal microbiota, provide mice with drinking water containing appropriate antibiotics (e.g., streptomycin and trimethoprim) for several days before and during the infection period.[1]

  • Bacterial Inoculum Preparation:

    • Culture the desired N. gonorrhoeae strain on GCB agar plates.

    • Harvest the bacteria and resuspend them in sterile PBS to a concentration of approximately 10⁷ colony-forming units (CFU)/mL.[1]

  • Intravaginal Inoculation:

    • Gently restrain the mouse.

    • Instill a small volume (e.g., 20 µL) of the bacterial suspension into the vaginal vault using a micropipette.[1]

  • Confirmation of Infection: Two days post-inoculation, collect vaginal swabs to confirm the establishment of infection. Plate serial dilutions of the swab suspension onto selective GCB agar to quantify the bacterial load (CFU/mL).[1][7]

Protocol 2: In Vivo Efficacy Study of this compound

This protocol details the administration of this compound and the subsequent monitoring of its efficacy in clearing the established N. gonorrhoeae infection.

Materials:

  • Infected mice from Protocol 1

  • This compound

  • Vehicle for oral administration (e.g., 5% DMSO, 5% Cremophor EL®, 0.45% hydroxypropylmethylcellulose, 0.45% alginic acid, 22.5% hydroxy-betacyclodextrin or 0.5% methylcellulose)[1][4]

  • Positive control antibiotic (e.g., gentamicin)

  • Oral gavage needles

  • Sterile swabs and PBS

Procedure:

  • Animal Grouping: Randomly assign the infected mice to the following groups:

    • This compound treatment group

    • Vehicle control group

    • Positive control group (e.g., gentamicin)

  • Drug Preparation and Administration:

    • This compound and Vehicle: Prepare a suspension of this compound in the chosen vehicle to achieve the desired concentration (e.g., for a 10 mg/kg dose). Administer a single dose via oral gavage on day 0 (two days post-infection).[1][4]

    • Gentamicin: Administer daily via intraperitoneal injection for 5 consecutive days, starting on day 0.[4][7]

  • Monitoring of Infection:

    • Collect vaginal swabs daily for 8 days post-treatment.[1]

    • Process the swabs as described in Protocol 1 to determine the daily bacterial load (CFU/mL).

  • Efficacy Endpoint: The infection is considered cleared if cultures are negative for at least three consecutive days.[7][8] The primary endpoint is typically the percentage of mice in each group that have cleared the infection by a specific time point (e.g., day 6).[5]

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome Trans-translation Trans-translation Stalled Ribosome->Trans-translation Initiates Peptidyl-Transferase Center Peptidyl-Transferase Center bL27 Protein bL27 Protein Peptidyl-Transferase Center->bL27 Protein Alters Conformation tmRNA tmRNA bL27 Protein->tmRNA Blocks Binding Inhibition of Trans-translation Inhibition of Trans-translation This compound This compound This compound->Peptidyl-Transferase Center Binds to tmRNA->Trans-translation Required for Ribosome Rescue Ribosome Rescue Trans-translation->Ribosome Rescue Leads to Protein Synthesis Continues Protein Synthesis Continues Ribosome Rescue->Protein Synthesis Continues Accumulation of Non-functional Proteins Accumulation of Non-functional Proteins Inhibition of Trans-translation->Accumulation of Non-functional Proteins Results in Bacterial Cell Death Bacterial Cell Death Accumulation of Non-functional Proteins->Bacterial Cell Death

Caption: Mechanism of action of this compound.

In_Vivo_Efficacy_Workflow cluster_prep Phase 1: Model Preparation cluster_treatment Phase 2: Treatment (Day 0) cluster_monitoring Phase 3: Monitoring & Endpoint A Hormone & Antibiotic Treatment of Mice C Intravaginal Inoculation A->C B Prepare N. gonorrhoeae Inoculum B->C D Confirm Infection (Day -2) C->D E Group Assignment: - this compound (10 mg/kg, PO, Single Dose) - Vehicle (PO, Single Dose) - Gentamicin (48 mg/kg, IP, Daily) D->E F Daily Vaginal Swabs (Day 1-8) E->F G Quantify Bacterial Load (CFU/mL) F->G H Determine % of Mice with Cleared Infection G->H

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of MBX-4132.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound in common solvents?

Q2: Can I prepare a stock solution of this compound directly in an aqueous buffer?

Directly dissolving this compound in water or aqueous buffers is not recommended due to its hydrophobic nature.[1] The recommended approach is to first prepare a high-concentration stock solution in an organic solvent, such as DMSO, and then dilute this stock into the desired aqueous experimental medium.[1]

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

To minimize solvent-induced artifacts in most cell lines, the final concentration of DMSO should be kept at or below 0.5% (v/v).[1] However, cellular sensitivity to DMSO can vary. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on your specific experimental system.[1]

Q4: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do to prevent this?

Precipitation upon dilution is a common issue with hydrophobic compounds. The key is to avoid a rapid change in solvent polarity.[1] The following troubleshooting steps can help prevent precipitation.

Troubleshooting Guide: Preventing Precipitation of this compound

If you are encountering precipitation of this compound during your experiments, follow this troubleshooting guide to identify and resolve the issue.

G start Start: this compound Precipitation Observed check_stock Is the initial DMSO stock solution clear and fully dissolved? start->check_stock dissolve_stock Action: Ensure complete dissolution of the stock solution. Use sonication and gentle warming if necessary. check_stock->dissolve_stock No check_dilution Are you using a slow, drop-wise dilution method into a stirring aqueous buffer? check_stock->check_dilution Yes dissolve_stock->check_dilution slow_dilution Action: Implement a slow dilution technique. Pre-warming the aqueous buffer to 37°C can also help. check_dilution->slow_dilution No check_dmso_conc Is the final DMSO concentration ≤ 0.5% (v/v)? check_dilution->check_dmso_conc Yes slow_dilution->check_dmso_conc reduce_dmso Action: Lower the final DMSO concentration. check_dmso_conc->reduce_dmso No use_excipients Consider using solubilizing excipients. check_dmso_conc->use_excipients Yes reduce_dmso->use_excipients excipient_protocol Follow the protocol for using solubilizing excipients (e.g., Polysorbate 20 or Cyclodextrins). use_excipients->excipient_protocol end End: Optimized Solubilization excipient_protocol->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound solubility and formulation.

Table 1: this compound Solubility in DMSO

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO2059.11Sonication and heating are recommended.

Table 2: Vehicle Composition for In Vivo Studies (Murine Model)

Administration RouteVehicle Composition
Intravenous (IV) / Subcutaneous (SC)10% DMSO / 80% PEG-400 / 10% Water
OralWhile a specific oral vehicle "vehicle A" was used in successful single-dose (10 mg/kg) efficacy studies in mice, its exact composition is not publicly detailed.[2] A common approach for oral delivery of poorly soluble compounds is a suspension in a vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethyl cellulose) and a wetting agent (e.g., 0.1% w/v docusate (B154912) sodium).[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

Objective: To prepare a clear, high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the appropriate volume of DMSO to achieve a concentration of 20 mg/mL.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the powder is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. Gentle warming (e.g., 37°C) can be applied if necessary.

  • Visually inspect the solution to ensure it is clear and free of any visible particles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: General Method for Improving Aqueous Solubility using Polysorbate 20

Objective: To enhance the apparent solubility of this compound in an aqueous buffer for in vitro assays using a non-ionic surfactant.

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Polysorbate 20 (Tween® 20)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of Polysorbate 20 in your aqueous buffer (e.g., 10% v/v).

  • In a separate tube, add the desired volume of aqueous buffer.

  • Add the Polysorbate 20 stock solution to the aqueous buffer to achieve a final concentration typically in the range of 0.01% to 0.1% (v/v). The optimal concentration should be determined empirically.

  • Vortex the buffer-surfactant mixture.

  • While vortexing or stirring the buffer-surfactant mixture, add the this compound DMSO stock solution drop-wise and slowly to achieve the desired final concentration of this compound.

  • Ensure the final DMSO concentration remains at or below 0.5% (v/v).

  • Always include a vehicle control (buffer with the same final concentrations of DMSO and Polysorbate 20) in your experiments.

Protocol 3: General Method for Improving Aqueous Solubility using Cyclodextrins

Objective: To increase the aqueous solubility of this compound through inclusion complexation with a cyclodextrin (B1172386).

Materials:

  • This compound DMSO stock solution (from Protocol 1)

  • Aqueous buffer of choice

  • A suitable cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD)

  • Sterile tubes

  • Vortex mixer

Procedure:

  • Prepare a stock solution of the chosen cyclodextrin in your aqueous buffer. The concentration will depend on the specific cyclodextrin and the desired molar ratio with this compound.

  • In a separate tube, add the cyclodextrin solution.

  • While vortexing or stirring the cyclodextrin solution, slowly add the this compound DMSO stock solution to achieve the desired final concentration.

  • Allow the mixture to equilibrate, which may require incubation with stirring for a period of time (e.g., 1-24 hours) at a controlled temperature.

  • Ensure the final DMSO concentration is kept to a minimum.

  • Include a vehicle control containing the same final concentrations of DMSO and cyclodextrin in your experiments.

Visualizations

G cluster_0 Preparation of this compound Working Solution prep_stock Prepare 20 mg/mL this compound stock in DMSO dilute Slowly add DMSO stock to stirring aqueous buffer prep_stock->dilute prep_buffer Prepare aqueous buffer add_excipient Optional: Add solubilizing excipient (e.g., Polysorbate 20, Cyclodextrin) to buffer prep_buffer->add_excipient add_excipient->dilute final_solution Final working solution (DMSO ≤ 0.5%) dilute->final_solution

Caption: Experimental workflow for preparing this compound working solutions.

G cluster_0 Solubilization Strategies MBX_4132 This compound (Poorly Soluble) Aqueous_Solution Aqueous Solution MBX_4132->Aqueous_Solution Direct Addition Co_solvent Co-solvent (e.g., DMSO) MBX_4132->Co_solvent Surfactant Surfactant (e.g., Polysorbate 20) MBX_4132->Surfactant Cyclodextrin Cyclodextrin (e.g., HP-β-CD) MBX_4132->Cyclodextrin Precipitation Precipitation Aqueous_Solution->Precipitation Solubilized_MBX_4132 Solubilized this compound Co_solvent->Solubilized_MBX_4132 Surfactant->Solubilized_MBX_4132 Cyclodextrin->Solubilized_MBX_4132

Caption: Logical relationships in this compound solubilization.

References

Technical Support Center: Overcoming MBX-4132 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation issues with MBX-4132 in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation?

This compound is a novel acylaminooxadiazole antibiotic that functions by inhibiting the bacterial trans-translation rescue system.[1] Structurally, it is a hydrophobic molecule, which leads to its poor solubility in aqueous solutions like cell culture media. This inherent hydrophobicity is the primary reason for its tendency to precipitate when diluted from an organic solvent stock into an aqueous environment.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] One supplier indicates a solubility of up to 20 mg/mL (59.11 mM) in DMSO, recommending sonication and heating to facilitate dissolution.[3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

To avoid solvent-induced cellular toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.5% (v/v).[2] The sensitivity to DMSO can vary between cell types, so it is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to assess any potential effects of the solvent on your cells.[2]

Q4: I observed precipitation immediately after adding my this compound DMSO stock to the cell culture medium. What is happening?

This phenomenon, often referred to as "crashing out," occurs when the concentration of this compound exceeds its solubility limit in the aqueous cell culture medium upon dilution from the DMSO stock. The rapid change in solvent polarity from a high-DMSO environment to a predominantly aqueous one causes the hydrophobic this compound molecules to aggregate and precipitate.

Q5: Can I filter out the precipitate from my cell culture medium?

Filtering the medium after precipitation has occurred is not recommended. The precipitate is the compound of interest, and filtering it out will lead to an unknown and lower final concentration of this compound, compromising the accuracy and reproducibility of your experimental results. It is essential to address the root cause of the precipitation instead.

Troubleshooting Guide

Issue: Precipitation of this compound in Cell Culture Media

This guide provides a systematic approach to troubleshoot and resolve precipitation issues with this compound.

Step 1: Optimize Stock Solution Preparation and Dilution Technique

Proper preparation of the stock solution and its subsequent dilution are critical to prevent precipitation.

  • Ensure Complete Dissolution of Stock: Visually inspect your this compound stock solution in DMSO to ensure it is a clear solution with no visible particles. If necessary, use gentle warming and sonication to fully dissolve the compound.

  • Pre-warm the Cell Culture Medium: Warming the cell culture medium to 37°C can help increase the solubility of this compound.

  • Slow, Drop-wise Addition: When diluting the DMSO stock, add it slowly and drop-wise to the pre-warmed cell culture medium while gently vortexing or stirring. This gradual dispersion helps to avoid localized high concentrations that can trigger precipitation.

Step 2: Determine the Maximum Soluble Concentration

The solubility of this compound can be influenced by the specific composition of your cell culture medium (e.g., serum concentration, pH). Therefore, it is highly recommended to experimentally determine the maximum soluble concentration in your specific medium. A detailed protocol for this is provided below.

Step 3: Consider Using Solubilizing Excipients

If precipitation persists even at low final DMSO concentrations and optimized dilution techniques, the use of solubilizing agents can be explored.

Solubilizing AgentRecommended Starting ConcentrationMechanism of Action & Considerations
Surfactants (e.g., Polysorbate 20, Polysorbate 80)0.01-0.1% (w/v)These non-ionic surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility. However, it is important to test for potential cytotoxicity of the surfactant on your specific cell line.
Cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin)Varies (refer to specific product literature)Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with hydrophobic molecules like this compound, effectively increasing their solubility in aqueous solutions.

Step 4: Evaluate the Impact of Serum

Serum proteins, such as albumin, can bind to hydrophobic compounds and help to keep them in solution.

  • Presence of Serum: If you are working with a serum-free medium, consider whether your experimental design allows for the inclusion of a low percentage of fetal bovine serum (FBS) to aid in solubility.

  • Serum Concentration: Conversely, in some cases, high concentrations of serum proteins could potentially lead to the formation of insoluble complexes. If you observe precipitation in serum-containing media, you could test if reducing the serum percentage (while ensuring cell health) alleviates the issue.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the recommended procedure for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculate the required amount of this compound powder to achieve the desired stock concentration (e.g., 20 mg/mL or 59.11 mM).

  • Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of 100% DMSO to the tube.

  • Vortex the tube vigorously until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm it to 37°C.

  • Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium

This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific experimental medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~600-650 nm (for turbidity)

Procedure:

  • In the 96-well plate, create a serial dilution of your this compound DMSO stock solution in DMSO.

  • In a separate 96-well plate, add a fixed volume of your pre-warmed complete cell culture medium to each well.

  • Using a multichannel pipette, transfer a small, equal volume of each DMSO dilution from the first plate to the corresponding wells of the second plate containing the medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Include a vehicle control (medium with DMSO only).

  • Mix the contents of the wells thoroughly.

  • Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).

  • For a quantitative assessment, measure the absorbance of each well at a wavelength between 600-650 nm. An increase in absorbance compared to the vehicle control indicates precipitation.

  • The highest concentration of this compound that does not show a significant increase in turbidity is considered the maximum soluble concentration for your experimental conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Testing cluster_prep Preparation cluster_dilution Dilution & Observation cluster_analysis Analysis prep_stock Prepare this compound DMSO Stock Solution serial_dilute Perform Serial Dilution of Stock in Medium prep_stock->serial_dilute warm_media Pre-warm Cell Culture Medium to 37°C warm_media->serial_dilute incubate Incubate at 37°C, 5% CO2 serial_dilute->incubate observe Visually Inspect for Precipitation incubate->observe measure_turbidity Measure Turbidity (Absorbance at 600-650 nm) observe->measure_turbidity determine_max_conc Determine Maximum Soluble Concentration measure_turbidity->determine_max_conc

Caption: Workflow for determining the maximum soluble concentration of this compound.

troubleshooting_workflow Troubleshooting this compound Precipitation start Precipitation Observed? check_stock Is Stock Solution Completely Dissolved? start->check_stock check_dilution Optimized Dilution Technique Used? check_stock->check_dilution Yes reprepare_stock Re-prepare Stock (Use Sonication/Heat) check_stock->reprepare_stock No determine_solubility Max Soluble Conc. Determined? check_dilution->determine_solubility Yes optimize_dilution Use Slow, Drop-wise Addition to Warmed Media check_dilution->optimize_dilution No use_excipients Consider Solubilizing Excipients determine_solubility->use_excipients No end_soluble Proceed with Experiment at or below Max Conc. determine_solubility->end_soluble Yes use_excipients->end_soluble Success end_insoluble Re-evaluate Experiment (Lower Concentration) use_excipients->end_insoluble Failure reprepare_stock->check_stock optimize_dilution->check_dilution

Caption: Decision tree for troubleshooting this compound precipitation.

References

Troubleshooting inconsistent results in MBX-4132 MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during Minimum Inhibitory Concentration (MIC) testing of MBX-4132. Our goal is to help researchers, scientists, and drug development professionals achieve consistent and reliable results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel broad-spectrum antibiotic candidate belonging to the acylaminooxadiazole class.[1] It works by selectively inhibiting the bacterial trans-translation rescue system, which is essential for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA).[2][3] This pathway is crucial for bacterial viability and is absent in humans, making it a highly specific target.[1][2] this compound binds to a unique site on the bacterial ribosome, leading to an accumulation of stalled ribosomes and ultimately cell death.[2][4]

Q2: Why are my this compound MIC results inconsistent across replicates or experiments?

A2: Inconsistent MIC results for this compound can arise from several factors. Common sources of variability in MIC testing include inoculum size, the composition of the growth medium, incubation time, and technical errors in serial dilutions.[5] Specifically for this compound, its activity can be influenced by the concentration of certain metal ions in the medium; for instance, its activity against Mycobacterium tuberculosis is antagonized by iron and potentiated by zinc.[6]

Q3: What are the most critical factors to control in my this compound MIC experiments?

A3: To ensure reproducibility, it is crucial to strictly control the following:

  • Inoculum Density: An inaccurate bacterial concentration is a frequent source of error.[7]

  • Growth Medium: Variations in media composition, especially cation concentrations, can affect the activity of this compound.[6][8]

  • Incubation Conditions: Consistent temperature and duration of incubation are essential.[7]

  • Compound Handling: Ensure proper dissolution and serial dilution of this compound.

Q4: I am observing "skipped wells" in my microdilution plate. How should I interpret the MIC?

A4: "Skipped wells" refer to a situation where a well with a lower concentration of the antibiotic shows no growth, while wells with higher concentrations show growth.[5] This can be due to technical errors, such as improper dilution, or paradoxical effects of the compound.[5] If you observe skipped wells, it is recommended to repeat the experiment to rule out technical error.[5]

Troubleshooting Guide: Inconsistent this compound MIC Results

High variability in MIC results is a common challenge. Use the following workflow to diagnose the potential source of the inconsistency.

G start Inconsistent MIC Results Observed qc_check Are Quality Control (QC) strain MICs within the expected range? start->qc_check systemic_issue Systemic Issue Detected: Review Protocol, Reagents, and Equipment qc_check->systemic_issue No isolate_issue Isolate-Specific Issue: Investigate factors related to the test organism qc_check->isolate_issue Yes troubleshoot_systemic Check Reagent Quality (Medium, this compound stock) Verify Incubation Conditions Calibrate Equipment systemic_issue->troubleshoot_systemic troubleshoot_isolate Verify Inoculum Density Check for Contamination Consider Metal Ion Effects (Iron/Zinc) isolate_issue->troubleshoot_isolate resolve Repeat Experiment troubleshoot_systemic->resolve troubleshoot_isolate->resolve

Troubleshooting workflow for inconsistent MIC results.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueBacterial System/StrainReference
IC₅₀ (trans-translation) 0.4 µMEscherichia coli (in vitro reconstituted)[9][10]
IC₅₀ (trans-translation) 13 ± 1 µMMycobacterium tuberculosis[10]
MIC₉₀ 0.54 µg/mLMulti-drug resistant Neisseria gonorrhoeae[4][10]
Cytotoxicity (CC₅₀) 45 µMHeLa cells[10]
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound
ParameterValue/ResultSpecies/SystemReference
In Vivo Efficacy A single 10 mg/kg oral dose cleared infection in 80% of mice within 6 days.Murine Model (MDR N. gonorrhoeae H041)[4]
Bactericidal Activity Bactericidal at ≥4X MICN. gonorrhoeae[4][9]
Frequency of Resistance <1.2 x 10⁻⁹N. gonorrhoeae[4][9]
Oral Bioavailability 77%Mice[10]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on CLSI guidelines and adapted for this compound.

G cluster_prep Preparation cluster_assay Assay Setup cluster_readout Incubation & Readout prep_mbx Prepare this compound Stock Solution (in DMSO) serial_dilute Perform 2-fold Serial Dilution of this compound in Broth in a 96-well plate prep_mbx->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate wells with diluted bacterial suspension (final ~5 x 10^5 CFU/mL) prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic

Standard workflow for a broth microdilution MIC assay.

Detailed Steps:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.

    • Filter-sterilize the stock solution using a 0.22 µm syringe filter.[11]

    • Store in single-use aliquots at -80°C.[11]

  • Bacterial Inoculum Preparation:

    • From a fresh culture plate (18-24 hours), select 3-5 colonies of the test organism.[11]

    • Suspend the colonies in sterile saline or growth medium and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

    • Within 15 minutes, dilute this suspension in the appropriate test medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[2][11]

  • Preparation of Microdilution Plates:

    • Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate using the appropriate bacterial growth medium.[2][4]

    • Add the standardized bacterial inoculum to each well.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).[2]

  • Incubation and MIC Determination:

    • Incubate the plates at 37°C for 18-24 hours.[2][12] For specific organisms like N. gonorrhoeae, incubation may require a CO₂-enriched atmosphere.[4][12]

    • The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.[2]

Protocol 2: In Vitro trans-Translation Inhibition Assay (Luciferase-based)

This assay quantifies the inhibition of trans-translation by measuring the activity of a reporter protein.[2]

G setup Reaction Setup: E. coli S30 extract, amino acids, energy source, stalling mRNA transcript add_inhibitor Add varying concentrations of this compound setup->add_inhibitor incubate Incubate at 37°C (e.g., 1 hour) add_inhibitor->incubate detect Add Luciferase Substrate incubate->detect acquire Measure Luminescence (Plate Reader) detect->acquire analyze Plot Luminescence vs. [this compound] and determine IC50 acquire->analyze

Workflow for the in vitro trans-translation inhibition assay.

Detailed Steps:

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract system, amino acids, an energy source (ATP, GTP), and a custom mRNA transcript encoding a reporter protein (e.g., luciferase) that is designed to stall ribosomes.[2]

  • Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction mixtures. Include a DMSO-only control.[2]

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for translation and trans-translation.[2]

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin).[2]

  • Data Acquisition: Measure the luminescence signal using a plate reader.[2]

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.[2]

Signaling Pathway

This compound Mechanism of Action

This compound inhibits the bacterial trans-translation ribosome rescue system.

G cluster_pathway Trans-Translation Pathway ribosome Stalled Ribosome on mRNA tmRNA_SmpB tmRNA-SmpB Complex binding tmRNA-SmpB binds to empty A-site of ribosome tmRNA_SmpB->binding rescue Ribosome Rescue: - Nascent peptide tagged - mRNA released - Ribosome recycled binding->rescue block Blocks accommodation of tmRNA-SmpB complex binding->block MBX_4132 This compound inhibition Inhibition MBX_4132->inhibition inhibition->binding accumulation Accumulation of Stalled Ribosomes block->accumulation death Bacterial Cell Death accumulation->death

Mechanism of this compound action on the bacterial ribosome.

References

Technical Support Center: Optimizing MBX-4132 Concentration for Effective Bacterial Growth Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing MBX-4132 for bacterial growth inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation rescue system.[1] This pathway is crucial for rescuing ribosomes that stall on damaged or incomplete messenger RNAs (mRNAs), a process essential for bacterial survival under stress.[1] this compound binds to a unique site on the bacterial ribosome, inducing a conformational change in the ribosomal protein bL27. This change sterically hinders the binding of the tmRNA-SmpB complex, effectively stalling the ribosome rescue process and leading to bacterial cell death.[1] This mechanism is a novel target, distinct from many conventional antibiotics.[1]

Q2: What is the spectrum of activity for this compound?

A2: this compound has demonstrated potent activity against a range of bacterial pathogens, including multidrug-resistant (MDR) strains of Neisseria gonorrhoeae.[1] It also shows efficacy against other Gram-positive and some Gram-negative species, such as Staphylococcus aureus (including MRSA), Francisella tularensis, and Mycobacterium tuberculosis.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: For initial screening and determination of the Minimum Inhibitory Concentration (MIC), a broad concentration range is recommended, typically from 0.03 µg/mL to 64 µg/mL. The optimal concentration is dependent on the target bacterial species and strain.

Q4: How should I prepare a stock solution of this compound?

A4: this compound is known to have low aqueous solubility. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). When diluting the stock into your aqueous experimental medium (e.g., culture broth), it is crucial to add the DMSO stock slowly while vortexing or stirring the medium to prevent precipitation. The final concentration of DMSO in your assay should be kept low (ideally ≤0.5%) to avoid solvent-induced effects on bacterial growth.

Q5: Is this compound bactericidal or bacteriostatic?

A5: Time-kill assays have demonstrated that this compound is bactericidal against Neisseria gonorrhoeae at concentrations greater than or equal to four times its MIC.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Bacterial Strains
Bacterial SpeciesStrainResistance ProfileMIC (µg/mL)
Neisseria gonorrhoeaeWHO OCiprofloxacin, Penicillin, Tetracycline resistant0.25
Neisseria gonorrhoeaeWHO PCiprofloxacin, Penicillin, Tetracycline resistant0.25
Neisseria gonorrhoeaeWHO XMulti-drug resistant0.54 (MIC90)
Staphylococcus aureusMRSAMethicillin-resistantEffective (specific MIC not specified)
Francisella tularensisNot specifiedNot specifiedPotent activity reported
Mycobacterium tuberculosisH37RvNot specifiedEffective (specific MIC not specified in some studies)
Klebsiella pneumoniaeATCC 13883Not specified>32
Pseudomonas aeruginosaATCC 27853Not specified>32
Acinetobacter baumanniiATCC 19606Not specified>32

Note: This table is a summary of available data and may not be exhaustive.

Experimental Protocols

Detailed Methodology for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for determining the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial culture in logarithmic growth phase

  • Sterile 100% DMSO

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mg/mL). Ensure it is fully dissolved.

  • Preparation of Bacterial Inoculum:

    • From an overnight culture, prepare a standardized bacterial inoculum. Adjust the suspension to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in the broth to the final desired inoculum density, typically 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add a specific volume of the this compound stock solution to the first well of each row to achieve the highest desired concentration, and perform a two-fold serial dilution across the plate.

    • Leave a column with no drug as a positive control for bacterial growth and a column with no bacteria as a negative control for sterility.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except the sterility control wells). This will bring the final volume in each well to 200 µL and dilute the drug concentration by half.

  • Incubation:

    • Incubate the plate at the optimal temperature for the specific bacterium (e.g., 37°C) for 16-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm using a microplate reader.

Troubleshooting Guides

Issue 1: Precipitation of this compound in the growth medium.

  • Cause: this compound has low aqueous solubility. Rapid dilution of a concentrated DMSO stock in aqueous media can cause the compound to precipitate.

  • Solution:

    • Ensure the initial stock solution in DMSO is fully dissolved.

    • Warm the aqueous growth medium to 37°C before adding the compound.

    • Add the this compound DMSO stock solution drop-wise and slowly to the growth medium while vigorously vortexing or stirring.

    • Avoid creating a highly concentrated intermediate dilution in an aqueous buffer.

Issue 2: Inconsistent MIC values between experiments.

  • Cause: Variability in inoculum density, inaccuracies in serial dilutions, or variations in incubation conditions can lead to inconsistent results.

  • Solution:

    • Standardize Inoculum: Always use a spectrophotometer to standardize the initial bacterial suspension to a consistent OD before dilution.

    • Calibrate Pipettes: Ensure all pipettes used for serial dilutions are properly calibrated.

    • Consistent Incubation: Use a calibrated incubator and ensure a consistent incubation time for all experiments.

    • Quality Control: Include a reference bacterial strain with a known MIC for this compound in each assay to monitor for variability.

Issue 3: No inhibition of bacterial growth even at high concentrations.

  • Cause: The target bacterium may be intrinsically resistant to this compound. Alternatively, the compound may have degraded, or experimental errors may have occurred.

  • Solution:

    • Confirm Spectrum of Activity: Check published data to confirm if this compound is expected to be active against your bacterial species. As noted in the data table, some species like Klebsiella pneumoniae and Pseudomonas aeruginosa show high MIC values.

    • Fresh Stock Solution: Prepare a fresh stock solution of this compound to rule out degradation.

    • Verify Inoculum Viability: Ensure the bacterial culture is viable and in the correct growth phase.

    • Check Experimental Setup: Review the protocol to ensure all steps were followed correctly, including the preparation of media and incubation conditions.

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled_Ribosome Stalled Ribosome on Incomplete mRNA A_Site A-Site Stalled_Ribosome->A_Site P_Site P-Site Stalled_Ribosome->P_Site E_Site E-Site Stalled_Ribosome->E_Site bL27_Normal Ribosomal Protein bL27 (Normal Conformation) Stalled_Ribosome->bL27_Normal bL27_Altered Ribosomal Protein bL27 (Altered Conformation) Stalled_Ribosome->bL27_Altered Inhibition Inhibition of Ribosome Rescue bL27_Normal->bL27_Altered Conformational change bL27_Altered->A_Site Sterically hinders tmRNA-SmpB binding tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Attempts to bind MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to a novel site Cell_Death Bacterial Cell Death

Caption: Mechanism of action of this compound on the bacterial ribosome.

Troubleshooting_Workflow Start Inconsistent or Unexpected MIC Results Check_Solubility Check for this compound Precipitation Start->Check_Solubility Precipitation_Observed Precipitation Observed? Check_Solubility->Precipitation_Observed Improve_Solubilization Improve Solubilization: - Warm media - Slow, drop-wise addition - Vortex during addition Precipitation_Observed->Improve_Solubilization Yes Check_Inoculum Verify Inoculum Density and Viability Precipitation_Observed->Check_Inoculum No Improve_Solubilization->Check_Inoculum Inoculum_OK Inoculum Correct? Check_Inoculum->Inoculum_OK Standardize_Inoculum Standardize Inoculum: - Use 0.5 McFarland standard - Prepare fresh from log-phase culture Inoculum_OK->Standardize_Inoculum No Check_Dilutions Review Serial Dilution Technique Inoculum_OK->Check_Dilutions Yes Standardize_Inoculum->Check_Dilutions Dilutions_OK Dilutions Accurate? Check_Dilutions->Dilutions_OK Calibrate_Pipettes Calibrate Pipettes and Refine Technique Dilutions_OK->Calibrate_Pipettes No Check_Incubation Confirm Incubation Time and Temperature Dilutions_OK->Check_Incubation Yes Calibrate_Pipettes->Check_Incubation Incubation_OK Incubation Correct? Check_Incubation->Incubation_OK Standardize_Incubation Use Calibrated Incubator and Consistent Timing Incubation_OK->Standardize_Incubation No Review_Data Review Data and Consider Intrinsic Resistance Incubation_OK->Review_Data Yes Standardize_Incubation->Review_Data

Caption: Troubleshooting workflow for optimizing this compound experiments.

References

Potential off-target effects of MBX-4132 in experimental models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding potential off-target effects of MBX-4132 in experimental models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a novel acylaminooxadiazole antibiotic.[1] Its primary mechanism of action is the selective inhibition of the bacterial trans-translation rescue system, a crucial pathway for bacterial survival under stress conditions.[1] This system is absent in eukaryotes, which provides a basis for its selective antibacterial activity.[1][2] this compound binds to a unique site on the bacterial ribosome, inducing a conformational change in the ribosomal protein bL27, which in turn sterically hinders the tmRNA-SmpB complex from rescuing stalled ribosomes.[1] This leads to an accumulation of stalled ribosomes and ultimately results in bacterial cell death.

Q2: What is the expected cytotoxic profile of this compound in mammalian cells?

In vitro studies have indicated that this compound has a low potential for toxicity in mammalian cells. The half-maximal cytotoxic concentration (CC50) of this compound has been determined to be 45 μM in HeLa cells.

Q3: Has this compound been evaluated for off-target activities against mammalian proteins?

Yes, this compound has been screened against a panel of mammalian targets to assess its off-target liabilities. These screenings revealed only minor inhibition of two mammalian receptors. Importantly, no significant inhibition was observed for seven cardiac ion channels or the five major liver CYP450 enzymes. An Ames assay for genotoxicity also produced negative results.

Q4: Does this compound have any known effects on mitochondrial function?

Studies have shown that high concentrations of this compound do not affect the mitochondrial membrane polarity in human hepatocytes. Furthermore, this compound did not exhibit differential toxicity in HepG2 cells cultured in the presence of either glucose or galactose, which is consistent with normal mitochondrial metabolism.

Q5: Is there any indication that this compound induces oxidative stress?

At cytotoxic concentrations, elevated levels of reactive oxygen species (ROS) have been observed. This suggests that at high concentrations, the cytotoxicity associated with this compound may be linked to the induction of oxidative stress.

Troubleshooting Guide for In Vitro Experiments

This guide addresses common issues that may arise during in vitro testing of this compound.

Observed Issue Potential Cause Troubleshooting Steps
Higher than expected cytotoxicity at low concentrations Cell line sensitivity- Ensure the use of an appropriate cell line for the experiment. - Consider testing a panel of cell lines with varying metabolic activities.
Contamination- Regularly check cell cultures for any signs of microbial contamination.
Compound stability- Confirm that this compound is fully dissolved and stable in the cell culture medium.
High background signal in control wells of colorimetric/fluorometric assays Reagent issues- Verify the expiration dates and proper storage conditions of all assay reagents.
Assay conditions- Optimize incubation times and reagent concentrations.
Inconsistent results between experimental replicates Pipetting errors- Ensure accurate and consistent pipetting techniques. - Calibrate pipettes regularly.
Edge effects in microplates- Avoid using the outer wells of the microplate, or fill them with sterile medium to maintain humidity.
Cell seeding density- Ensure a uniform cell seeding density across all wells.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the off-target effects of this compound.

Table 1: Cytotoxicity and Off-Target Binding Profile of this compound

Parameter Cell Line/Target Result Reference
Half-Maximal Cytotoxic Concentration (CC50)HeLa45 μM
Mammalian Receptor Binding45 ReceptorsMinor inhibition of 2 receptors
Cardiac Ion Channel Inhibition7 ChannelsNo significant inhibition
CYP450 Enzyme Inhibition5 Major IsoformsNo significant inhibition
Genotoxicity (Ames Assay)Salmonella typhimuriumNegative

Table 2: Mitochondrial and Oxidative Stress Assessment of this compound

Parameter Cell Line Observation Reference
Mitochondrial Membrane PolarityHuman HepatocytesNo effect at high concentrations
Differential Toxicity (Glucose vs. Galactose)HepG2No differential toxicity observed
Reactive Oxygen Species (ROS) ProductionNot specifiedElevated levels at cytotoxic concentrations

Experimental Protocols & Methodologies

Key Experiment: MTT Assay for Cell Viability

This protocol outlines a standard MTT assay to determine the cytotoxic effects of this compound on a mammalian cell line.

  • Cell Seeding:

    • Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualizations

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome Cell Death Cell Death Stalled Ribosome->Cell Death Accumulation Leads to A-site A-site P-site P-site E-site E-site bL27 bL27 Protein This compound This compound This compound->bL27 Binds & Induces Conformational Change tmRNA-SmpB tmRNA-SmpB Complex tmRNA-SmpB->A-site Entry Blocked

Caption: Mechanism of this compound action on the bacterial ribosome.

Troubleshooting_Workflow Start Inconsistent Experimental Results Observed Check_Reagents Verify Reagent Validity (Storage, Expiration) Start->Check_Reagents Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Cells Assess Cell Health and Culture Conditions Start->Check_Cells Reagents_OK Reagents Valid? Check_Reagents->Reagents_OK Protocol_OK Protocol Followed? Check_Protocol->Protocol_OK Cells_OK Cells Healthy? Check_Cells->Cells_OK Reagents_OK->Protocol_OK Yes Replace_Reagents Replace Expired or Improperly Stored Reagents Reagents_OK->Replace_Reagents No Protocol_OK->Cells_OK Yes Standardize_Protocol Standardize Pipetting and Handling Techniques Protocol_OK->Standardize_Protocol No Optimize Optimize Assay Parameters (e.g., concentrations, timing) Cells_OK->Optimize Yes Culture_Check Check for Contamination, Optimize Seeding Density Cells_OK->Culture_Check No End Consistent Results Achieved Optimize->End Replace_Reagents->End Standardize_Protocol->End Culture_Check->End

Caption: Troubleshooting workflow for inconsistent experimental results.

References

Technical Support Center: MBX-4132 Solution Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of MBX-4132 in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental workflows.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Precipitation in aqueous buffer Low aqueous solubility of this compound.Prepare a higher concentration stock solution in an organic solvent like DMSO (solubility is at least 5 mg/mL) and dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your assay.
Inconsistent assay results Degradation of this compound in the experimental solution.Prepare fresh solutions of this compound for each experiment. If solutions need to be stored, conduct a preliminary stability test under your specific experimental conditions (buffer, pH, temperature, light exposure) to determine an acceptable storage duration.
Adsorption to plasticware.Use low-protein-binding tubes and plates. Include a small amount of a non-ionic surfactant in your buffer to prevent adsorption.
Loss of activity over time Instability of this compound under specific storage conditions.Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C. Protect solutions from light, especially if they will be stored for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in biological fluids?

A1: this compound has demonstrated excellent stability in both murine liver microsomes, with a half-life greater than 120 minutes, and in murine serum, with over 99.8% of the compound remaining after 1 hour.[1] This suggests that this compound is likely to be stable in animal models.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent for preparing stock solutions of this compound.[1] A stock solution of at least 5 mg/mL in DMSO can be prepared.

Q3: How should I store this compound stock solutions?

A3: For long-term storage, it is recommended to store stock solutions of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is advisable to prepare single-use aliquots.

Q4: Is this compound sensitive to light?

A4: While specific photostability data for this compound is not publicly available, many small molecules are sensitive to light. As a precautionary measure, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil, especially during storage and handling.

Q5: How does pH affect the stability of this compound in aqueous solutions?

A5: There is currently no specific information available in the public domain regarding the stability of this compound at different pH values. For critical experiments, it is recommended to perform a preliminary stability study by incubating this compound in your specific buffer system at the intended pH and analyzing its concentration over time by a suitable analytical method like HPLC.

Q6: What are the potential degradation pathways for this compound?

A6: The specific degradation pathways of this compound have not been publicly disclosed. Common degradation pathways for small molecules in solution include hydrolysis and oxidation. Given that this compound is an acylaminooxadiazole, the amide and oxadiazole moieties could potentially be susceptible to hydrolysis under certain pH and temperature conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution of this compound with a molecular weight of 338.35 g/mol , dissolve 3.38 mg in 1 mL of DMSO).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath may be used if necessary.

    • Aliquot the stock solution into single-use, low-protein-binding tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Stability Assessment of this compound in an Aqueous Buffer

  • Objective: To assess the short-term stability of this compound in a specific aqueous buffer.

  • Materials:

    • This compound stock solution in DMSO

    • Experimental aqueous buffer (e.g., PBS, Tris-HCl)

    • Low-protein-binding tubes

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector.

  • Procedure:

    • Prepare a working solution of this compound in the desired aqueous buffer by diluting the DMSO stock solution. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on the assay and solubility.

    • Divide the working solution into several aliquots in low-protein-binding tubes.

    • Store the aliquots under the desired experimental conditions (e.g., room temperature, 4°C, 37°C) and protect them from light.

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot and analyze the concentration of this compound by HPLC.

    • Compare the peak area of this compound at each time point to the initial time point (t=0) to determine the percentage of compound remaining.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_data Data Analysis prep_stock Prepare this compound Stock in DMSO prep_work Prepare Working Solution in Aqueous Buffer prep_stock->prep_work incubate Incubate at Desired Conditions prep_work->incubate sampling Sample at Time Points incubate->sampling analysis Analyze by HPLC sampling->analysis data_analysis Determine % Remaining vs. Time analysis->data_analysis

Caption: Experimental workflow for assessing the stability of this compound in solution.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent Experimental Results? degradation Compound Degradation issue->degradation Yes adsorption Adsorption to Plasticware issue->adsorption Yes solubility Low Aqueous Solubility issue->solubility Yes fresh_solution Use Freshly Prepared Solutions degradation->fresh_solution low_binding Use Low-Binding Plasticware adsorption->low_binding organic_stock Use Organic Stock Solution solubility->organic_stock

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Navigating Unexpected Outcomes in MBX-4132 In Vivo Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for managing unexpected outcomes during in vivo studies of MBX-4132. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments, ensuring the rigor and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a novel acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation rescue system.[1] This system is critical for rescuing ribosomes that have stalled on damaged or incomplete messenger RNAs (mRNAs), a process essential for bacterial survival under stress.[1] this compound binds to a unique site on the bacterial ribosome, near the peptidyl-transferase center, inducing a conformational change in the ribosomal protein bL27.[1][2] This change sterically hinders the binding of the tmRNA-SmpB complex, effectively halting the ribosome rescue process and leading to bacterial cell death.[1] This mechanism is distinct from many conventional antibiotics that target the peptidyl transferase center or the decoding center.

Q2: What is the reported in vivo efficacy of this compound in preclinical models?

A2: this compound has demonstrated significant in vivo efficacy in murine models. In a mouse model of Neisseria gonorrhoeae infection, a single oral dose of 10 mg/kg was sufficient to clear the infection in 80% of mice by day six. This highlights its potential as a single-dose therapy for drug-resistant gonorrhea. The compound has also shown bactericidal activity against Mycobacterium tuberculosis both in vitro and within macrophages.

Q3: What are the known pharmacokinetic and safety profiles of this compound?

A3: In vitro studies have indicated that this compound likely has low toxicity in mammals. It has shown high stability in human and murine serum and good permeability through Caco-2 cells, which is predictive of oral bioavailability. These favorable pharmacokinetic properties support its use in oral dosing regimens.

Q4: Have any factors been identified that could influence the activity of this compound?

A4: Yes, metal ions have been shown to modulate the activity of this compound against Mycobacterium tuberculosis. The antibiotic's activity is antagonized by iron but is potentiated by zinc. Transcriptomic data have revealed that exposure to this compound leads to the dysregulation of multiple metal homeostasis pathways in bacteria.

Troubleshooting Guide

This section addresses potential unexpected outcomes in your in vivo studies and provides a logical workflow for troubleshooting.

Issue 1: Lack of Efficacy or High Variability in Results

If you observe a lack of expected efficacy or significant variability in your animal model, consider the following factors:

  • Drug Formulation and Administration: Ensure the compound is properly formulated and administered. Inconsistent dosing can lead to variable plasma concentrations.

  • Host Factors: The age, sex, and immune status of the animals can influence infection progression and drug efficacy.

  • Infection Model: The bacterial strain, inoculum size, and site of infection can all impact the outcome.

  • Metal Ion Homeostasis: As zinc potentiates and iron antagonizes this compound activity against M. tuberculosis, consider the diet and bedding of the animals as potential sources of varying metal ion concentrations.

Troubleshooting Workflow for Lack of Efficacy

G start Unexpected Lack of Efficacy check_formulation Verify Drug Formulation and Dosing Accuracy start->check_formulation outcome_formulation Outcome: Inconsistent Formulation/Dosing check_formulation->outcome_formulation check_pk Perform Pharmacokinetic Analysis (Plasma Levels) outcome_pk Outcome: Sub-therapeutic Plasma Levels check_pk->outcome_pk check_model Review Infection Model Parameters (Strain, Inoculum) outcome_model Outcome: Model Variability check_model->outcome_model check_host Assess Host Factors (Age, Sex, Health Status) outcome_host Outcome: Host Factor Influence check_host->outcome_host check_metals Investigate Potential Metal Ion Interference (Diet, Bedding) outcome_metals Outcome: Metal Ion Interference check_metals->outcome_metals outcome_formulation->check_pk Not Identified solution_formulation Refine Formulation and Dosing Protocol outcome_formulation->solution_formulation Identified outcome_pk->check_model Not Identified solution_pk Adjust Dose or Formulation outcome_pk->solution_pk Identified outcome_model->check_host Not Identified solution_model Standardize Infection Protocol outcome_model->solution_model Identified outcome_host->check_metals Not Identified solution_host Standardize Animal Cohorts outcome_host->solution_host Identified solution_metals Standardize Diet and Environmental Conditions outcome_metals->solution_metals

Caption: Troubleshooting workflow for lack of efficacy.

Issue 2: Unexpected Toxicity or Adverse Events

While preclinical data suggest low mammalian toxicity, unexpected adverse events can occur.

  • Off-Target Effects: Although designed for a bacterial-specific target, high concentrations could lead to unforeseen off-target effects.

  • Metabolite Toxicity: The toxicity of this compound metabolites may differ from the parent compound.

  • Vehicle Effects: The vehicle used for drug delivery may have its own toxicity profile.

Troubleshooting Workflow for Unexpected Toxicity

G start Unexpected Toxicity Observed check_dose Review Dosing and Concentration start->check_dose outcome_dose Outcome: Dose-Dependent Toxicity check_dose->outcome_dose check_vehicle Run Vehicle-Only Control Group outcome_vehicle Outcome: Vehicle-Induced Toxicity check_vehicle->outcome_vehicle check_histopath Perform Histopathology on Key Organs outcome_organ Outcome: Specific Organ Toxicity check_histopath->outcome_organ check_metabolism Analyze Metabolite Profile outcome_metabolite Outcome: Metabolite-Induced Toxicity check_metabolism->outcome_metabolite outcome_dose->check_vehicle Not Identified solution_dose Perform Dose-Response Study outcome_dose->solution_dose Identified outcome_vehicle->check_histopath Not Identified solution_vehicle Select Alternative Vehicle outcome_vehicle->solution_vehicle Identified outcome_organ->check_metabolism Not Identified solution_organ Focus on Target Organ Safety outcome_organ->solution_organ Identified solution_metabolite Investigate Metabolite Pharmacology outcome_metabolite->solution_metabolite

Caption: Troubleshooting workflow for unexpected toxicity.

Data Summary Tables

Table 1: In Vivo Efficacy of this compound against N. gonorrhoeae
Treatment GroupDoseAdministration Route% Mice Cleared of InfectionDay of Clearance
This compound10 mg/kgSingle Oral Dose80%6
Gentamicin (Control)48 mg/kgDaily Intraperitoneal95%Not specified
Vehicle (Control)N/AOral0%N/A

Source: Data compiled from studies on a murine genital tract infection model.

Table 2: Factors Influencing this compound Activity against M. tuberculosis
FactorEffect on this compound ActivityImplication for In Vivo Studies
IronAntagonisticHigh iron levels in diet or environment may reduce efficacy.
ZincPotentiatingZinc supplementation could potentially enhance efficacy.

Source: Findings from in vitro studies on Mycobacterium tuberculosis.

Experimental Protocols

Protocol 1: Murine Model of Neisseria gonorrhoeae Infection
  • Animal Model: Female BALB/c mice are typically used.

  • Hormone Treatment: Mice are treated with estradiol (B170435) to promote susceptibility to infection.

  • Inoculation: An inoculum of a multi-drug resistant strain of N. gonorrhoeae (e.g., H041) is introduced into the lower genital tract.

  • Treatment: Two days post-infection, a single oral dose of this compound (10 mg/kg) is administered.

  • Monitoring: Vaginal swabs are collected daily to determine bacterial load (CFU/ml).

  • Efficacy Endpoint: Clearance of infection is defined as being culture-negative for at least three consecutive days.

Protocol 2: In Vitro Trans-translation Inhibition Assay
  • System Components: A reconstituted in vitro system is used, containing purified M. tuberculosis ribosomes, tmRNA, SmpB, and other necessary translation factors.

  • Reporter Construct: A gene encoding a reporter protein (e.g., Dihydrofolate Reductase - DHFR) lacking a stop codon is used as the template.

  • Reaction: The in vitro translation reaction is initiated in the presence of 35S-methionine and varying concentrations of this compound.

  • Analysis: The reaction products are separated by SDS-PAGE and visualized by phosphorimaging.

  • Endpoint: Inhibition of trans-translation is quantified by the reduction in the amount of the full-length, tagged reporter protein.

Signaling Pathway and Mechanism of Action

G cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome a_site A Site ribosome->a_site p_site P Site ribosome->p_site bl27 bL27 Protein ribosome->bl27 rescue Ribosome Rescue (trans-translation) a_site->rescue Initiates cell_death Bacterial Cell Death a_site->cell_death Leads to conformational_change Conformational Change in bL27 bl27->conformational_change Induces mrna Stalled mRNA mrna->ribosome Stalls Translation tmrna_smpb tmRNA-SmpB Complex tmrna_smpb->a_site Binds to A Site mbx4132 This compound mbx4132->bl27 Binds to Ribosome near degradation Protein Degradation rescue->degradation conformational_change->a_site Blocks tmRNA-SmpB Binding

Caption: Mechanism of this compound action on the bacterial ribosome.

References

Impact of serum proteins on MBX-4132 activity in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MBX-4132 in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a novel antibiotic that selectively inhibits the bacterial trans-translation rescue system.[1][2] This system is critical for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA), a process essential for bacterial survival. By binding to a unique site on the bacterial ribosome, this compound induces a conformational change in ribosomal protein bL27.[2] This change sterically hinders the binding of the tmRNA-SmpB complex, which is essential for the trans-translation process, ultimately leading to bacterial cell death.[2] This mechanism is distinct from other known ribosome-targeting antibiotics.[2]

Q2: How does the presence of serum proteins in culture media affect the in vitro activity of this compound?

A2: While this compound has been shown to be highly stable in human and murine serum, with over 99.8% of the compound remaining after one hour, the direct impact of serum protein binding on its inhibitory activity (IC50 or MIC) has not been extensively published.[3] It is a common phenomenon for antibiotics to bind to serum proteins, primarily albumin, which can reduce the free fraction of the drug available to interact with its target. This can lead to an apparent decrease in potency (i.e., a higher IC50 or MIC value) in the presence of serum. Researchers should consider this possibility and, if necessary, perform appropriate control experiments to quantify the effect of serum proteins in their specific assay system.

Q3: What are the expected IC50 and MIC values for this compound in standard in vitro assays?

A3: The inhibitory activity of this compound has been quantified in various in vitro systems. Key values are summarized in the table below.

ParameterValueBacterial System/Cell LineReference
IC50 (trans-translation)0.4 µMEscherichia coli (in vitro reconstituted)[1]
IC50 (trans-translation)13 ± 1 µMMycobacterium tuberculosis[1]
MIC900.54 mcg/mLMultidrug-resistant Neisseria gonorrhoeae[1][4]
Cytotoxicity (CC50)45 µMHeLa cells[1]

Q4: Is this compound stable in solution?

A4: this compound demonstrates excellent stability in both human and murine serum.[3] For in vitro assays, it is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). Standard laboratory practices for handling small molecules in DMSO should be followed to ensure stability and prevent precipitation.

Troubleshooting Guides

Problem: Higher than expected IC50 or MIC values in our assay.

Possible Cause Suggested Solution
Presence of Serum Proteins: Serum proteins, such as albumin, can bind to this compound, reducing the concentration of the free, active compound.
1. Quantify Protein Binding Effect: Perform the assay in parallel with and without the addition of serum or purified albumin (e.g., 4% human serum albumin) to determine the fold-shift in IC50 or MIC. 2. Calculate Free Fraction: If the protein binding percentage is known, calculate the free fraction of this compound to better correlate with the observed activity.
Assay Conditions: The specific components of your in vitro system (e.g., cell density, media composition, incubation time) can influence the apparent activity of this compound.
1. Optimize Cell Density: Ensure that the bacterial inoculum is in the logarithmic growth phase and at the recommended density for MIC or IC50 determination. 2. Standardize Media: Use standard, recommended media for your bacterial strain (e.g., Mueller-Hinton Broth for MIC testing). Components in non-standard media may interfere with the compound.
Compound Degradation: Improper storage or handling of this compound can lead to degradation.
1. Proper Storage: Store the stock solution of this compound in DMSO at -20°C or -80°C. 2. Fresh Dilutions: Prepare fresh dilutions of the compound for each experiment from a stock solution. Avoid repeated freeze-thaw cycles.

Problem: Inconsistent results between experimental replicates.

Possible Cause Suggested Solution
Incomplete Solubilization: This compound may not be fully dissolved in the assay medium, leading to variable concentrations in different wells.
1. Pre-dilution in DMSO: Ensure the compound is fully dissolved in DMSO before preparing aqueous dilutions. 2. Vortexing: Vortex the dilutions thoroughly before adding them to the assay plate.
Bacterial Inoculum Variability: Inconsistent starting concentrations of bacteria can lead to variability in the time it takes to see an inhibitory effect.
1. Standardize Inoculum: Prepare a standardized bacterial inoculum (e.g., to a specific optical density) for each experiment.

Experimental Protocols

In Vitro Trans-translation Inhibition Assay (Luciferase Reporter)

This assay quantifies the inhibition of trans-translation by measuring the activity of a reporter protein (e.g., luciferase) that is only produced when trans-translation is active.

  • Reaction Setup: Prepare a reaction mixture containing an E. coli S30 extract system, a mixture of amino acids, an energy regenerating system (ATP, GTP), and a custom mRNA transcript encoding a reporter protein that is designed to stall ribosomes and initiate trans-translation.

  • Inhibitor Addition: Add varying concentrations of this compound (solubilized in DMSO) to the reaction mixture. Include a vehicle control (DMSO only).

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 1 hour) to allow for translation and trans-translation to occur.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase).

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of this compound Dilutions: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) from an overnight culture.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Visualizations

MBX4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome A-site A-site Stalled Ribosome->A-site empty Ribosome Rescue Ribosome Rescue A-site->Ribosome Rescue leads to Cell Death Cell Death A-site->Cell Death leads to accumulation of stalled ribosomes & P-site P-site bL27 bL27 bL27->A-site sterically hinders tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site binds to This compound This compound This compound->bL27 binds to & alters conformation

Caption: Mechanism of action of this compound on the bacterial ribosome.

in_vitro_assay_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reaction_Mixture Prepare S30 extract, amino acids, energy source, and reporter mRNA Add_Inhibitor Add this compound dilutions to reaction mixture Reaction_Mixture->Add_Inhibitor MBX4132_Dilutions Prepare serial dilutions of this compound in DMSO MBX4132_Dilutions->Add_Inhibitor Incubate Incubate at 37°C Add_Inhibitor->Incubate Add_Substrate Add luciferase substrate Incubate->Add_Substrate Measure_Luminescence Measure luminescence Add_Substrate->Measure_Luminescence Calculate_IC50 Plot dose-response curve and calculate IC50 Measure_Luminescence->Calculate_IC50

Caption: Workflow for the in vitro trans-translation inhibition assay.

troubleshooting_logic High_IC50 Observed IC50 is higher than expected Serum_Present Is serum present in the assay? High_IC50->Serum_Present Run_Control Run control assay without serum to quantify the effect Serum_Present->Run_Control Yes Check_Conditions Review other assay conditions: - Inoculum density - Media composition - Compound stability Serum_Present->Check_Conditions No

References

Technical Support Center: Murine Models of Neisseria gonorrhoeae Infection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing murine models of Neisseria gonorrhoeae infection. Variability in these models is a common challenge, and this resource aims to provide solutions to frequently encountered issues.

Troubleshooting Guides

Issue: Low or Inconsistent Bacterial Colonization

Q1: My mice are clearing the N. gonorrhoeae infection too quickly or fail to establish a consistent infection. What are the possible causes and solutions?

A1: Several factors can contribute to poor colonization. Here are the key aspects to consider:

  • Hormonal Priming: Female mice require hormonal treatment to mimic the susceptible phase of the human menstrual cycle and prolong infection.[1][2][3]

    • Troubleshooting:

      • Ensure proper administration of 17β-estradiol. The dose and route (subcutaneous pellet or injection) should be consistent.[1][4]

      • Verify the viability and release rate of estradiol (B170435) pellets if used.

      • Confirm that mice are in a state of estrus, which can be visually assessed by the appearance of the vaginal epithelium.

  • Commensal Microbiota: The native vaginal microbiota of mice can inhibit N. gonorrhoeae growth.[1][3]

    • Troubleshooting:

      • Administer antibiotics (e.g., streptomycin (B1217042) and vancomycin) to suppress the commensal flora prior to and during infection.[4][5]

      • Ensure the antibiotic regimen is appropriate for the mouse strain and facility.

  • Mouse Strain: Different inbred mouse strains exhibit varying susceptibility to N. gonorrhoeae infection.[6][7][8]

    • Troubleshooting:

      • Use a susceptible mouse strain. BALB/c and C57BL/6 mice are commonly used and support colonization, whereas C3H/HeN mice are generally resistant.[6][7][8]

      • Be aware that even within susceptible strains, the inflammatory response can differ.

  • Inoculum Preparation and Administration:

    • Troubleshooting:

      • Use a fresh, piliated culture of N. gonorrhoeae for inoculation. The FA1090 strain is commonly used in murine models.

      • Ensure the inoculum dose is appropriate. A typical inoculum is around 10^6 CFU.[4][9]

      • Administer the inoculum intravaginally in a small volume to avoid leakage.

Issue: Inconsistent or Absent Inflammatory Response

Q2: I am not observing the expected polymorphonuclear leukocyte (PMN) influx or pro-inflammatory cytokine production in my infected mice. Why might this be happening?

A2: The inflammatory response is a key readout in this model and its absence can be due to several factors:

  • Mouse Strain: The magnitude of the inflammatory response is highly dependent on the mouse strain.

    • Troubleshooting:

      • BALB/c mice typically mount a robust inflammatory response characterized by a significant PMN influx and production of pro-inflammatory cytokines like TNF-α, IL-6, MIP-2, and KC.[6][7]

      • C57BL/6 mice, while they can be colonized similarly to BALB/c mice, often exhibit a less pronounced inflammatory response, sometimes resembling an asymptomatic infection.[6][7]

      • Ensure you are using the appropriate strain for your experimental question.

  • Timing of Measurement: The inflammatory response follows a specific kinetic.

    • Troubleshooting:

      • In BALB/c mice, a significant PMN influx is typically observed around day 5 post-inoculation.[9]

      • Cytokine levels in vaginal secretions also peak at specific time points. For example, in BALB/c mice, a peak in vaginal PMNs and pro-inflammatory cytokines is often seen around day 5 of infection.[2]

      • Conduct time-course experiments to determine the peak of inflammation in your specific experimental setup.

  • Method of Assessment:

    • Troubleshooting:

      • For PMN influx, examine stained vaginal smears and count the percentage of PMNs among total vaginal cells.[9]

      • For cytokine analysis, collect vaginal lavages and use a sensitive method like ELISA or multiplex bead array.

Frequently Asked Questions (FAQs)

Q3: Why is 17β-estradiol treatment necessary for establishing N. gonorrhoeae infection in mice?

A3: N. gonorrhoeae infection in female mice is typically transient. 17β-estradiol treatment prolongs the estrus phase of the reproductive cycle, creating a more susceptible environment for sustained infection.[1][2][3] This hormonal treatment helps to mimic the conditions of the human female reproductive tract during the susceptible phase of the menstrual cycle.

Q4: What are the key differences in susceptibility and immune response between commonly used mouse strains?

A4: BALB/c, C57BL/6, and C3H/HeN mice show significant differences:

  • BALB/c: Susceptible to colonization and mount a strong pro-inflammatory response with a significant PMN influx.[6][7] This strain is often used to model symptomatic infection.

  • C57BL/6: Also susceptible to colonization, but typically show a weaker inflammatory response compared to BALB/c mice.[6][7] This strain can be a model for asymptomatic or less severe infection.

  • C3H/HeN: Generally resistant to N. gonorrhoeae colonization.[6][7]

Q5: What is a typical bacterial load and duration of infection I should expect?

A5: In estradiol-treated BALB/c and C57BL/6 mice inoculated with approximately 10^6 CFU of N. gonorrhoeae, colonization can persist for an average of 10-12 days, and in some cases, as long as 40 days.[2] The number of recovered CFUs can fluctuate throughout the infection.[2]

Q6: How can I monitor the host immune response to infection?

A6: The host immune response can be monitored by:

  • Quantifying PMN influx: By microscopic examination of stained vaginal smears.[9]

  • Measuring cytokine and chemokine levels: In vaginal lavages using ELISA or multiplex assays. Key cytokines to measure include TNF-α, IL-6, IL-1β, MIP-2 (CXCL2), and KC (CXCL1).[6][10]

  • Analyzing immune cell populations: In the genital tract and draining lymph nodes via flow cytometry.

Data Presentation

Table 1: Comparison of N. gonorrhoeae Infection in Different Mouse Strains

FeatureBALB/cC57BL/6C3H/HeN
Susceptibility to Colonization HighHighLow (Resistant)
Mean Duration of Colonization ~10-12 days~10-12 days< 3 days
PMN Influx HighLow to ModerateMinimal
Pro-inflammatory Cytokine Production (TNF-α, IL-6, MIP-2, KC) HighLow to ModerateMinimal
Model for Symptomatic InfectionAsymptomatic/Mild InfectionResistance to Infection

Data compiled from multiple sources, including[6][7][8].

Table 2: Typical Pro-inflammatory Cytokine Levels in Vaginal Secretions of Infected BALB/c Mice

CytokineFold Increase vs. Uninfected
TNF-α Significant increase
IL-6 Significant increase
MIP-2 (CXCL2) Significant increase
KC (CXCL1) Significant increase

Note: Absolute values can vary between laboratories. Data reflects the general trend of a significant increase in these cytokines during peak inflammation (around day 5 post-infection) in BALB/c mice.[6]

Experimental Protocols

Protocol 1: Murine Model of Female Genital Tract Infection with N. gonorrhoeae

Materials:

  • Female mice (6-8 weeks old, BALB/c or C57BL/6)

  • 17β-estradiol pellets (e.g., 0.5 mg, 21-day release) or water-soluble 17β-estradiol

  • Antibiotics: Streptomycin sulfate, Vancomycin hydrochloride, Trimethoprim (B1683648) sulfate

  • N. gonorrhoeae strain (e.g., FA1090) grown on GC agar (B569324) with supplements

  • Phosphate-buffered saline (PBS)

  • Sterile cotton swabs

  • GC-VCNTS agar plates for quantitative culture

Procedure:

  • Hormonal Treatment and Antibiotic Administration:

    • Two days prior to inoculation (Day -2), implant a 17β-estradiol pellet subcutaneously in the dorsal neck region.

    • Alternatively, administer subcutaneous injections of water-soluble 17β-estradiol on days -2, 0, and +2 relative to inoculation.

    • Begin antibiotic treatment to suppress commensal flora. A common regimen is intraperitoneal injections of streptomycin and vancomycin, and trimethoprim in the drinking water.[4]

  • Inoculum Preparation:

    • Culture N. gonorrhoeae on GC agar plates for 18-24 hours at 37°C in a 5% CO2 atmosphere.

    • Harvest piliated colonies and resuspend in PBS to the desired concentration (e.g., 10^8 CFU/mL). The final inoculum dose is typically 10^6 CFU in 10 µL.

  • Intravaginal Inoculation (Day 0):

    • Anesthetize the mice.

    • Gently instill 10 µL of the bacterial suspension into the vaginal vault using a micropipette.

  • Monitoring Infection:

    • Daily, from Day 1 onwards, collect vaginal swabs.

    • Resuspend the swab contents in 100 µL of PBS.

    • Perform serial dilutions and plate on GC-VCNTS agar for quantitative culture (CFU enumeration).

    • Prepare vaginal smears from the swabs for Gram staining and microscopic examination to assess PMN influx.

  • Monitoring Inflammatory Response:

    • Collect vaginal lavages by gently washing the vaginal vault with a small volume of PBS.

    • Centrifuge the lavage fluid to pellet cells and debris.

    • Store the supernatant at -80°C for subsequent cytokine analysis by ELISA or multiplex assay.

Mandatory Visualizations

Signaling Pathways

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm N_gonorrhoeae N. gonorrhoeae LOS Lipooligosaccharide (LOS) N_gonorrhoeae->LOS TLR4_MD2_CD14 TLR4/MD-2/CD14 Complex LOS->TLR4_MD2_CD14 binds MyD88 MyD88 TLR4_MD2_CD14->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex NF_kB NF-κB IKK_complex->NF_kB activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines induces transcription

Caption: TLR4 signaling pathway initiated by N. gonorrhoeae LOS.

IL17_Signaling_Pathway cluster_antigen_presentation Antigen Presentation cluster_Th17_differentiation Th17 Differentiation cluster_epithelial_response Epithelial Cell Response N_gonorrhoeae N. gonorrhoeae APC Antigen Presenting Cell (APC) N_gonorrhoeae->APC activates T_Helper_Cell Naive T Helper Cell APC->T_Helper_Cell presents antigen Th17_Cell Th17 Cell T_Helper_Cell->Th17_Cell differentiates into IL_17 IL-17 Th17_Cell->IL_17 produces Epithelial_Cell Epithelial Cell IL_17->Epithelial_Cell binds to receptor on Chemokines Chemokines (MIP-2, KC) Epithelial_Cell->Chemokines produces PMN_Recruitment PMN Recruitment Chemokines->PMN_Recruitment leads to experimental_workflow Start Start Hormone_Antibiotic_Treatment Hormone & Antibiotic Treatment (Day -2) Start->Hormone_Antibiotic_Treatment Inoculation Intravaginal Inoculation (Day 0) Hormone_Antibiotic_Treatment->Inoculation Daily_Monitoring Daily Monitoring (Day 1 onwards) Inoculation->Daily_Monitoring Data_Collection Bacterial Load (CFU) PMN Influx (Microscopy) Cytokine Levels (ELISA) Daily_Monitoring->Data_Collection Data_Analysis Data Analysis Data_Collection->Data_Analysis End End Data_Analysis->End

References

Best practices for handling and storing MBX-4132 compound

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the MBX-4132 compound. Find troubleshooting guidance, frequently asked questions, and detailed protocols to ensure the successful handling, storage, and application of this compound in your experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended method for storing this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years.[1][2] Once reconstituted in a solvent, it is advisable to aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.[3][4] These aliquots should be stored at -20°C for short-term use (up to one month) or at -80°C for longer-term storage (up to six months).[1][2]

2. How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution in an appropriate organic solvent.[3][5] Dimethyl sulfoxide (B87167) (DMSO) is a common choice, with a reported solubility of ≥ 20 mg/mL.[1] To prepare the solution, bring the vial of powdered compound to room temperature before opening to prevent condensation.[6] Add the solvent directly to the vial and vortex or sonicate to ensure complete dissolution.[4]

3. My this compound solution appears to have precipitated after thawing. What should I do?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures.[7] To address this, gently warm the solution and vortex thoroughly to redissolve the compound before use.[7] To prevent this, consider preparing aliquots at a concentration that remains stable at the storage temperature. Avoiding repeated freeze-thaw cycles by using single-use aliquots is also crucial.[3]

4. What is the known stability of this compound in experimental conditions?

This compound has demonstrated excellent stability in murine liver microsomes (t1/2 > 120 min) and murine serum (>99.8% remaining after 1 hour).[5] However, the stability in specific cell culture media or aqueous buffers over extended periods should be experimentally determined, as components in the media can affect compound stability.[3]

5. Is this compound sensitive to light?

Troubleshooting Guides

Issue 1: Inconsistent or No Compound Activity in Cellular Assays

Possible Causes:

  • Compound Degradation: The compound may have degraded due to improper storage or handling, such as multiple freeze-thaw cycles or exposure to light.[7]

  • Precipitation in Media: The compound may have precipitated out of the aqueous cell culture medium, reducing its effective concentration.

  • Incorrect Concentration: Errors in calculating the dilution from the stock solution can lead to a final concentration that is too low to elicit a biological response.

  • Cell Line Tolerance to Solvent: The concentration of the solvent (e.g., DMSO) in the final working solution may be too high, causing cellular stress or off-target effects.[2]

Troubleshooting Steps:

A Start: Inconsistent/No Activity B Prepare fresh working solution from a new stock aliquot A->B C Check for precipitation under a microscope after dilution into media B->C D Recalculate all dilutions C->D No Precipitation I Issue Persists C->I Precipitation Observed E Perform a vehicle control with the same final solvent concentration D->E F Test a range of compound concentrations E->F G Assess stock solution integrity (e.g., via HPLC) F->G No Activity H Issue Resolved F->H Activity Observed G->I A Hormonal Treatment of Mice B Intravaginal Inoculation with N. gonorrhoeae A->B C Wait 2 Days Post-Infection B->C D Administer Single Oral Dose of this compound C->D E Collect Vaginal Swabs Daily for 8 Days D->E F Process Swabs to Determine Bacterial Load (CFU/mL) E->F G Analyze Data F->G cluster_ribosome Bacterial Ribosome A Stalled Ribosome on mRNA B tmRNA and SmpB protein recruitment A->B Trans-translation pathway C Ribosome Rescue B->C F Inhibition of tmRNA binding B->F D Protein Synthesis Resumes C->D E This compound E->F G Accumulation of Non-functional Proteins F->G H Bacterial Cell Death G->H

References

Validation & Comparative

A Comparative Analysis of MBX-4132 and Gentamicin for the Treatment of Gonorrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising prevalence of multidrug-resistant Neisseria gonorrhoeae necessitates the development of novel therapeutics. This guide provides a comparative overview of a promising new antibiotic candidate, MBX-4132, and the established aminoglycoside, gentamicin (B1671437), for the treatment of gonorrhea. The comparison is based on their distinct mechanisms of action and available preclinical in vivo efficacy data.

Mechanism of Action: A Tale of Two Targets

This compound and gentamicin disrupt bacterial protein synthesis, a fundamental process for bacterial viability, but they achieve this through different mechanisms, which has significant implications for their spectrum of activity and potential for resistance.

This compound: A Novel Approach Targeting Ribosome Rescue

This compound is a first-in-class acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation rescue system.[1] This pathway is crucial for rescuing ribosomes that have stalled on damaged or incomplete messenger RNAs (mRNAs).[1] The trans-translation system is conserved in many bacteria but is absent in eukaryotes, making it an attractive target for selective antibacterial therapy.[1][2]

This compound binds to a unique site on the bacterial ribosome, near the peptidyl-transferase center.[1][2] This binding induces a conformational change in the ribosomal protein bL27, which in turn sterically hinders the accommodation of the tmRNA-SmpB complex, the key player in trans-translation.[1] By blocking this rescue process, this compound leads to an accumulation of stalled ribosomes and ultimately, bacterial cell death.[1]

Gentamicin: A Broad-Spectrum Protein Synthesis Inhibitor

Gentamicin, an aminoglycoside antibiotic, also targets the bacterial ribosome. However, its mechanism is less specific than that of this compound. Gentamicin binds to the 30S ribosomal subunit, interfering with the initiation of protein synthesis and causing misreading of the mRNA. This leads to the production of non-functional or toxic proteins, which ultimately results in bacterial cell death. Gentamicin is known to be effective against a range of gram-negative bacteria.[3]

In Vivo Efficacy: A Head-to-Head Comparison in a Murine Model

A direct comparison of the in vivo efficacy of this compound and gentamicin was conducted in a murine genital tract infection model using a multidrug-resistant strain of Neisseria gonorrhoeae (H041).[2][4][5] The results of this preclinical study offer valuable insights into the potential of this compound as a future therapeutic.

Quantitative Data Summary

The following table summarizes the key efficacy data from the comparative murine study.

Treatment GroupDoseRoute of AdministrationNumber of Mice (n)% Mice Cleared of Infection (Day 6)
This compound 10 mg/kgOral (single dose)2080%[2][6][7]
Gentamicin 48 mg/kgIntraperitoneal (daily for 5 days)20-2195%[2][5]
Vehicle -Oral (single dose)210%[5]

Experimental Protocols

Murine Genital Tract Infection Model

The following protocol outlines the methodology used to establish a lower genital tract infection in female mice to evaluate the in vivo efficacy of antimicrobial agents against N. gonorrhoeae.[5][7]

Materials:

Procedure:

  • Hormone Treatment: Mice are treated with estradiol valerate to synchronize their estrous cycle and increase their susceptibility to gonococcal infection.

  • Suppression of Commensal Flora: Mice are treated with antibiotics to reduce the native vaginal microbiota, which can interfere with the establishment of N. gonorrhoeae infection.

  • Infection: Mice are inoculated intravaginally with a suspension of N. gonorrhoeae strain H041.

  • Treatment:

    • This compound Group: A single oral dose of 10 mg/kg is administered.[5]

    • Gentamicin Group: Daily intraperitoneal injections of 48 mg/kg are administered for 5 consecutive days.[5]

    • Control Group: A vehicle control is administered.

  • Monitoring: Vaginal swabs are collected daily to determine the bacterial load (colony-forming units per milliliter). Mice are considered cleared of infection if they are culture-negative for at least three consecutive days.[5][8]

Visualizing the Mechanisms and Workflow

Signaling Pathways

MBX_4132_Pathway cluster_ribosome Bacterial Ribosome (70S) Stalled Ribosome Stalled Ribosome A-site A-site Cell Death Cell Death Stalled Ribosome->Cell Death Accumulation Leads to P-site P-site E-site E-site bL27 Ribosomal Protein bL27 This compound This compound This compound->bL27 Binds & Induces Conformational Change tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site Blocked Entry

Caption: this compound inhibits the bacterial trans-translation pathway.

Gentamicin_Pathway cluster_ribosome Bacterial Ribosome (70S) 30S Subunit 30S Subunit Protein Synthesis Initiation Protein Synthesis Initiation 30S Subunit->Protein Synthesis Initiation Inhibits mRNA Misreading mRNA Misreading 30S Subunit->mRNA Misreading Causes 50S Subunit 50S Subunit Gentamicin Gentamicin Gentamicin->30S Subunit Binds to mRNA mRNA Non-functional Proteins Non-functional Proteins mRNA Misreading->Non-functional Proteins Cell Death Cell Death Non-functional Proteins->Cell Death

Caption: Gentamicin inhibits protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow

Experimental_Workflow start Start: Select Female BALB/c Mice hormone Estradiol Valerate Treatment (Synchronize Estrous Cycle) start->hormone antibiotics Antibiotic Treatment (Suppress Commensal Flora) hormone->antibiotics infection Intravaginal Inoculation (N. gonorrhoeae H041) antibiotics->infection grouping Divide into Treatment Groups infection->grouping mbx_treat Single Oral Dose This compound (10 mg/kg) grouping->mbx_treat Group 1 gen_treat Daily IP Injection Gentamicin (48 mg/kg) grouping->gen_treat Group 2 veh_treat Single Oral Dose Vehicle Control grouping->veh_treat Group 3 monitoring Daily Vaginal Swabs (Determine Bacterial Load) mbx_treat->monitoring gen_treat->monitoring veh_treat->monitoring analysis Analyze Data (% Mice Cleared of Infection) monitoring->analysis

Caption: Workflow for in vivo efficacy testing in a murine gonorrhea model.

Discussion and Future Directions

The preclinical data suggests that this compound is a promising candidate for the treatment of gonorrhea, demonstrating high efficacy with a single oral dose against a multidrug-resistant strain.[2][6] While gentamicin showed a slightly higher clearance rate in the murine model, it required daily intraperitoneal injections for five days.[2][5] The single-dose oral administration of this compound presents a significant potential advantage in a clinical setting, potentially improving patient compliance and reducing the likelihood of resistance development.[9]

Furthermore, the novel mechanism of action of this compound, targeting a bacterial pathway absent in humans, suggests a favorable safety profile with a reduced likelihood of off-target effects.[1][2] In contrast, the clinical use of gentamicin can be limited by potential side effects such as nephrotoxicity and ototoxicity.[4]

It is important to note that the presented data is from a preclinical animal model. While promising, further studies, including clinical trials in humans, are necessary to fully evaluate the safety and efficacy of this compound for the treatment of gonorrhea. The development of new oral antibiotics like this compound is crucial to address the urgent public health threat of antibiotic-resistant Neisseria gonorrhoeae.

References

Comparative Analysis of MBX-4132 and Ceftriaxone Against Multi-Drug Resistant Neisseria gonorrhoeae

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multi-drug resistant (MDR) Neisseria gonorrhoeae poses a significant global public health threat, as this pathogen has developed resistance to nearly all classes of antibiotics used for treatment.[1][2] Ceftriaxone (B1232239), a third-generation cephalosporin, remains a cornerstone of current treatment regimens, often administered in a dual-therapy approach.[3] However, the rise of ceftriaxone-resistant strains necessitates the development of novel therapeutics.[4][5] MBX-4132 is a promising new antibiotic candidate from the acylaminooxadiazole class with a novel mechanism of action, showing potent activity against MDR N. gonorrhoeae.[1][6] This guide provides a detailed comparison of the efficacy, mechanism of action, and resistance profiles of this compound and ceftriaxone, supported by available experimental data.

Mechanism of Action

The fundamental difference between this compound and ceftriaxone lies in their cellular targets and mechanisms of inhibition.

This compound: Inhibition of Ribosome Rescue

This compound employs a unique mechanism by selectively inhibiting the bacterial trans-translation rescue system.[6] This system is crucial for bacterial survival, rescuing ribosomes that stall on damaged or incomplete messenger RNAs (mRNAs).[6][7] Because the trans-translation pathway is essential in many bacteria but absent in humans, it represents a highly selective target for antibiotic development.[1][8]

This compound binds to a novel site on the bacterial ribosome, near the peptidyl-transferase center. This binding induces a conformational change in the ribosomal protein bL27, which in turn sterically hinders the entry of the tmRNA-SmpB complex.[6][9] By blocking this key component of the rescue system, this compound leads to an accumulation of stalled ribosomes, ultimately causing bacterial cell death.[6]

MBX_4132_Mechanism cluster_ribosome Bacterial Ribosome cluster_rescue Trans-Translation Rescue Stalled_Ribosome Stalled Ribosome on mRNA A_Site A Site Stalled_Ribosome->A_Site Vacant Degradation Cell Death Stalled_Ribosome->Degradation Accumulation of Stalled Ribosomes Rescue Ribosome Rescued, Translation Continues A_Site->Rescue Initiates Rescue bL27 Ribosomal Protein bL27 bL27->A_Site Blocks Access tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Binds to A Site MBX_4132 This compound MBX_4132->bL27 Binds & Induces Conformational Change

Caption: Mechanism of this compound inhibiting the bacterial trans-translation system.

Ceftriaxone: Inhibition of Cell Wall Synthesis

Ceftriaxone is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall.[10][11] Its bactericidal activity comes from binding to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[10] Peptidoglycan provides structural integrity to the bacterial cell wall. By inactivating these enzymes, ceftriaxone disrupts cell wall maintenance and construction, leading to cell lysis and death.[11]

Ceftriaxone_Mechanism cluster_synthesis Peptidoglycan Synthesis Precursors Peptidoglycan Precursors PBPs Penicillin-Binding Proteins (PBPs) Precursors->PBPs Processed by Cell_Wall Stable Cell Wall PBPs->Cell_Wall Cross-links Peptidoglycan Lysis Cell Lysis & Death PBPs->Lysis Inhibition leads to Weakened Cell Wall Ceftriaxone Ceftriaxone Ceftriaxone->PBPs Binds & Inhibits

Caption: Mechanism of Ceftriaxone inhibiting bacterial cell wall synthesis.

Comparative Efficacy Data

The novel mechanism of this compound allows it to circumvent common resistance pathways that affect other antibiotics, including ceftriaxone.

In Vitro Susceptibility

This compound has demonstrated potent activity against a wide range of N. gonorrhoeae clinical isolates, including strains resistant to multiple other classes of antibiotics.[7][12] Time-kill assays have shown that this compound is bactericidal against N. gonorrhoeae at concentrations ≥4 times its Minimum Inhibitory Concentration (MIC).[12]

Compound Organism / Strain MIC Range (μg/mL) Key Finding
This compound Multi-drug resistant N. gonorrhoeaeNot specified in available data, but described as "highly effective"[7][12]Effective against clinical isolates, including MDR strains, indicating prevalent resistance mechanisms are not active against it.[7]
Ceftriaxone N. gonorrhoeae (Susceptible)≤ 0.125Clinical breakpoint for susceptibility.[13]
Ceftriaxone N. gonorrhoeae (Resistant)> 0.125Strains with MICs of 0.25 mg/L and higher have been reported, particularly in regions like Cambodia and Viet Nam.[13] A "superbug" strain (H041) showed a MIC of 2–4 mg/L.[5]
In Vivo Efficacy in a Murine Model

Studies using a murine genital tract infection model have demonstrated the significant in vivo efficacy of this compound against an MDR strain of N. gonorrhoeae.

Treatment Group Dose & Administration Outcome
This compound 10 mg/kg, single oral dose80% of mice completely cleared of infection by day 6.[7][9]
Gentamicin 48 mg/kg, daily intraperitoneal injection for 5 days95% of mice cleared of infection (used as a positive control).[7]
Vehicle N/ANo clearance of infection.[7]

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing

The in vitro potency of this compound and ceftriaxone is determined using standard broth microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

  • Bacterial Strains: A panel of clinical and reference N. gonorrhoeae strains, including known MDR strains (e.g., H041, WHO-X), are used.

  • Culture Preparation: Bacteria are cultured on appropriate media (e.g., gonococcal agar) and then suspended in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth with supplements) to a standardized density (e.g., 5 x 10^5 CFU/mL).

  • Drug Dilution: The antibiotics are serially diluted in the broth across a range of concentrations in 96-well microtiter plates.

  • Incubation: The inoculated plates are incubated under specific conditions (e.g., 37°C, 5% CO2) for 20-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[1]

In Vivo Murine Infection Model

This model is used to evaluate the therapeutic efficacy of antibiotics in a living organism.

In_Vivo_Workflow cluster_groups Treatment Groups Start Female Mice (Estradiol Treated) Infection Day -2: Intravaginal Infection with MDR N. gonorrhoeae (H041) Start->Infection Treatment Day 0: Administer Treatment Infection->Treatment Group_A Group A: Single Oral Dose this compound Group_B Group B: Daily IP Gentamicin (Control) Group_C Group C: Vehicle (Control) Monitoring Daily Vaginal Swabs for Bacterial Load (CFU/mL) Endpoint Endpoint: Infection Clearance (≥3 consecutive negative cultures) Monitoring->Endpoint Group_A->Monitoring Group_B->Monitoring Group_C->Monitoring

Caption: Experimental workflow for the murine model of N. gonorrhoeae infection.

Protocol Details: [1]

  • Animal Model: Female mice (e.g., BALB/c) are used. To promote susceptibility to infection, mice are treated with estradiol (B170435) to synchronize their estrous cycle.

  • Infection: Mice are infected intravaginally with a suspension of a highly virulent and MDR N. gonorrhoeae strain (e.g., H041).

  • Treatment: Two days post-infection, mice are divided into treatment groups. One group receives a single oral dose of this compound (10 mg/kg). Control groups receive a vehicle or a comparator antibiotic like gentamicin.[1][7]

  • Monitoring: The course of infection is monitored by collecting daily vaginal swabs to quantify the bacterial load (Colony Forming Units per milliliter).

  • Efficacy Endpoint: The primary endpoint is the clearance of infection, typically defined as being culture-negative for at least three consecutive days.[1]

Resistance Profile and Development Potential

This compound:

  • Novel Target: Its unique mechanism of action means there is no pre-existing cross-resistance with other antibiotic classes.[7]

  • Low Frequency of Resistance: The frequency of spontaneous mutants of N. gonorrhoeae resistant to this compound was found to be very low (<1.2 × 10⁻⁹), suggesting that the emergence of clinical resistance may be rare.[7][12]

Ceftriaxone:

  • Existing Resistance: Resistance to ceftriaxone in N. gonorrhoeae is a growing problem globally.[2] Surveillance programs have identified strains with decreased susceptibility and outright resistance, leading to treatment failures.[4][13]

  • Mechanism of Resistance: Resistance typically arises from alterations in the penicillin-binding proteins (specifically PBP2) that reduce the drug's binding affinity.

Conclusion

This compound represents a significant advancement in the fight against multi-drug resistant N. gonorrhoeae. Its novel mechanism of targeting the bacterial trans-translation ribosome rescue system allows it to bypass existing resistance mechanisms that render many current antibiotics ineffective.[6][7] In vivo data is particularly compelling, showing that a single oral dose can clear an established infection from a highly resistant strain.[9]

While ceftriaxone remains a critical tool, its long-term viability is threatened by rising resistance.[4] this compound offers a distinct advantage with its low potential for resistance development and its efficacy against MDR strains. Further clinical development of this compound and other inhibitors of the trans-translation pathway is a promising strategy to address the urgent threat of untreatable gonorrhea.

References

MBX-4132: A Comparative Analysis of Bactericidal Versus Bacteriostatic Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the microbicidal properties of the novel antibiotic MBX-4132, offering a comparative perspective on its efficacy against key bacterial pathogens. This guide provides researchers, scientists, and drug development professionals with essential data, detailed experimental protocols, and visualizations of its mechanism of action.

This compound is a novel acylaminooxadiazole antibiotic that has demonstrated potent activity against a range of bacterial pathogens, including multi-drug resistant strains.[1] Its unique mechanism of action, the inhibition of the bacterial trans-translation ribosome rescue system, sets it apart from many conventional antibiotics.[1] This pathway is critical for bacterial survival under stress conditions, and its absence in eukaryotes makes it an attractive target for selective antibacterial therapy.[1] This guide provides a comprehensive analysis of the bactericidal versus bacteriostatic properties of this compound, supported by available preclinical data.

Quantitative Analysis of Antibacterial Activity

An antibiotic is generally considered bactericidal if its Minimum Bactericidal Concentration (MBC) is no more than four times its Minimum Inhibitory Concentration (MIC). The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. Time-kill assays provide a dynamic view of this activity.

This compound has been shown to be bactericidal against several key pathogens. Time-kill assays have demonstrated that this compound is bactericidal against Neisseria gonorrhoeae at concentrations greater than or equal to four times its MIC.[2] It has also been reported to be bactericidal against multiple pathogenic mycobacterial species, including Mycobacterium tuberculosis.[3]

The following tables summarize the available quantitative data for this compound's activity against various bacteria, alongside comparative data for other antibiotics where available.

This compound In Vitro Activity Against Key Pathogens
Bacterial Species Strain MIC (µg/mL) MBC (µg/mL)
Neisseria gonorrhoeaeMulti-drug resistantMIC90: 0.54≥4x MIC
Staphylococcus aureusMethicillin-resistant (MRSA)Potent activity reportedData not available
Francisella tularensisNot specifiedPotent activity reportedData not available
Mycobacterium tuberculosisNot specifiedEffectiveBactericidal activity reported
Mycobacterium aviumNot specifiedData not availableBactericidal activity reported
Mycobacterium abscessusNot specifiedData not availableBactericidal activity reported
Comparative In Vitro Activity of Antibiotics Against Neisseria gonorrhoeae
Antibiotic MIC Range (µg/mL) MIC90 (µg/mL)
Ceftriaxone0.002 - 0.1250.015 - 0.06
Azithromycin0.015 - 160.25 - 1
Ciprofloxacin≤0.008 - >324 - 16
Gentamicin2 - 168
Comparative In Vitro Activity of Antibiotics Against Staphylococcus aureus (MRSA)
Antibiotic MIC Range (µg/mL) MIC90 (µg/mL)
Vancomycin0.5 - 41 - 2
Linezolid0.5 - 42
Daptomycin0.12 - 20.5

Mechanism of Action and Experimental Workflows

This compound's novel mechanism of action is a key factor in its efficacy against resistant strains. It selectively inhibits the bacterial trans-translation ribosome rescue pathway. This process is essential for rescuing ribosomes that have stalled on damaged or incomplete messenger RNA (mRNA), thereby allowing protein synthesis to continue. By binding to a unique site on the bacterial ribosome, this compound induces a conformational change that sterically hinders the components of the rescue system, leading to an accumulation of stalled ribosomes and ultimately, bacterial cell death.

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled_Ribosome Stalled Ribosome on damaged mRNA A_Site A Site Cell_Death Accumulation of Stalled Ribosomes & Cell Death Stalled_Ribosome->Cell_Death Inhibits tmRNA-SmpB binding P_Site P Site Ribosome_Rescue Ribosome Rescue & Protein Synthesis Continues A_Site->Ribosome_Rescue Successful binding E_Site E Site tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Enters A site MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to novel site

Mechanism of this compound action on the bacterial ribosome.

The following diagram illustrates a typical workflow for determining the bactericidal activity of this compound.

Bactericidal_Activity_Workflow Start Start: Bacterial Culture MIC_Determination Determine Minimum Inhibitory Concentration (MIC) via Broth Microdilution Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Subculture from wells with no visible growth Time_Kill_Assay Perform Time-Kill Assay MIC_Determination->Time_Kill_Assay Test at multiples of MIC Analysis Analyze Data: - Calculate MBC/MIC ratio - Plot time-kill curves MBC_Determination->Analysis Time_Kill_Assay->Analysis Conclusion Conclusion: Bactericidal or Bacteriostatic? Analysis->Conclusion

Experimental workflow for assessing bactericidal activity.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., cation-adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours. For fastidious organisms like N. gonorrhoeae, incubation is performed in a CO₂-enriched atmosphere.

  • MIC Reading: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

Following MIC determination, the MBC is determined to assess bactericidal activity.

  • Subculturing: Aliquots (e.g., 10-100 µL) are taken from the wells of the MIC plate that show no visible growth (i.e., the MIC well and wells with higher concentrations).

  • Plating: The aliquots are plated onto an appropriate agar (B569324) medium that does not contain any antibiotic.

  • Incubation: The agar plates are incubated under suitable conditions until bacterial colonies are visible on the control plate.

  • MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction (a 3-log10 decrease) in the initial inoculum count (CFU/mL).

Time-Kill Assay

This assay provides a dynamic measure of the bactericidal activity of this compound over time.

  • Culture Preparation: A bacterial culture is grown to the logarithmic phase of growth.

  • Exposure to this compound: this compound is added to the bacterial cultures at various multiples of the predetermined MIC (e.g., 1x, 4x, 10x MIC). A growth control without the antibiotic is included.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), aliquots are withdrawn from each culture.

  • Viable Cell Count: Serial dilutions of the aliquots are performed and plated on agar to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each concentration of this compound. A ≥3-log10 reduction in CFU/mL from the initial inoculum is indicative of bactericidal activity.

In Vivo Efficacy: Murine Vaginal Infection Model for N. gonorrhoeae

The in vivo efficacy of this compound has been demonstrated in a murine model of female genital tract infection.

  • Animal Model: Female BALB/c mice are used.

  • Hormone Treatment: Mice are treated with 17-β-estradiol to promote susceptibility to infection.

  • Infection: Mice are vaginally inoculated with a suspension of a multi-drug resistant N. gonorrhoeae strain (e.g., H041).

  • Drug Administration: A single oral dose of this compound is administered at a specified time post-infection. Control groups receive a vehicle or a comparator antibiotic.

  • Monitoring of Infection: Vaginal swabs are collected daily to determine the bacterial load (CFU/mL). Infection is considered cleared if cultures are negative for at least three consecutive days.

Conclusion

The available data strongly indicate that this compound exhibits bactericidal activity against key pathogens such as Neisseria gonorrhoeae and Mycobacterium tuberculosis. Its novel mechanism of action, targeting the essential bacterial trans-translation ribosome rescue system, provides a significant advantage, particularly against multi-drug resistant strains. While further studies are needed to fully quantify its bactericidal spectrum across a wider range of bacteria, the current evidence positions this compound as a promising candidate for the development of new and effective antibacterial therapies. The detailed protocols provided in this guide serve as a valuable resource for researchers investigating this and other novel antibiotic compounds.

References

Evaluating the Emergence of Resistance: A Comparative Analysis of MBX-4132 and Standard Gonorrhea Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of escalating antimicrobial resistance, the development of novel therapeutics with a low propensity for resistance is paramount. This guide provides a comparative analysis of MBX-4132, a novel antibiotic candidate, against standard-of-care treatments for Neisseria gonorrhoeae, focusing on the frequency of resistance development. This document is intended for researchers, scientists, and drug development professionals, offering objective data and detailed methodologies to inform further research and clinical development strategies.

This compound, a first-in-class inhibitor of the bacterial trans-translation ribosome rescue system, presents a promising new approach to combatting multi-drug resistant (MDR) N. gonorrhoeae.[1][2] Its unique mechanism of action, targeting a pathway essential for bacteria but absent in humans, suggests a low probability of cross-resistance with existing antibiotic classes.[2][3][4]

Quantitative Comparison of Resistance Frequencies

Compound Target Organism Frequency of Spontaneous Resistance Clinical Resistance Prevalence (Selected Reports) Mechanism of Action
This compound Neisseria gonorrhoeae<1.2 x 10⁻⁹[5][6]Not Applicable (Investigational)Inhibition of trans-translation ribosome rescue pathway[1]
Gentamicin (B1671437) Neisseria gonorrhoeae<7.8 x 10⁻⁹ (for gentamicin congeners)[7]0% resistance, but 73% intermediate susceptibility (US, 2015-2016)[6]; 0.6% weighted pooled resistance (Global meta-analysis)[8]Binds to the 30S ribosomal subunit, causing mRNA misreading
Ceftriaxone (B1232239) Neisseria gonorrhoeaeData not available8.1% (China, 2022)[9]; 27% (Hanoi, Vietnam, 2023-2024)[10]; 0.21% (UK, 2022)[9]Inhibits cell wall synthesis by binding to penicillin-binding proteins
Azithromycin Neisseria gonorrhoeaeData not available16.9% (China, 2022)[9]; 26.5% (Canada, 2018)[11]; 6% (Global, past 30 years)[12]Binds to the 50S ribosomal subunit, inhibiting protein synthesis

Experimental Protocols

Determination of Spontaneous Resistance Frequency

This protocol outlines the fluctuation analysis method used to determine the rate of spontaneous mutations conferring resistance to an antibiotic.

1. Preparation of Bacterial Inoculum:

  • A single colony of N. gonorrhoeae is used to inoculate a suitable liquid medium (e.g., GC broth with supplements).
  • The culture is incubated at 37°C in a 5% CO₂ atmosphere until it reaches a mid-logarithmic growth phase.
  • The bacterial suspension is diluted to a low cell density (e.g., 10²-10³ CFU/mL) in fresh broth.

2. Establishment of Parallel Cultures:

  • A small volume of the diluted culture is used to inoculate a large number of parallel cultures (e.g., 20-50 tubes) in a non-selective liquid medium.
  • These cultures are incubated without the antibiotic until the cell population reaches saturation (stationary phase). This allows for the spontaneous accumulation of mutations.

3. Plating for Mutant Selection and Viable Cell Count:

  • The entire volume of each parallel culture is plated onto solid agar (B569324) medium (e.g., GC agar) containing the selective antibiotic at a concentration of 4x to 8x the Minimum Inhibitory Concentration (MIC).
  • To determine the total number of viable cells (Nt) in each culture, appropriate dilutions from several of the parallel cultures are plated onto non-selective agar plates.
  • All plates are incubated at 37°C in a 5% CO₂ atmosphere for 48 hours.

4. Calculation of Mutation Frequency:

  • The number of resistant colonies on each selective plate is counted.
  • The total viable cell count is determined from the non-selective plates.
  • The frequency of spontaneous mutation is calculated by dividing the number of resistant mutants by the total number of viable cells.

5. Calculation of Mutation Rate (Optional but Recommended):

  • For a more accurate measure, the mutation rate (mutations per cell per generation) can be calculated from the distribution of the number of mutants across the parallel cultures using methods like the p₀ method or the median method, as pioneered by Luria and Delbrück.[9]

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_translation Normal Bacterial Translation cluster_stalled Stalled Translation cluster_rescue Trans-translation Rescue cluster_inhibition This compound Action ribosome Ribosome mrna mRNA ribosome->mrna Translates protein Functional Protein mrna->protein Encodes stalled_ribosome Stalled Ribosome on Damaged mRNA stalled_ribosome->protein Degradation Tag Added tmrna tmRNA-SmpB Complex stalled_ribosome->tmrna Recognizes cell_death Cell Death stalled_ribosome->cell_death Accumulation Leads to tmrna->stalled_ribosome Rescues & Frees mbx4132 This compound mbx4132->tmrna Blocks Binding

Caption: Mechanism of this compound action on the bacterial trans-translation pathway.

cluster_plating Plating start Start: Single Bacterial Colony inoculate Inoculate Liquid Culture start->inoculate grow_log Grow to Log Phase inoculate->grow_log dilute Dilute Culture grow_log->dilute parallel Inoculate Multiple Parallel Cultures dilute->parallel incubate Incubate to Saturation (No Antibiotic) parallel->incubate plate_selective Plate Entire Culture on Antibiotic-Containing Agar incubate->plate_selective plate_nonselective Plate Dilutions on Non-Selective Agar incubate->plate_nonselective count_colonies Incubate Plates & Count Colonies plate_selective->count_colonies plate_nonselective->count_colonies calc_freq Calculate Mutation Frequency: (Resistant Colonies) / (Total Viable Cells) count_colonies->calc_freq

Caption: Experimental workflow for determining spontaneous mutation frequency.

References

Head-to-Head Comparison of MBX-4132 with Other Novel Antibiotics in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for new therapeutic agents, several novel antibiotics are in various stages of development. This guide provides a head-to-head comparison of MBX-4132, a promising preclinical candidate, with other novel antibiotics, focusing on their efficacy against key pathogens, mechanisms of action, and available preclinical data.

Executive Summary

This compound is a first-in-class acylaminooxadiazole antibiotic that exhibits a novel mechanism of action by inhibiting bacterial trans-translation. This unique target distinguishes it from many other antibiotics in development. This guide compares this compound with other notable novel antibiotics, including zoliflodacin, gepotidacin, and TP0480066, which are also being developed to address the threat of antibiotic resistance, particularly in Neisseria gonorrhoeae.

Data Presentation

The following tables summarize the available quantitative data for this compound and its comparators.

Table 1: In Vitro Activity (Minimum Inhibitory Concentration - MIC) Against Neisseria gonorrhoeae

AntibioticClassMechanism of ActionMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Activity Against MDR Strains
This compound AcylaminooxadiazoleInhibition of trans-translation0.06 - 0.25[1]-0.54[2]Yes[1][2]
Zoliflodacin SpiropyrimidinetrioneDNA gyrase/topoisomerase inhibitor≤0.002 - 0.25[3]0.030.06Yes
Gepotidacin TriazaacenaphthyleneDNA gyrase/topoisomerase inhibitor---Yes
TP0480066 8-(methylamino)-2-oxo-1,2-dihydroquinolineDNA gyrase/topoisomerase inhibitor≤0.00012 - 0.0005--Yes

Note: MIC values can vary depending on the specific strains tested and the methodology used. Data presented here is a synthesis of available preclinical information.

Table 2: In Vivo Efficacy in Murine Neisseria gonorrhoeae Infection Models

AntibioticAnimal ModelDosing RegimenEfficacyReference
This compound Female BALB/c mice, vaginal infection with MDR strain H041 or WHO-XSingle oral dose of 10 mg/kg80% of mice cleared of infection within 6 days
Zoliflodacin --Effective in treating urogenital and rectal infections in a Phase 2 clinical trial
Gepotidacin Mouse gonorrhea vaginal colonization model-Provided potential efficacy information for dose selection in clinical trials
TP0480066 Estradiol-treated female mice, vaginal infectionSingle oral doses of 3, 10, and 30 mg/kgDose-dependent reduction in bacterial load. At 30 mg/kg, bacterial load was below the detection limit 24 hours post-administration.

Mechanism of Action

The fundamental difference between this compound and the selected comparators lies in their molecular targets.

  • This compound: Uniquely inhibits bacterial trans-translation , a ribosome rescue system essential for bacterial viability but absent in humans. It binds to a novel site on the ribosome, causing a conformational change in the ribosomal protein bL27, which in turn blocks the ribosome rescue process.

  • Zoliflodacin, Gepotidacin, and TP0480066: These antibiotics all target bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), which are essential for DNA replication. While their general target is the same, their specific binding sites and interactions with the enzymes may differ.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity.

General Protocol (Broth Microdilution Method):

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of the antibiotic is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

  • Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) is prepared from an overnight culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Specific protocols for each antibiotic may have minor variations based on CLSI (Clinical and Laboratory Standards Institute) guidelines.

In Vivo Efficacy in a Murine Gonorrhea Infection Model

This model is used to assess the therapeutic potential of an antibiotic in a living organism.

General Protocol:

  • Animal Model: Female BALB/c mice are typically used. To establish a vaginal infection, mice are often treated with estradiol (B170435) to synchronize their estrous cycle and increase susceptibility to N. gonorrhoeae.

  • Infection: Mice are vaginally inoculated with a clinical isolate of N. gonorrhoeae, often a multidrug-resistant strain such as H041 or WHO-X.

  • Drug Administration: The antibiotic is administered at a specified dose and route (e.g., single oral gavage). A vehicle control group and often a positive control group (e.g., treated with a known effective antibiotic like gentamicin) are included.

  • Monitoring of Infection: Vaginal swabs are collected at regular intervals (e.g., daily) to determine the bacterial load (Colony Forming Units - CFU/mL) by plating on appropriate agar.

  • Efficacy Assessment: The primary endpoint is typically the clearance of infection (negative cultures) or a significant reduction in bacterial load compared to the control group.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled Ribosome Stalled Ribosome Cell Death Cell Death Stalled Ribosome->Cell Death Accumulation of stalled ribosomes A-site A-site Ribosome Rescue Ribosome Rescue A-site->Ribosome Rescue P-site P-site E-site E-site This compound This compound This compound->Stalled Ribosome Binds to novel site This compound->A-site Blocks binding tmRNA-SmpB Complex tmRNA-SmpB Complex tmRNA-SmpB Complex->A-site Binds to A-site Protein Synthesis Resumes Protein Synthesis Resumes Ribosome Rescue->Protein Synthesis Resumes Experimental_Workflow Start Start Animal Model Preparation Prepare Animal Model (e.g., Estradiol-treated mice) Start->Animal Model Preparation Bacterial Inoculation Inoculate with Pathogen (e.g., N. gonorrhoeae) Animal Model Preparation->Bacterial Inoculation Treatment Groups Assign to Treatment Groups Bacterial Inoculation->Treatment Groups Drug Administration Administer Antibiotic (e.g., this compound) Treatment Groups->Drug Administration Control Administration Administer Vehicle or Comparator Treatment Groups->Control Administration Monitoring Monitor Infection (e.g., Vaginal Swabs) Drug Administration->Monitoring Control Administration->Monitoring Data Collection Collect Data (e.g., CFU counts) Monitoring->Data Collection Analysis Analyze Results Data Collection->Analysis End End Analysis->End

References

Validating the Specific Inhibition of Trans-Translation by MBX-4132: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the bacterial trans-translation ribosome rescue system, a pathway essential for bacterial viability and virulence but absent in eukaryotes.[1][2] This guide provides a comprehensive comparison of MBX-4132, a novel acylaminooxadiazole inhibitor of trans-translation, with its predecessor, KKL-35, and other ribosome-targeting antibiotics. We present supporting experimental data to validate the specific and potent activity of this compound.

Executive Summary

This compound is a potent, orally bioavailable inhibitor of the bacterial trans-translation pathway.[3][4] It exhibits significant improvement in pharmacokinetic properties compared to the initial lead compound, KKL-35.[5] this compound demonstrates broad-spectrum antibacterial activity, including against multi-drug resistant (MDR) strains of Neisseria gonorrhoeae, and has shown efficacy in animal models of infection. Its unique mechanism of action, targeting a novel site on the bacterial ribosome, minimizes the likelihood of cross-resistance with existing antibiotic classes.

Comparative Performance of Trans-translation Inhibitors

The following tables summarize the quantitative data for this compound and its analog KKL-35, highlighting the superior profile of this compound for clinical development.

Table 1: In Vitro Inhibitory Activity

CompoundTargetIC50 (in vitro trans-translation)OrganismReference
This compound Trans-translation0.4 µME. coli (reconstituted)
Trans-translation13 ± 1 µMMycobacterium tuberculosis
KKL-35 Trans-translation0.9 µME. coli

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

CompoundOrganismMIC (µg/mL)Reference
This compound Neisseria gonorrhoeae (MDR)MIC90: 0.54
Staphylococcus aureus (MRSA)Effective
Mycobacterium tuberculosisEffective
Francisella tularensisPotent activity
KKL-35 Shigella flexneri6.0 µM
Bacillus anthracis3.0 µM
Mycobacterium smegmatis1.3 µM

Table 3: Pharmacokinetic and In Vivo Efficacy

CompoundParameterValueSpecies/SystemReference
This compound Oral Bioavailability77%Mice
In Vivo Efficacy80% clearance of MDR N. gonorrhoeae infection (single 10 mg/kg oral dose)Mice
Cytotoxicity (CC50)45 µMHeLa cells
Murine Liver Microsome Stability (t½)>120 min
KKL-35 Murine Liver Microsome StabilityRapidly hydrolyzed

Mechanism of Action: Specific Inhibition of Trans-translation

Trans-translation is a bacterial ribosome rescue mechanism that recycles ribosomes stalled on truncated or damaged mRNAs. This process is mediated by a specialized RNA molecule called transfer-messenger RNA (tmRNA) and a protein partner, SmpB.

This compound exerts its antibacterial effect by specifically inhibiting this pathway. Cryo-electron microscopy studies have revealed that this compound and its analogs bind to a novel site on the bacterial 70S ribosome, near the peptidyl transferase center (PTC). This binding induces a conformational change in the ribosomal protein bL27, which in turn sterically hinders the accommodation of the tmRNA-SmpB complex into the ribosome's A-site. This prevents the rescue of the stalled ribosome, leading to an accumulation of stalled ribosomal complexes and ultimately, bacterial cell death. Importantly, this compound does not significantly inhibit canonical protein synthesis, highlighting its specificity for the trans-translation pathway.

In contrast, other ribosome-targeting antibiotics, such as hygromycin A, also bind to the PTC but primarily inhibit the peptidyl transferase activity of the ribosome, affecting general protein synthesis.

MBX4132_Mechanism cluster_ribosome Bacterial 70S Ribosome cluster_rescue Trans-translation Pathway ribosome Stalled Ribosome (on truncated mRNA) A_site A-site (empty) P_site P-site (with nascent peptide) peptide_transfer Peptide Transfer to tmRNA A_site->peptide_transfer Accommodation tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_site Enters A-site resume_translation Translation Resumes (on tmRNA template) peptide_transfer->resume_translation tagged_protein Tagged Protein for Degradation resume_translation->tagged_protein ribosome_recycling Ribosome Recycling resume_translation->ribosome_recycling MBX4132 This compound MBX4132->A_site Binds to novel site, induces bL27 conformational change

Inhibition of the trans-translation pathway by this compound.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of antimicrobial compounds. Below are summaries of key experimental protocols used to characterize the activity of this compound.

In Vitro Trans-translation Inhibition Assay

This assay quantifies the ability of a compound to inhibit the trans-translation process in a cell-free system.

Workflow:

in_vitro_assay prep Prepare reaction mix: - E. coli S30 extract - Amino acids & energy source - Non-stop reporter mRNA (e.g., luciferase) add_inhibitor Add varying concentrations of This compound prep->add_inhibitor incubate Incubate at 37°C add_inhibitor->incubate detect Add substrate and measure reporter signal (e.g., luminescence) incubate->detect analyze Plot signal vs. concentration to determine IC50 detect->analyze in_vivo_workflow infect Establish lower genital tract infection in female mice with MDR N. gonorrhoeae (e.g., H041) treat Administer a single oral dose of this compound (10 mg/kg) or control (vehicle, gentamicin) infect->treat monitor Collect vaginal swabs daily to determine bacterial load (CFU/mL) treat->monitor analyze Calculate percentage of infected mice over time and mean bacterial burden monitor->analyze

References

Assessing the Safety Profile of MBX-4132 Compared to Existing Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of multidrug-resistant pathogens necessitates the development of novel antibiotics with favorable safety profiles. MBX-4132, a novel acylaminooxadiazole antibiotic, presents a promising therapeutic candidate by selectively targeting the bacterial trans-translation rescue system, a pathway absent in eukaryotes.[1] This guide provides a comprehensive comparison of the preclinical safety profile of this compound with two widely used antibiotics for treating Neisseria gonorrhoeae infections: ceftriaxone (B1232239) and azithromycin (B1666446). The information herein is intended to assist researchers, scientists, and drug development professionals in evaluating the relative safety of this new antibiotic class.

Executive Summary

Preclinical data suggests that this compound has a favorable safety profile, characterized by low in vitro toxicity to mammalian cells and minimal off-target activity.[2] This is attributed to its unique mechanism of action, which targets a uniquely bacterial pathway.[1] In comparison, while ceftriaxone and azithromycin are established and effective antibiotics, they are associated with a range of known side effects and toxicities. This guide presents available quantitative data, details of key experimental safety assays, and visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive assessment.

Quantitative Safety Data Comparison

The following table summarizes key preclinical safety data for this compound, ceftriaxone, and azithromycin. It is important to note that direct head-to-head comparative studies are limited, and the available data comes from various sources.

Safety ParameterThis compoundCeftriaxoneAzithromycin
Acute Toxicity (LD50) Data not publicly availableMouse (oral): >10,000 mg/kg[3][4] Rat (oral): >10,000 mg/kg Mouse (IV): 2,800 mg/kg Rat (IV): 1,900 - 2,000 mg/kgMouse (oral): 3,000 - 4,000 mg/kg Rat (oral): >2,000 mg/kg
In Vitro Cytotoxicity HeLa cells (CC50): 45 µMHuman Bone Cells (HBC) (LDH release): Significant increase at ≥25,000 mg/L JB6 P+ mouse epidermal cells: No cytotoxicity up to 2,000 µM MRC-5 cells (CC50): 482.61 µg/mLMCF-12A cells (IC50): 94 µg/mL Fibroblast cells (IC50): 115 µg/mL
Genotoxicity (Ames Test) No evidence of mutagenicityNo potential for mutagenic activityNegative
hERG Channel Inhibition Minimal inhibition of 7 cardiac ion channelsWeak inhibitor (predicted)Associated with QTc prolongation and risk of Torsades de Pointes
Other Key Findings Minimal off-target activity against 45 mammalian receptors and 5 major liver CYP450 enzymes. No significant effect on mitochondrial membrane polarity in human hepatocytes.No impairment of fertility in rats.No evidence of carcinogenic or mutagenic potential. Mild retardation in fetal ossification at high doses in rats.

Experimental Protocols

Detailed methodologies for key safety and toxicity assays are crucial for the interpretation of comparative data. Below are descriptions of standard protocols relevant to the data presented.

Acute Systemic Toxicity (LD50)

Objective: To determine the median lethal dose (LD50) of a substance that causes the death of 50% of a group of test animals.

Methodology:

  • Test Animals: Typically rodents (e.g., mice, rats) of a specific strain, age, and weight.

  • Administration: The test substance is administered via various routes (e.g., oral, intravenous, subcutaneous) in increasing doses to different groups of animals.

  • Observation: Animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.

  • Data Analysis: The LD50 value is calculated using statistical methods, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT or LDH Assay)

Objective: To assess the toxicity of a compound on cultured mammalian cells.

Methodology:

  • Cell Culture: Human or animal cell lines (e.g., HeLa, MRC-5, primary cells) are cultured in a suitable medium.

  • Compound Exposure: Cells are exposed to a range of concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • MTT Assay: Measures the metabolic activity of cells, which is proportional to the number of viable cells. The yellow tetrazolium salt MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

    • LDH Assay: Measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

  • Data Analysis: The concentration of the compound that causes a 50% reduction in cell viability (IC50 or CC50) is determined.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To assess the mutagenic potential of a chemical compound by its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains.

Methodology:

  • Bacterial Strains: Specific strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) are used.

  • Metabolic Activation: The test can be performed with and without the addition of a mammalian liver extract (S9 fraction) to mimic metabolic activation of the test compound.

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound on a histidine-deficient agar (B569324) medium.

  • Observation: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted after incubation.

  • Data Analysis: A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

hERG Potassium Channel Assay

Objective: To evaluate the potential of a drug to inhibit the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and cardiac arrhythmias.

Methodology:

  • Cell Line: A mammalian cell line (e.g., HEK293) stably expressing the hERG channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the ionic current flowing through the hERG channels.

  • Compound Application: The cells are exposed to a range of concentrations of the test drug.

  • Data Analysis: The inhibitory effect of the drug on the hERG current is quantified, and the IC50 value (the concentration that causes 50% inhibition) is determined.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

cluster_trans_translation Bacterial Trans-Translation Pathway (Target of this compound) Stalled_Ribosome Stalled Ribosome on mRNA Inhibition Inhibition of tmRNA-SmpB Binding Stalled_Ribosome->Inhibition Targeted by tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->Inhibition Blocked from binding MBX_4132 This compound Ribosome_Binding Binding to a Novel Ribosomal Site MBX_4132->Ribosome_Binding Ribosome_Binding->Inhibition Causes Rescue_Failure Ribosome Rescue Failure Inhibition->Rescue_Failure Cell_Death Bacterial Cell Death Rescue_Failure->Cell_Death

Caption: Mechanism of this compound inhibiting the bacterial trans-translation pathway.

cluster_workflow General Workflow for In Vitro Cytotoxicity Assay start Start cell_culture Culture Mammalian Cell Line start->cell_culture compound_prep Prepare Serial Dilutions of Test Compound cell_culture->compound_prep exposure Expose Cells to Compound Concentrations compound_prep->exposure incubation Incubate for 24/48/72 hours exposure->incubation viability_assay Perform Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_collection Measure Absorbance/ Fluorescence viability_assay->data_collection analysis Calculate IC50/CC50 Values data_collection->analysis end End analysis->end

Caption: A generalized workflow for conducting an in vitro cytotoxicity assay.

Conclusion

The preclinical safety data currently available for this compound suggests a promising safety profile, particularly concerning its high specificity for a bacterial target that is absent in humans. This selectivity appears to translate to low in vitro cytotoxicity and minimal off-target effects. In comparison, while ceftriaxone and azithromycin have long-established efficacy, their safety profiles include known, albeit generally manageable, risks. The lack of publicly available acute toxicity data (LD50) for this compound is a current limitation in providing a complete head-to-head comparison. Further preclinical and clinical studies will be essential to fully delineate the safety and tolerability of this compound in humans. This guide provides a foundational comparison based on existing data to aid in the ongoing evaluation of this novel antibiotic candidate.

References

Benchmarking the potency of MBX-4132 against a panel of clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potency and mechanism of the novel trans-translation inhibitor, MBX-4132, benchmarked against a panel of clinically significant bacterial pathogens. This guide provides an objective comparison of this compound's performance with alternative compounds, supported by experimental data.

This compound, a novel acylaminooxadiazole antibiotic, presents a promising therapeutic strategy against a range of bacterial pathogens, including multi-drug resistant (MDR) strains.[1][2] Its unique mechanism of action, which targets the bacterial trans-translation ribosome rescue system, circumvents existing resistance pathways.[3] This system is essential for bacterial survival under stress but is absent in humans, offering a selective target for antibiotic development.[1][4] This guide summarizes the in vitro and in vivo potency of this compound against various clinical isolates, details the experimental protocols for its evaluation, and visualizes its mechanism of action.

Quantitative Efficacy Data

This compound has demonstrated potent bactericidal activity against a spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize its in vitro and in vivo efficacy.

Table 1: In Vitro Potency of this compound Against Various Bacterial Strains

Bacterial StrainThis compound MICAlternative/ControlReference
Multi-drug resistant Neisseria gonorrhoeaeMIC90: 0.54 µg/mLNot specified
Methicillin-resistant Staphylococcus aureus (MRSA)Potent activity reportedNot specified
Francisella tularensisPotent activity reportedNot specified
Mycobacterium tuberculosisBactericidal activity demonstratedNot specified
Mycobacterium aviumBactericidal activity demonstratedNot specified
Mycobacterium abscessusBactericidal activity demonstratedNot specified

Table 2: In Vivo Efficacy of this compound in Murine Models of Neisseria gonorrhoeae Infection

Strain(s)This compound EfficacyAlternative/Control EfficacyReference
MDR N. gonorrhoeae H041A single 10 mg/kg oral dose cleared infection in 80% of mice within 6 days.Gentamicin (48 mg/kg, IP, 5 days) cleared infection in 95% of mice.
Extremely virulent MDR N. gonorrhoeae WHO-XA single oral dose completely cleared the infection in 80% of mice within six days.Not specified

Table 3: Comparative Profile of this compound and Parent Compound KKL-35

ParameterThis compoundKKL-35Reference
In Vitro Potency (trans-translation inhibition, IC50) 0.4 µM~0.9 µM
Murine Liver Microsome Stability >99.8% remaining after 1 hourRapidly hydrolyzed
Oral Bioavailability in Mice High (77%)Not suitable for in vivo use due to instability

Mechanism of Action and Experimental Workflows

This compound's bactericidal effect stems from its inhibition of the bacterial trans-translation pathway. It binds to a unique site on the bacterial ribosome, inducing a conformational change in the ribosomal protein bL27. This change sterically hinders the tmRNA-SmpB complex from rescuing stalled ribosomes, leading to an accumulation of non-functional proteins and subsequent bacterial cell death.

MBX_4132_Mechanism_of_Action cluster_ribosome Bacterial Ribosome Stalled_Ribosome Stalled Ribosome on mRNA A_Site Empty A-Site P_Site P-Site Stalled_Ribosome->Inhibition Blocks tmRNA-SmpB entry Rescue Ribosome Rescue (trans-translation) A_Site->Rescue Initiates tmRNA_SmpB tmRNA-SmpB Complex tmRNA_SmpB->A_Site Enters MBX_4132 This compound MBX_4132->Stalled_Ribosome Binds to unique site, alters bL27 conformation Cell_Death Bacterial Cell Death Inhibition->Cell_Death Leads to

Mechanism of action of this compound.

The following workflow outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Assay_Workflow start Start prep_dilutions Prepare two-fold serial dilutions of this compound in microtiter plate start->prep_dilutions prep_inoculum Prepare standardized bacterial inoculum prep_dilutions->prep_inoculum inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C in a CO2-enriched atmosphere for 18-24 hours inoculate->incubate read_results Determine MIC: Lowest concentration with no visible bacterial growth incubate->read_results end End read_results->end

Workflow for the Minimum Inhibitory Concentration (MIC) assay.

The in vivo efficacy of this compound is assessed using a murine infection model, as depicted in the workflow below.

In_Vivo_Efficacy_Workflow start Start infection Establish lower genital tract infection in female mice with MDR N. gonorrhoeae strain start->infection drug_admin Administer a single oral dose of this compound (10 mg/kg) (Day 2 post-infection) infection->drug_admin monitoring Collect vaginal swabs daily to determine bacterial load (CFU/mL) drug_admin->monitoring data_analysis Analyze data: - Percentage of mice cleared of infection - Mean bacterial burden over time monitoring->data_analysis end End data_analysis->end

Experimental workflow for in vivo efficacy testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

1. Minimum Inhibitory Concentration (MIC) Assay

The in vitro potency of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable growth medium, such as cation-adjusted Mueller-Hinton broth.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific cell density.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate. The plates are then incubated at 37°C in a CO₂-enriched atmosphere for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. In Vitro trans-Translation Inhibition Assay

This assay confirms the specific inhibition of the trans-translation pathway.

  • Component Preparation: Ribosomes, translation factors, and SmpB are purified from the target bacterium (e.g., M. tuberculosis). tmRNA is transcribed in vitro.

  • In Vitro Translation: A gene encoding a reporter protein, such as dihydrofolate reductase (DHFR), without a stop codon is expressed in the presence of the bacterial components and varying concentrations of this compound.

  • Detection: Protein synthesis is detected by the incorporation of 35S-methionine, followed by SDS-PAGE and phosphorimaging. The product of trans-translation is a tagged reporter protein.

3. Murine Model of Neisseria gonorrhoeae Infection

This model is used to assess the in vivo efficacy of this compound.

  • Infection Model: A lower genital tract infection is established in female mice using an MDR N. gonorrhoeae strain (e.g., H041 or WHO-X).

  • Drug Administration: At a specified time post-infection (e.g., day 2), a single oral dose of this compound (10 mg/kg) is administered. Control groups receive a vehicle or a comparator antibiotic like gentamicin.

  • Monitoring of Infection: Vaginal swabs are collected daily to determine the bacterial load (CFU/mL). The infection is considered cleared if cultures are negative for at least three consecutive days.

  • Data Analysis: The percentage of infected mice over time and the mean bacterial burden are calculated and compared between treatment groups.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of MBX-4132, a novel antibiotic candidate. Adherence to these procedures is essential for maintaining a safe laboratory environment, preventing environmental contamination, and ensuring regulatory compliance.

Important Note: As of this writing, specific disposal guidelines for this compound have not been officially published. The following procedures are based on best practices for the disposal of antibiotic and hazardous chemical waste in a laboratory setting.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and local regulations.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Given that this compound is a halogenated organic compound, similar to other oxadiazole derivatives, it should be treated as a hazardous substance.[3]

Required PPE:

  • Eye Protection: Safety glasses with side shields or goggles.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[3]

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.[3]

Work with this compound should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]

Step-by-Step Disposal Procedures

The proper disposal method for this compound depends on its form (solid, liquid solution, or contaminated materials). All forms of this compound waste are to be considered hazardous chemical waste.[1][2]

Solid this compound Waste
  • Segregation: Do not mix solid this compound with other types of waste.[3][4]

  • Container: Place the solid waste in its original container if possible, or in a clearly labeled, sealed, and chemical-compatible container.[3][4]

  • Labeling: The container must be labeled as "Hazardous Waste: this compound" and include relevant hazard pictograms.[3]

  • Storage: Store the sealed container in a designated and secure satellite accumulation area.[5]

  • Disposal: Arrange for collection by a licensed hazardous waste disposal company. The primary disposal method for such compounds is typically high-temperature incineration.[3]

Liquid this compound Waste (Stock Solutions and Contaminated Media)

Stock antibiotic solutions, due to their high concentration, are considered hazardous chemical waste.[1][2]

  • Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]

  • Labeling: The label should include "Hazardous Waste," "Antibiotic Waste," and "this compound."[2]

  • Decontamination: Do not attempt to decontaminate high-concentration this compound solutions through autoclaving, as the heat stability of this compound is not documented. Chemical neutralization should only be performed by trained personnel following a validated institutional protocol.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.[4][5]

  • Disposal: Dispose of the collected liquid waste through your institution's hazardous waste management program.[2][6]

Contaminated Laboratory Materials

Disposable labware (e.g., pipette tips, gloves, flasks) contaminated with this compound must be treated as hazardous chemical waste.

  • Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container.[7]

  • Segregation: Do not mix with regular or biohazardous waste streams.

  • Disposal: The container of contaminated materials should be collected for disposal by a licensed hazardous waste vendor, likely for incineration.[8]

Quantitative Data Summary for Laboratory Waste Management

The following table provides general guidelines for handling and storing chemical waste in a laboratory setting, which are applicable to this compound waste.

ParameterGuidelineSource
Waste Accumulation Time Max. 6 months in academic labs[4]
Waste Volume Limit Typically no more than 25 gallons total per lab[7]
Reactive Waste Limit No more than 1 quart of reactive acutely hazardous waste[7]
Container Integrity Must be free from damage and have secure, leak-proof closures[4]
Storage Location In a designated Satellite Accumulation Area with secondary containment[5]

Experimental Protocols Referenced in Disposal Guidelines

While no specific experimental protocols for the disposal of this compound exist, the general principle of alkaline hydrolysis is a method used for the degradation of some classes of antibiotics, like beta-lactams. However, its effectiveness on the oxadiazole structure of this compound is unknown and should not be attempted without specific validation. The standard and recommended protocol is collection and disposal via a certified hazardous waste management service.[2]

Visualizing the Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste streams containing this compound.

MBX4132_Disposal_Workflow This compound Disposal Decision Workflow start Identify this compound Waste waste_type Determine Waste Form start->waste_type solid_waste Solid this compound Powder waste_type->solid_waste Solid liquid_waste Liquid Solution (Stock or Media) waste_type->liquid_waste Liquid contaminated_materials Contaminated Labware (Gloves, Tips, etc.) waste_type->contaminated_materials Contaminated Material collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Leak-Proof Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Hazardous Waste Container contaminated_materials->collect_contaminated storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_contaminated->storage disposal Arrange for Professional Hazardous Waste Disposal (Incineration) storage->disposal

Caption: Decision workflow for the safe disposal of this compound waste.

This guide provides a foundational framework for the responsible disposal of this compound. By prioritizing safety and adhering to established best practices for hazardous waste management, laboratories can continue their vital research while protecting their personnel and the environment.

References

Essential Safety and Logistical Information for Handling MBX-4132

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY. Not for human or veterinary use.

This guide provides essential safety and logistical information for handling MBX-4132 in a laboratory setting. As a novel antibiotic candidate, comprehensive safety data may not be fully available. Therefore, it is crucial to handle this compound with care, adhering to standard laboratory safety protocols and institutional guidelines. The information presented here is a synthesis of available data and general best practices for handling research chemicals.

Personal Protective Equipment (PPE) and Handling

While specific hazard classifications for this compound are not yet established, prudent laboratory practices dictate the use of standard personal protective equipment to minimize exposure. Research indicates this compound has low toxicity in mammalian cells, targeting a bacterial-specific pathway, which suggests a favorable safety profile. However, until more comprehensive safety data is available, the following precautions are recommended:

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form or preparing solutions.

Personal Protective Equipment:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator may be necessary.

General Hygiene:

  • Avoid inhalation of dust or aerosols.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

Storage and Disposal

Proper storage and disposal are critical for maintaining the integrity of this compound and ensuring laboratory safety.

Storage: this compound is a solid powder that should be stored under the following conditions:

Storage DurationTemperatureAdditional Notes
Short-term (days to weeks)0 - 4°CKeep dry and in a dark place.
Long-term (months to years)-20°CKeep dry and in a dark place.

Stock solutions should be stored at -20°C for up to one month and -80°C for up to six months.

Disposal: As a novel antibiotic, the environmental impact of this compound is not fully understood. Therefore, it should be disposed of as hazardous chemical waste.

  • Solid Waste: Collect solid this compound and any contaminated disposable labware (e.g., weigh boats, pipette tips) in a designated, sealed container for chemical waste.

  • Liquid Waste: Collect solutions containing this compound in a clearly labeled, sealed container for hazardous liquid waste. Do not pour down the drain.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) office for specific guidance.

Emergency Procedures

In the event of an emergency, follow these procedures and seek medical attention if necessary.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Skin Contact: Immediately wash affected area with soap and water. Remove contaminated clothing.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.

  • Ingestion: Do not induce vomiting. Wash out mouth with water.

  • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. For large spills, evacuate the area and contact your institution's EHS office.

Experimental Protocols and Data

This compound is soluble in DMSO. The following table summarizes key quantitative data from research studies:

ParameterValueSpecies/System
In Vivo Efficacy80% clearance of MDR N. gonorrhoeae infection in mice with a single 10 mg/kg oral doseMurine model
Cytotoxicity (CC50)45 µMHeLa cells

Mechanism of Action: Inhibition of Bacterial Trans-Translation

This compound functions by inhibiting the bacterial trans-translation rescue system, a pathway essential for bacterial survival but absent in eukaryotes. This selective mechanism of action is depicted in the following diagram.

MBX4132_Mechanism cluster_ribosome Bacterial Ribosome cluster_rescue Trans-Translation Rescue Stalled_Ribosome Stalled Ribosome on mRNA A_Site Empty A-Site P_Site Nascent Polypeptide (P-Site) tmRNA_SmpB tmRNA-SmpB Complex Stalled_Ribosome->tmRNA_SmpB Recruits Ribosome_Recycling Ribosome Recycling & Protein Degradation A_Site->Ribosome_Recycling Resumes Translation & Tags Polypeptide tmRNA_SmpB->A_Site Binds to A-Site MBX_4132 This compound MBX_4132->A_Site Blocks Binding

Caption: this compound inhibits the bacterial trans-translation pathway.

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